molecular formula C11H11BFNO4 B577379 3-Fluorophenylboronic acid MIDA ester CAS No. 1313614-50-4

3-Fluorophenylboronic acid MIDA ester

Cat. No.: B577379
CAS No.: 1313614-50-4
M. Wt: 251.02
InChI Key: BEIIVLQOKBPWDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluorophenylboronic acid MIDA ester is a useful research compound. Its molecular formula is C11H11BFNO4 and its molecular weight is 251.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(3-fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BFNO4/c1-14-6-10(15)17-12(18-11(16)7-14)8-3-2-4-9(13)5-8/h2-5H,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEIIVLQOKBPWDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BFNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20693630
Record name 2-(3-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1313614-50-4
Record name 2-(3-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20693630
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1313614-50-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 3-Fluorophenylboronic Acid MIDA Ester

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth exploration of the synthesis of 3-Fluorophenylboronic acid N-methyliminodiacetic acid (MIDA) ester, a key building block in modern medicinal chemistry and drug development. We delve into the fundamental principles of boronic acid protection, detailing the unique advantages of the MIDA ligand in enhancing stability and enabling controlled reactivity. This document furnishes a field-proven, step-by-step protocol using the milder and highly efficient MIDA anhydride method, explains the causality behind experimental choices, and presents robust methods for product characterization. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical knowledge with practical, actionable insights to ensure reproducible and high-yield synthesis.

The Strategic Imperative for Boronic Acid Protection

Organoboron compounds, particularly boronic acids, are foundational reagents in contemporary organic synthesis. Their utility is most famously demonstrated in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation.[1] However, the inherent Lewis acidity and reactivity of the sp²-hybridized boron center render many boronic acids unstable. They are often susceptible to decomposition pathways such as protodeboronation and oxidative degradation, which complicates their storage, handling, and use in complex, multi-step syntheses.[1][2]

To overcome these limitations, the concept of a "protecting group" for the boronic acid moiety is crucial. An ideal protecting group must mask the boronic acid's reactivity under a wide range of synthetic conditions while being readily and selectively removable under mild conditions to liberate the active species when needed.

The Advent of MIDA Boronates: A Paradigm Shift

The introduction of N-methyliminodiacetic acid (MIDA) as a protecting group by the research group of Prof. Martin D. Burke represents a landmark achievement in this field.[1] The MIDA ligand forms a stable, bicyclic structure with the boronic acid. This interaction forces a rehybridization of the boron atom from a reactive, trigonal planar sp² state to a more stable, tetracoordinate sp³ state.[1][2] This structural change effectively "turns off" the boronic acid's reactivity towards transmetalation in cross-coupling reactions.[1]

The resulting MIDA boronates are exceptionally stable, free-flowing crystalline solids. Their key advantages include:

  • Bench-top Stability: Indefinitely stable to air and moisture, eliminating the need for specialized handling.[3]

  • Chromatographic Compatibility: Stable to silica gel chromatography, greatly simplifying purification.[2][4]

  • Broad Chemical Inertness: Resistant to a wide array of reagents and reaction conditions.[4][5]

  • Controlled Deprotection: The boronic acid is efficiently liberated under mild aqueous basic conditions (e.g., NaOH or NaHCO₃) at room temperature, ensuring orthogonality with many other protecting groups.[1][6]

These properties have established MIDA boronates as indispensable tools for iterative cross-coupling (ICC), a powerful strategy for the Lego-like assembly of complex molecules.[3][4] The 3-fluorophenyl moiety, in particular, is a common motif in pharmaceuticals, making its MIDA-protected boronate a high-value synthetic intermediate.

Reaction Mechanism: The Dehydrative Condensation

The formation of a MIDA boronate from a boronic acid and N-methyliminodiacetic acid is a dehydrative condensation reaction. The traditional approach involves heating the two reagents at high temperatures (e.g., 110-120 °C) with a Dean-Stark apparatus to azeotropically remove the two equivalents of water formed, driving the equilibrium toward the product.[7]

However, these harsh, acidic conditions can degrade sensitive boronic acids.[7] A superior, milder method utilizes a pre-dried form of MIDA, MIDA anhydride , which serves as both the ligand source and an in situ desiccant, enabling the reaction to proceed at lower temperatures (e.g., 70 °C) without the need for water removal equipment.[7][8][9]

BA 3-Fluorophenylboronic Acid (sp² Boron) Intermediate Initial Adduct BA->Intermediate + MIDA Anhydride MIDA_Anhydride MIDA Anhydride (Ligand Source & Desiccant) MIDA_Anhydride->Intermediate Product 3-Fluorophenylboronic Acid MIDA Ester (sp³ Boron) Intermediate->Product Condensation (Loss of H₂O) Water H₂O (x2) Intermediate->Water - 2 H₂O

Figure 1: General mechanism for MIDA boronate synthesis.

Experimental Protocol: Synthesis via the MIDA Anhydride Method

This protocol is adapted from the mild synthesis procedure developed by Burke and coworkers, which is suitable for a broad range of boronic acids, including those with sensitive functional groups.[7][8][9]

Materials and Equipment
Reagent/MaterialGradeSupplier Example
3-Fluorophenylboronic acid≥97%Sigma-Aldrich
MIDA AnhydrideSynthesis GradeSee Ref.[9]
1,4-DioxaneAnhydrous, ≥99.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)Reagent GradeFisher Scientific
HexanesReagent GradeFisher Scientific
Magnesium Sulfate (MgSO₄)AnhydrousVWR
Round-bottom flask with stir bar------
Reflux condenser------
Heating mantle or oil bath------
Rotary evaporator------
Silica gel for chromatography60 Å, 230-400 mesh---
Step-by-Step Synthesis Procedure

G start Start reagents 1. Charge Flask Add 3-fluorophenylboronic acid (1.0 eq) and MIDA anhydride (3.0 eq) to an oven-dried flask. start->reagents solvent 2. Add Solvent Add anhydrous 1,4-dioxane via syringe. reagents->solvent heat 3. Heat Reaction Stir mixture at 70 °C under N₂ atmosphere for 3-24 hours. solvent->heat cool 4. Cool & Concentrate Cool to room temperature. Concentrate via rotary evaporation. heat->cool workup 5. Aqueous Workup Dissolve residue in EtOAc. Wash with water and brine. cool->workup dry 6. Dry & Filter Dry organic layer over MgSO₄. Filter and concentrate. workup->dry purify 7. Purify Product Purify via silica gel chromatography (e.g., EtOAc/Hexanes). dry->purify end Final Product (Crystalline Solid) purify->end

Figure 2: Experimental workflow for MIDA ester synthesis.

  • Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar, add 3-fluorophenylboronic acid (1.0 equiv) and MIDA anhydride (3.0 equiv).[7][9] The use of excess MIDA anhydride ensures the reaction goes to completion and that all water is scavenged.

  • Solvent Addition: Cap the flask with a septum, and purge with an inert atmosphere (Nitrogen or Argon). Add anhydrous 1,4-dioxane (to achieve a concentration of ~0.1 M with respect to the boronic acid) via syringe.

  • Heating: Immerse the flask in a pre-heated oil bath at 70 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS. Reaction times can vary from 3 to 24 hours depending on the substrate.[7]

  • Workup: Once the reaction is complete, cool the flask to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the crude residue in ethyl acetate (EtOAc). Transfer the solution to a separatory funnel and wash sequentially with water (2x) and brine (1x). These washes remove unreacted MIDA and other water-soluble byproducts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate in vacuo to yield the crude product.

  • Purification: The crude material can be purified by silica gel column chromatography. MIDA boronates are generally stable on silica.[4] A typical eluent system is a gradient of ethyl acetate in hexanes. Combine the product-containing fractions and remove the solvent to afford this compound as a white to off-white crystalline solid.

Quantitative Data Summary
ParameterValueRationale
Reactants
3-Fluorophenylboronic acid1.0 equivLimiting reagent.
MIDA Anhydride3.0 equiv[7]Acts as both reagent and in situ desiccant; excess drives the reaction to completion.
Solvent
Anhydrous 1,4-Dioxane~0.1 M concentrationAnhydrous conditions are critical. Dioxane provides good solubility and an appropriate boiling point.
Reaction Conditions
Temperature70 °C[7]Provides sufficient thermal energy without causing degradation of sensitive substrates.
Time3 - 24 hReaction completion should be monitored empirically (e.g., by TLC or LC-MS).
AtmosphereInert (N₂ or Ar)Prevents potential oxidative side reactions.
Outcome
Typical Yield60 - 95%Yield is substrate-dependent; this range is typical for the MIDA anhydride method.[8]
Physical FormCrystalline SolidThe high crystallinity of MIDA boronates facilitates handling and isolation.[3]

Product Characterization

Verifying the structure and purity of the synthesized this compound is critical. The following techniques are standard.

  • ¹H and ¹³C NMR Spectroscopy: Provides definitive structural information. The MIDA ligand gives characteristic signals, typically two diastereotopic doublets for the CH₂ groups around 4 ppm.[8]

  • ¹¹B NMR Spectroscopy: This is a key diagnostic tool. The chemical shift will confirm the tetracoordinate (sp³) nature of the boron atom, with a characteristic signal appearing around δ 10-15 ppm.[8] In contrast, the starting sp² boronic acid would appear much further downfield.

  • High-Resolution Mass Spectrometry (HRMS): Confirms the elemental composition and provides an exact mass for the synthesized compound.

Deprotection and Application

The strategic value of the MIDA boronate lies in its controlled deprotection to unleash the reactive boronic acid for subsequent reactions.

  • Deprotection Protocol: The MIDA ester is readily hydrolyzed by treatment with a mild aqueous base at room temperature. A typical procedure involves stirring the MIDA boronate in a mixture of THF and 1M aqueous NaOH for 10-30 minutes.[1][5] The resulting boronic acid is often used immediately in the next synthetic step without isolation.

  • Application in Iterative Cross-Coupling: With the MIDA ester in hand, a researcher can perform a Suzuki-Miyaura coupling with a different halo-MIDA boronate building block. After the coupling, selective deprotection of the newly installed MIDA ester unmasks a new boronic acid, ready for the next coupling cycle. This powerful iterative process allows for the systematic and controlled construction of complex molecular architectures.[4]

References

  • Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(94), 13298-13316. [Link]

  • Kelly, A. M., Chen, P. J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. [Link]

  • Chem-Station. (2014). MIDA boronate. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27. [Link]

  • Kelly, A. M., Chen, P. J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). Supporting Information for A Mild and Simple Method for Making MIDA Boronates. [Link]

  • Lee, S. J., Yoon, J., Han, S. W., et al. (2024). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates Using the MIDA Boronate Moiety as a Blocking Group: Synthesis of Monoprotected Resorcinol MIDA Boronates. Organic Letters. [Link]

  • Gillis, E. P., & Burke, M. D. (2007). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 129(21), 6716-6717. [Link]

  • Aich, D., Kumar, P., Ghorai, D., Das, K. K., & Panda, S. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]

  • Blair, D. J., et al. (2021). 5-Acetylthiophene-2-boronic acid MIDA ester. Organic Syntheses, 98, 254-273. [Link]

Sources

3-Fluorophenylboronic acid MIDA ester CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 3-Fluorophenylboronic acid MIDA ester

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 3-Fluorophenylboronic acid N-methyliminodiacetic acid (MIDA) ester, a pivotal reagent in modern synthetic organic chemistry. Moving beyond a simple data sheet, this document delves into the fundamental principles that make MIDA boronates, and this specific derivative, exceptionally valuable for researchers in pharmaceutical and materials science. We will explore its core properties, the rationale behind its enhanced stability compared to free boronic acids, its critical role in enabling iterative cross-coupling reactions, and a field-proven experimental protocol for its application. This guide is intended for chemists and drug development professionals seeking to leverage the unique capabilities of this powerful building block.

Core Compound Identification and Physicochemical Properties

This compound is a specific organoboron compound designed for stability and controlled reactivity. The N-methyliminodiacetic acid (MIDA) ligand acts as a tridentate protecting group for the boronic acid moiety, fundamentally altering its chemical behavior. This protection strategy is central to its utility and represents a significant advancement over traditional organoboron reagents.[1]

PropertyValueSource
CAS Number 1313614-50-4[2][3]
Synonym 2-(3-Fluorophenyl)-6-methyl-1,3,6,2-dioxazaborocane-4,8-dione[3]
Molecular Formula C₁₁H₁₁BFNO₄[2]
Molecular Weight 251.02 g/mol [2]
Appearance Typically a white to off-white crystalline solidInferred from related compounds[4][5]
Melting Point Not explicitly found; related 4-fluoro isomer melts at 231-236 °C

The MIDA Advantage: From Unstable Precursor to Robust Building Block

A long-standing challenge in synthetic chemistry, particularly in Suzuki-Miyaura cross-coupling, has been the inherent instability of many boronic acids.[6][7] They are often susceptible to decomposition pathways such as protodeboronation and oxidation, complicating storage, handling, and reaction efficiency.

The Causality of MIDA Protection

The innovation of the MIDA ester lies in its ability to change the hybridization of the boron center.[6]

  • sp² Hybridized Boronic Acid: In a free boronic acid, the boron atom is sp² hybridized and possesses a vacant p-orbital. This orbital readily interacts with bases, forming an "ate" complex that initiates the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle.[6] However, this reactivity also makes it prone to degradation.

  • sp³ Hybridized MIDA Boronate: By reacting the boronic acid with the trivalent MIDA ligand, the boron center is rehybridized to a more stable, tetrahedral sp³ geometry.[6][7] This structural change eliminates the vacant p-orbital, effectively "switching off" the compound's ability to engage in transmetalation under standard anhydrous cross-coupling conditions.[6]

This protection imparts remarkable stability. MIDA boronates are generally free-flowing, crystalline solids that are indefinitely stable on the benchtop, tolerant to air and moisture, and compatible with silica gel chromatography—a stark contrast to their unprotected counterparts.[4][8]

Controlled Deprotection: Releasing the Reactive Species

The true power of the MIDA group is that its removal is straightforward and controllable. The boronic acid can be regenerated in situ or in a separate step under mild aqueous basic conditions.[6]

  • Fast Deprotection: Using a strong base like 1M NaOH rapidly hydrolyzes the MIDA ester, fully releasing the boronic acid for subsequent reactions.

  • Slow-Release Coupling: Using a milder base, such as aqueous potassium phosphate (K₃PO₄), allows for the slow and continuous release of the boronic acid. This is particularly advantageous when using unstable boronic acids, as it keeps the instantaneous concentration of the sensitive species low, preventing decomposition while still fueling the catalytic cycle.[9]

Core Application: Enabling Iterative Cross-Coupling

The stability of the MIDA boronate group to anhydrous coupling conditions, combined with its facile removal, is the foundation for iterative cross-coupling (ICC).[4][8] This strategy allows for the sequential, controlled synthesis of complex molecules from simple, bifunctional building blocks, mimicking the iterative logic of biosynthesis.[8]

A bifunctional building block, such as a halo-aryl MIDA boronate, can be conceptualized as having one "reactive handle" (the halide) and one "protected handle" (the MIDA boronate).

Workflow for Iterative Biaryl Synthesis

The following diagram illustrates a two-step iterative synthesis. In Step 1, the aryl halide of Building Block A reacts, leaving its MIDA boronate untouched. In Step 2, the MIDA group is cleaved, and the newly formed boronic acid undergoes a second coupling reaction.

G cluster_0 Step 1: First Suzuki-Miyaura Coupling cluster_1 Step 2: Deprotection & Second Coupling reagent1 Building Block A (3-F-Ph-MIDA) + Aryl-Halide 1 catalyst1 Pd Catalyst Anhydrous Base reagent1->catalyst1 Couple product1 Intermediate Product (MIDA group intact) catalyst1->product1 deprotection Aqueous Base (e.g., K3PO4) product1->deprotection Hydrolyze activated Activated Intermediate (Free Boronic Acid) deprotection->activated catalyst2 Pd Catalyst activated->catalyst2 final_product Final Biaryl Product reagent2 Aryl-Halide 2 reagent2->catalyst2 Couple catalyst2->final_product

Caption: Iterative cross-coupling workflow using a MIDA boronate.

Field-Proven Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a representative slow-release Suzuki-Miyaura cross-coupling reaction to synthesize 4'-methoxy-3-fluoro-1,1'-biphenyl.

Objective: To couple this compound with 4-bromoanisole.

Materials & Reagents:

  • This compound (1.0 eq)

  • 4-Bromoanisole (1.1 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl) (0.04 eq)

  • Potassium Phosphate, tribasic (K₃PO₄) (3.0 eq)

  • Toluene (solvent)

  • Water (co-solvent)

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Inert atmosphere setup (Nitrogen or Argon)

  • Standard laboratory glassware for work-up and purification

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq), 4-bromoanisole (1.1 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₃PO₄ (3.0 eq).

    • Expert Insight: The use of SPhos as a ligand is common for promoting challenging Suzuki couplings, offering good stability and activity. The reagents are added as solids first to ensure an inert atmosphere can be established before adding liquid solvents.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen) three times. This is critical to prevent the oxidation of the palladium catalyst and phosphine ligand.

  • Solvent Addition: Under a positive pressure of inert gas, add toluene and water to achieve a typical solvent ratio of 10:1 (e.g., 5 mL toluene, 0.5 mL water).

    • Expert Insight: While MIDA boronates are stable to anhydrous conditions, the Suzuki-Miyaura reaction itself requires water for the deprotection and subsequent catalytic cycle. The K₃PO₄ base requires water to function effectively for both hydrolysis and activating the boronic acid for transmetalation.[9][10]

  • Reaction Execution: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute the mixture with ethyl acetate and water.

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude residue can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure biaryl product.

    • Self-Validation: The success of the protocol is validated by obtaining the desired product in good yield with confirmation of its structure by ¹H NMR, ¹³C NMR, and mass spectrometry. The stability of the MIDA ester allows for straightforward purification without degradation of the starting material on the column.

Safety and Handling

While MIDA esters are designed for stability, standard laboratory precautions are required. Safety data for the exact compound is limited, so data from structurally similar compounds is used for guidance.

Hazard CategoryInformationSource (from related compounds)
Pictograms GHS07 (Exclamation Mark)
Signal Word Warning
Hazard Statements H302: Harmful if swallowed. May cause skin and eye irritation.[11]
Precautionary Measures P261: Avoid breathing dust. P280: Wear protective gloves/eye protection. P301+P312: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell.[11][12]
Storage Keep container tightly closed in a dry, well-ventilated place. Refrigeration is recommended for long-term storage.[11]
Handling Handle in accordance with good industrial hygiene and safety practices. Avoid contact with skin, eyes, and clothing.[11]

Conclusion

This compound is more than just a reagent; it is an enabling tool for advanced chemical synthesis. By leveraging a robust protection strategy that converts a sensitive functional group into a stable, handleable solid, it opens the door to complex molecular architectures through controlled, iterative cross-coupling. Its compatibility with standard purification techniques and predictable reactivity make it an authoritative and trustworthy component in the modern synthetic chemist's toolbox.

References

  • 1313614-50-4 | this compound. 1PlusChem.

  • MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Center for Biotechnology Information (PMC).

  • MIDA Boronate: A New Organo-boron Reagent. BLDpharm.

  • This compound | 1311484-55-5. Sigma-Aldrich.

  • MIDA Boronates. Sigma-Aldrich.

  • This compound. Echemi.

  • 1311484-55-5|this compound. BLD Pharm.

  • Recent advances in the synthesis and reactivity of MIDA boronates. Royal Society of Chemistry Publishing.

  • MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms | Request PDF. ResearchGate.

  • 3-Bromo-2-fluorophenylboronic acid MIDA ester 97. Sigma-Aldrich.

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Recent Advances in Metal-Catalyzed Alkyl–Boron (C(sp3)–C(sp2)) Suzuki–Miyaura Cross-Couplings. MDPI.

  • Suzuki-Miyaura Cross-Coupling Reagents. Sigma-Aldrich.

  • This compound | 1313614-50-4. Benchchem.

  • Chemical Safety Data Sheet MSDS / SDS - 3-Fluorophenylboronic Acid Pinacol Ester. ChemicalBook.

  • MIDA-protected Boronate Esters. Sigma-Aldrich.

  • A Mild and Simple Method for Making MIDA Boronates. Amazon S3.

  • Chemoselective Boronic Ester Synthesis by Controlled Speciation. National Center for Biotechnology Information (PMC).

  • 4-Fluorophenylboronic acid MIDA ester 97. Sigma-Aldrich.

  • 3-Fluorophenylboronic acid | C6H6BFO2 | CID 2733986. PubChem.

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health (NIH).

  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health (NIH).

  • SAFETY DATA SHEET - 4-Fluorophenylboronic acid. Fisher Scientific.

  • 3-Fluorophenylboronic acid | 768-35-4. ChemicalBook.

  • Synthesis of 2-arylpyridines by the Suzuki-Miyaura cross coupling of PyFluor with hetero(aryl) boronic acids and esters. chemrxiv.org.

  • Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications (RSC Publishing).

Sources

chemical structure and characterization of 3-Fluorophenylboronic acid MIDA ester

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Chemical Structure and Characterization of 3-Fluorophenylboronic Acid MIDA Ester

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound, a key building block in modern synthetic and medicinal chemistry. We will explore its chemical structure, synthesis, and comprehensive characterization, offering field-proven insights for researchers, scientists, and drug development professionals.

Introduction: The Rise of MIDA Boronates in Synthesis

Organoboron compounds are foundational to contemporary organic synthesis, largely due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] However, the inherent instability of many free boronic acids—which are prone to decomposition and challenging to store long-term—has historically limited their full potential.[2]

The development of N-methyliminodiacetic acid (MIDA) boronates by the Burke group revolutionized the field.[2][3] MIDA serves as a robust protecting group for the boronic acid moiety. By coordinating to the boron atom, the MIDA ligand rehybridizes it from a reactive sp² state to a stable, tetrahedral sp³ state.[2] This structural change renders the boron atom unreactive to standard anhydrous cross-coupling conditions, even at elevated temperatures.

Key Advantages of MIDA Boronates:

  • Exceptional Stability: They are typically free-flowing, crystalline solids that are stable to air, moisture, and silica gel chromatography.[4] This allows for easy handling, purification, and long-term benchtop storage.[3]

  • Chromatographic Compatibility: Unlike many other boronic acid surrogates, MIDA boronates are universally compatible with silica gel chromatography, simplifying purification in multi-step syntheses.[3]

  • Controlled Deprotection: The boronic acid can be readily unmasked ("slow-released") under mild aqueous basic conditions (e.g., NaOH or NaHCO₃), regenerating the reactive sp² species in situ for subsequent reactions.[4]

The 3-fluorophenyl moiety is of particular interest in drug discovery. The fluorine atom can enhance metabolic stability, improve binding affinity, and modulate the physicochemical properties of a lead compound. The incorporation of this motif via a stable MIDA boronate platform provides a powerful tool for medicinal chemists.

Synthesis and Purification

The preparation of this compound is a straightforward and high-yielding procedure from commercially available starting materials.

Synthetic Pathway

The synthesis involves the condensation reaction between 3-Fluorophenylboronic acid and N-methyliminodiacetic acid (MIDA). The reaction is typically performed with heating in a solvent that allows for the azeotropic removal of water, driving the equilibrium towards the formation of the stable bicyclic ester.

Caption: Synthetic route to this compound.

Experimental Protocol: Synthesis

Causality: This protocol utilizes dimethyl sulfoxide (DMSO) as a high-boiling solvent and relies on vacuum to efficiently remove water, which is a byproduct of the esterification. This process drives the reaction to completion without the need for a Dean-Stark apparatus.

  • Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-Fluorophenylboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.1 eq).

  • Solvent Addition: Add anhydrous DMSO to the flask to create a stirrable slurry (approximately 0.5 M concentration).

  • Reaction Conditions: Heat the mixture to 80-90 °C under a steady stream of nitrogen.

  • Water Removal: Once the solids have dissolved, apply a vacuum to the flask to remove water as it forms. Continue heating under vacuum for 1-2 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting boronic acid.

  • Workup: Cool the reaction mixture to room temperature. The product can often be precipitated by the addition of a non-polar solvent like diethyl ether or by pouring the reaction mixture into ice-water.

  • Purification: Collect the solid product by vacuum filtration. Due to the exceptional stability of MIDA boronates, the crude product can be further purified by silica gel column chromatography if necessary, typically using a gradient of ethyl acetate in hexanes.[4]

Comprehensive Structural Characterization

A multi-technique approach is essential for the unambiguous characterization of this compound.

Characterization_Workflow start Synthesized Product (this compound) nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) start->nmr Primary Analysis ms Mass Spectrometry (HRMS-ESI) start->ms Primary Analysis xray X-ray Crystallography (If single crystal obtained) start->xray Conditional Analysis nmr_out Structural Connectivity Functional Groups nmr->nmr_out ms_out Molecular Weight Elemental Formula ms->ms_out xray_out Definitive 3D Structure Solid-State Confirmation xray->xray_out

Caption: Workflow for the structural characterization of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise chemical structure in solution. A combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments provides a complete picture of the molecule.

  • ¹H NMR: Provides information on the number and environment of protons. Key signals include the aromatic protons of the fluorophenyl ring and the diastereotopic methylene protons of the MIDA backbone.

  • ¹³C NMR: Identifies all unique carbon atoms, including the carbonyl carbons of the ester and the aromatic carbons, showing characteristic C-F coupling.

  • ¹⁹F NMR: A single resonance confirms the presence of the fluorine atom. Its chemical shift is indicative of the electronic environment of the aromatic ring.[5]

  • ¹¹B NMR: Crucial for confirming the sp³ hybridization of the boron atom. The chemical shift for a tetracoordinate boronate ester is typically found significantly upfield (around 5-15 ppm) compared to its sp² boronic acid precursor (~30 ppm).[6]

Table 1: Predicted NMR Data for this compound (Note: Chemical shifts are approximate and can vary based on solvent and concentration. Data is predicted based on analogous structures and spectral databases.)

NucleusPredicted Chemical Shift (δ, ppm)Key Couplings (J, Hz) and MultiplicityAssignment
¹H7.50 - 7.10mAromatic Protons (Ar-H)
¹H4.20 - 3.80AB quartetMethylene Protons (-CH₂-)
¹H2.85sMethyl Protons (-NCH₃)
¹³C~168-Carbonyl Carbon (C=O)
¹³C163d, ¹JCF ≈ 245C-F
¹³C130 - 115mAromatic Carbons (Ar-C)
¹³C~62-Methylene Carbon (-CH₂-)
¹³C~48-Methyl Carbon (-NCH₃)
¹⁹F~ -113-Ar-F
¹¹B~ 10-B (sp³)

Experimental Protocol: NMR Analysis

  • Sample Preparation: Accurately weigh 5-10 mg of the purified solid and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: Insert the sample into a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.

  • Data Acquisition: Acquire a standard ¹H spectrum. Subsequently, acquire ¹³C, ¹⁹F, and ¹¹B spectra. For enhanced structural elucidation, 2D experiments like COSY (H-H correlation) and HSQC (H-C correlation) can be performed.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ¹H spectrum and reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS).

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) is used to confirm the elemental composition and molecular weight with high precision.

Causality: Electrospray Ionization (ESI) is the preferred method as it is a soft ionization technique suitable for polar, non-volatile molecules like MIDA boronates, minimizing fragmentation and preserving the molecular ion.[7]

Table 2: High-Resolution Mass Spectrometry Data

ParameterExpected Value
Molecular FormulaC₁₁H₁₁BFNO₄
Exact Mass251.0768
Observed Ion (ESI+)[M+H]⁺, [M+Na]⁺
m/z for [M+H]⁺252.0846
m/z for [M+Na]⁺274.0665

Experimental Protocol: HRMS-ESI Analysis

  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Introduce the sample solution into the ESI source of a high-resolution mass spectrometer (e.g., TOF or Orbitrap) via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions (e.g., [M+H]⁺).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a relevant m/z range (e.g., 100-500 amu). The instrument's high resolving power will allow for the determination of the mass with an accuracy of <5 ppm.

X-ray Crystallography

Single-crystal X-ray diffraction provides the ultimate, unambiguous proof of structure by determining the precise arrangement of atoms in the solid state.[8]

Causality: This technique is contingent upon the ability to grow a single, diffraction-quality crystal. If successful, it provides definitive data on bond lengths, bond angles, and the three-dimensional conformation of the molecule, confirming the tetrahedral geometry of the boron center.

Conceptual Workflow: Single-Crystal X-ray Analysis

  • Crystal Growth: Grow single crystals of the compound, typically by slow evaporation of a solvent from a saturated solution, vapor diffusion, or solvent layering techniques.

  • Crystal Mounting: Select a suitable crystal and mount it on a goniometer head in the X-ray diffractometer.[8]

  • Data Collection: Cool the crystal in a stream of cold nitrogen (~100 K) to minimize thermal vibrations. Irradiate the crystal with a monochromatic X-ray beam and collect the diffraction pattern as the crystal is rotated.[9]

  • Structure Solution and Refinement: Process the diffraction data to determine the unit cell dimensions and space group. Solve the phase problem to generate an initial electron density map and build an atomic model. Refine this model against the experimental data to obtain the final crystal structure.[8]

Field-Proven Insights and Applications

The stability and controlled reactivity of this compound make it an invaluable tool for the synthesis of complex molecules. Its primary application is in Iterative Cross-Coupling (ICC) .[4] In an ICC strategy, a bifunctional building block containing both a halide (e.g., Br, I) and a MIDA boronate can be used. The halide undergoes a Suzuki-Miyaura coupling while the MIDA boronate remains protected. Following the coupling, the MIDA group is cleaved to reveal a new boronic acid, ready for the next coupling event. This powerful strategy allows for the programmed, Lego-like assembly of complex organic molecules.[3][4]

In drug development, this building block allows for the late-stage introduction of the 3-fluorophenyl motif, a common strategy for optimizing the pharmacokinetic profile of drug candidates.[1][10]

Conclusion

This compound is more than just a chemical reagent; it is a solution to the long-standing challenges of boronic acid instability. Its robust nature, combined with its capacity for controlled reactivity, provides chemists with a reliable and versatile building block. The comprehensive characterization workflow detailed in this guide, employing NMR, MS, and X-ray crystallography, serves as a self-validating system to ensure the identity, purity, and structural integrity of this critical synthetic intermediate, empowering innovation in pharmaceutical research and materials science.

References

  • Colgin, N., Flinn, T., & Cobb, S. L. (2011). Synthesis and properties of MIDA boronate containing aromatic amino acids: New peptide building blocks. Organic & Biomolecular Chemistry, 9(6), 1864-1870. [Link]

  • PubMed. (2011). Synthesis and properties of MIDA boronate containing aromatic amino acids: new peptide building blocks. Org Biomol Chem. [Link]

  • Chem-Station Int. Ed. (2014). MIDA boronate. [Link]

  • 1PlusChem. This compound | 1313614-50-4. [Link]

  • National Institutes of Health. (2016). Chemoselective Boronic Ester Synthesis by Controlled Speciation. PMC. [Link]

  • Organic Syntheses. (3,4,5-trifluorophenyl)boronic acid. [Link]

  • PubChem. 3-Fluorophenylboronic acid. [Link]

  • National Institutes of Health. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. PMC. [Link]

  • PubMed. (2015). DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. [Link]

  • ACS Publications. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. [Link]

  • Royal Society of Chemistry. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

  • SpectraBase. 3-Fluorophenylboronic acid - Optional[1H NMR] - Spectrum. [Link]

  • National Institutes of Health. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. PMC. [Link]

  • National Institutes of Health. (2011). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. PMC. [Link]

  • MDPI. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. [Link]

  • ResearchGate. (2020). Meta-Selective C–H Functionalisation of Aryl Boronic Acids Directed by a MIDA-Derived Boronate Ester. [Link]

  • ResearchGate. (2008). Analysis of Boronic Acids Without Chemical Derivatisation. [Link]

  • Royal Society of Chemistry. (2014). Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media. [Link]

  • ResearchGate. (2019). X-ray crystal structure of acetoxy MIDA boronate (5s). [Link]

  • ResearchGate. (2012). Arylboronic Acid Chemistry under Electrospray Conditions. [Link]

  • MDPI. (2023). Synthesis, X-ray Crystal Structure, Anticancer, Hirshfeld Surface Analysis, DFT, TD-DFT, ADMET, and Molecular Docking of 3-Phenyl-1,2,4-triazolo[3,4-h]-13,4-thiaza-11-crown-4. [Link]

  • 911Metallurgist. (2021). Boron Crystallography. [Link]

Sources

A Technical Guide to Boronic Acid Protection with the MIDA Ligand: Mechanism, Application, and Strategy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Boronic acids are foundational reagents in modern organic synthesis, yet their inherent instability often curtails their broader application, particularly in complex, multistep sequences. This guide provides an in-depth examination of N-methyliminodiacetic acid (MIDA) as a uniquely effective protecting group for boronic acids. We will dissect the core mechanism of MIDA chelation, which transforms the typically reactive, sp²-hybridized boronic acid into a stable, sp³-hybridized boronate ester. This structural change imparts exceptional stability to air, moisture, and a wide array of synthetic reagents, while allowing for mild and controlled deprotection. Through detailed protocols, mechanistic diagrams, and comparative data, this document serves as a comprehensive resource for researchers aiming to leverage the power of MIDA boronates for applications ranging from iterative cross-coupling to the synthesis of complex natural products and advanced materials.

The Challenge: The Inherent Instability of Boronic Acids

The utility of boronic acids, most notably in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, is undisputed. However, their benchtop stability and compatibility with diverse reaction conditions are often idiosyncratic and unpredictable.[1] Many classes of boronic acids are susceptible to decomposition pathways that complicate their storage, handling, and reactivity, leading to diminished reaction yields and reproducibility issues.

Key instability pathways include:

  • Protodeboronation: The cleavage of the C–B bond by protons, a common side reaction under acidic or even neutral conditions.

  • Oxidation: The C–B bond can be susceptible to oxidative cleavage.

  • Trimerization: Boronic acids can dehydrate to form cyclic trimers known as boroxines, which can complicate characterization and reactivity.[2]

  • Polymerization: Some boronic acids are prone to forming polymeric structures.

These instabilities are particularly problematic in the context of iterative synthesis, where a bifunctional building block must endure multiple reaction cycles.[3] The need for a robust, reliable, and reversibly applied protecting group is therefore paramount for unlocking the full potential of organoboron chemistry.

The MIDA Ligand: A Paradigm Shift in Boron Protection

The development of the N-methyliminodiacetic acid (MIDA) ligand by Burke and coworkers introduced a transformative solution.[4] MIDA is a trivalent ligand that chelates the boron atom through its nitrogen and two carboxylate oxygens. This interaction fundamentally alters the electronic and steric nature of the boron center.

The core of MIDA's efficacy lies in its ability to induce a rehybridization of the boron atom from a planar, sp²-hybridized state (characteristic of boronic acids) to a tetrahedral, sp³-hybridized state. This is achieved through the formation of a dative bond between the MIDA nitrogen lone pair and the vacant p-orbital of the boron atom.[4][5] This coordinative saturation shields the Lewis acidic boron center, rendering it inert to the transmetalation step required for Suzuki-Miyaura cross-coupling and protecting it from decomposition pathways.[1]

Figure 1. Mechanism of MIDA Boronate Formation.

This protection is remarkably robust, yet it can be reversed under exceptionally mild conditions—typically aqueous base at room temperature—providing a clean and efficient "on/off" switch for boronic acid reactivity.

Core Advantages of MIDA Boronates

The unique structure of MIDA boronates confers a suite of advantages over unprotected boronic acids and other derivatives like pinacol esters.

Exceptional Stability

MIDA boronates exhibit unparalleled stability across a wide range of conditions, making them ideal for multi-step synthesis.[6][7] They are generally free-flowing, crystalline solids that are stable to benchtop storage under air for extended periods (>60 days), whereas many corresponding boronic acids decompose significantly under the same conditions.

Their chemical stability is equally impressive. The MIDA boronate moiety is inert to a vast array of common synthetic reagents, including strong acids (e.g., triflic acid), oxidants (e.g., Jones oxidation), and conditions for many standard organic transformations.[3] This allows for the chemical elaboration of complex MIDA boronates from simpler starting materials, a task that is often impossible with unprotected boronic acids.[6][7]

Reagent/ConditionMIDA Boronate StabilityUnprotected Boronic Acid StabilityReference
Benchtop Storage (Air)High (>95% recovery after 60 days)Low to Moderate (Significant decomposition)
Silica Gel ChromatographyHigh (Universally compatible)Variable (Prone to decomposition)[1]
Anhydrous Cross-CouplingHigh (Unreactive)High (Reactive)
Aqueous Base (e.g., 1M NaOH)Low (Cleaved to boronic acid)N/A (Reactive)[8]
Strong Oxidants (e.g., Jones)High Low
Strong Acids (e.g., TfOH)High Low

Table 1. Comparative Stability of MIDA Boronates vs. Unprotected Boronic Acids.

Controlled Deprotection and "Slow-Release" Coupling

The deprotection of MIDA boronates is readily achieved under mild aqueous basic conditions (e.g., 1M NaOH, K₃PO₄, or even NaHCO₃) at room temperature. The mechanism of hydrolysis can proceed via two distinct pathways, a fast base-mediated hydrolysis and a slower neutral hydrolysis, which can be rationally tuned by controlling reaction conditions.[9]

This controlled cleavage enables the powerful strategy of "slow-release" cross-coupling .[4] For notoriously unstable boronic acids (e.g., 2-pyridyl, vinyl, or heteroaryl boronic acids), the MIDA boronate can be subjected to coupling conditions with a mild aqueous base. The MIDA boronate slowly hydrolyzes in situ, releasing a low, steady concentration of the reactive boronic acid, which is immediately consumed in the catalytic cycle. This prevents the accumulation and subsequent decomposition of the unstable intermediate, leading to dramatically improved yields.[9]

G MB R-B(MIDA) (Stable Reservoir) BA R-B(OH)₂ (Unstable, Low Conc.) MB->BA Slow Hydrolysis (aq. Base) Product R-Ar (Cross-Coupled Product) BA->Product Fast Cross-Coupling (Pd Catalyst, Ar-X) Decomp Decomposition BA->Decomp

Figure 2. The "Slow-Release" Cross-Coupling Concept.
Unique Physical and Chromatographic Properties

Unlike many boronic acids and their boroxines, MIDA boronates are invariably monomeric, crystalline solids, which facilitates their handling, characterization, and purification.[8][10]

Furthermore, they exhibit a unique binary affinity for silica gel.[1][11] MIDA boronates are generally immobile on silica gel when eluted with non-polar solvents like diethyl ether but are readily mobilized by more polar solvents like tetrahydrofuran (THF).[1] This property enables a highly efficient "catch-and-release" purification strategy, where a crude reaction mixture can be loaded onto a silica plug, impurities washed away with a non-polar solvent, and the pure MIDA boronate subsequently eluted with THF. This greatly simplifies purification in iterative synthesis workflows.[1][11]

Experimental Protocols

The following protocols are generalized procedures. Optimization may be required for specific substrates.

Synthesis of MIDA Boronates

Two primary methods are employed for the synthesis of MIDA boronates. The choice depends on the stability of the starting boronic acid.

Method A: Dehydrative Condensation (Dean-Stark)

This is the traditional method, suitable for robust boronic acids.[1][8]

  • Reagents: Boronic acid (1.0 equiv), N-methyliminodiacetic acid (1.2 equiv), Toluene/DMSO solvent mixture.

  • Procedure:

    • To a round-bottomed flask equipped with a Dean-Stark apparatus and condenser, add the boronic acid, MIDA, and toluene. A minimal amount of DMSO may be added to aid solubility of the MIDA ligand.[8]

    • Heat the mixture to reflux (typically ~110 °C). Water will be collected in the Dean-Stark trap as an azeotrope with toluene.

    • Monitor the reaction by TLC or LCMS until the starting material is consumed (typically 6-24 hours).

    • Cool the reaction mixture to room temperature. The MIDA boronate often precipitates and can be collected by filtration. Alternatively, the solvent can be removed under reduced pressure.

    • Purify the crude product by recrystallization or silica gel chromatography.

Method B: MIDA Anhydride Method (Mild Conditions)

This method, using pre-dried MIDA anhydride, is superior for sensitive boronic acids as it avoids the high temperatures and acidic conditions of the Dean-Stark method.[12][13] The MIDA anhydride acts as both the ligand source and an in situ desiccant.[12][13]

  • Reagents: Boronic acid (1.0 equiv), MIDA anhydride (2.0-3.0 equiv), anhydrous dioxane.

  • Procedure:

    • To a dry flask under an inert atmosphere (e.g., Nitrogen or Argon), add the boronic acid and MIDA anhydride.

    • Add anhydrous dioxane and heat the mixture (typically 70 °C) with stirring.

    • Monitor the reaction by TLC or LCMS until completion (typically 24 hours).

    • Cool the mixture. The product can be purified using the "catch-and-release" protocol on a silica gel plug or by standard chromatography.[1][11]

Deprotection of MIDA Boronates

This protocol regenerates the free boronic acid for subsequent reactions.

  • Reagents: MIDA boronate (1.0 equiv), THF, 1M aqueous NaOH.

  • Procedure:

    • Dissolve the MIDA boronate in THF in a flask at room temperature.

    • Add 1M aqueous NaOH (typically 3-5 equivalents) and stir vigorously for 10-30 minutes.

    • Monitor the hydrolysis by TLC or LCMS.

    • Upon completion, the resulting boronic acid is typically used directly in the next step without isolation. The reaction can be acidified (e.g., with 1M HCl) to pH ~7 before proceeding with an extraction or the next reaction if required.

Application in Iterative Cross-Coupling (ICC)

MIDA boronates are the cornerstone of iterative cross-coupling (ICC), a powerful strategy for the systematic and automated synthesis of small molecules, analogous to solid-phase peptide synthesis.[3][10][14] The process uses bifunctional building blocks, typically halo-MIDA boronates (e.g., Br-Aryl-B(MIDA)).

G cluster_0 ICC Cycle Start Start: R¹-B(MIDA) Step1 Step 1: Deprotection (aq. NaOH) Start->Step1 Step2 Step 2: Suzuki Coupling (+ Br-R²-B(MIDA)) Step1->Step2 R¹-B(OH)₂ Step3 Step 3: Purification ('Catch-and-Release') Step2->Step3 Crude R¹-R²-B(MIDA) Step3->Step1 Pure R¹-R²-B(MIDA) (Ready for next cycle) Final R¹-R²-...-Rⁿ-X Step3->Final Final Product

Figure 3. Workflow for Iterative Cross-Coupling using MIDA Boronates.

The cycle involves:

  • Deprotection: The MIDA boronate on the growing molecule is cleaved to reveal the reactive boronic acid.

  • Coupling: The free boronic acid is coupled with the halide end of the next MIDA-protected building block.

  • Purification: The newly elongated MIDA boronate is purified, often using the efficient "catch-and-release" method.

This cycle is repeated to assemble complex molecular architectures in a programmed and predictable manner. This strategy has been successfully applied to the total synthesis of numerous complex natural products, including ratanhine and peridinin.[4][14]

Conclusion and Future Outlook

The MIDA ligand has fundamentally changed the landscape of organoboron chemistry. By providing a robust, reliable, and reversible means of protecting boronic acids, it has overcome long-standing challenges of instability and reactivity. The resulting MIDA boronates are not merely protected intermediates but are versatile, stable, and highly functional building blocks in their own right. Their exceptional stability, compatibility with a vast range of chemical transformations, and amenability to iterative coupling strategies have paved the way for automated small molecule synthesis and have enabled the construction of molecules previously considered inaccessible.[9][15]

Future research will likely focus on the design of new MIDA-like ligands with tailored electronic and steric properties to further fine-tune hydrolysis rates and expand the scope of compatible reaction conditions, continuing to push the boundaries of what is possible in modern chemical synthesis.[9]

References

  • MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC - NIH. (2017-01-25).
  • MIDA-protected Boronate Esters - Sigma-Aldrich.
  • MIDA Boronate: A New Organo-boron Reagent - BLDpharm.
  • 3 - Organic Syntheses Procedure.
  • MIDA Boronates - Sigma-Aldrich.
  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - NIH.
  • MIDA boronate | Chem-Station Int. Ed. (2014-02-09).
  • Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates | Journal of the American Chemical Society.
  • A Mild Method for Making MIDA Boronates | Organic Letters - ACS Publications. (2020-08-25).
  • BLD Insights | MIDA Boronate: A New Organo-boron Reagent - BLDpharm. (2021-10-25).
  • Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing).
  • From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks - NIH.
  • Iterative cross-coupling with MIDA boronates - IDEALS - University of Illinois. (2016-09-09).
  • COMMUNICATION A Mild and Simple Method for Making MIDA Boronates - ChemRxiv.
  • A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with - Organic Syntheses Procedure.
  • N-Methyliminodiacetate (MIDA): A Useful Protecting Group for the Generation of Complex Organoboron Compounds - ResearchGate.
  • Preparation of MIDA Anhydride and Reaction with Boronic Acids - PMC - NIH.
  • Protecting Groups for Boronic Acids | Chem-Station Int. Ed. (2016-05-09).
  • Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates - PMC - NIH.

Sources

solubility of 3-Fluorophenylboronic acid MIDA ester in common organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 3-Fluorophenylboronic Acid MIDA Ester in Common Organic Solvents

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Fluorophenylboronic acid N-methyliminodiacetic acid (MIDA) ester. Boronic acid MIDA esters are a pivotal class of reagents in modern organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to their enhanced stability and ease of handling compared to free boronic acids.[1] Understanding the solubility of these reagents is critical for reaction setup, optimization, and purification. This document offers insights into the expected solubility of this compound in a range of common organic solvents, outlines a detailed experimental protocol for precise solubility determination, and discusses the underlying chemical principles that govern this behavior. This guide is intended for researchers, chemists, and drug development professionals who utilize MIDA boronates in their synthetic workflows.

Introduction: The Role and Advantages of MIDA Boronate Esters

The advent of N-methyliminodiacetic acid (MIDA) protected boronate esters has revolutionized the field of organoboron chemistry.[2] Traditional boronic acids, while immensely useful, often suffer from instability, leading to decomposition and challenges in long-term storage and purification. MIDA boronates address these limitations by forming a stable, crystalline, trivalent complex with the boron atom, rendering them air- and moisture-stable and compatible with silica gel chromatography.[1]

The utility of these reagents is directly tied to their physical properties, among which solubility is paramount for their application in homogeneous catalysis. The choice of solvent can significantly impact reaction kinetics, product yields, and ease of purification. This compound, a common building block, is no exception. The presence of the fluorophenyl group can influence its solubility profile due to changes in polarity and intermolecular interactions.[3][4][5] This guide will delve into the specifics of its solubility.

Physicochemical Properties of this compound

To understand the solubility of a compound, it is essential to first consider its structural and physical characteristics.

  • Chemical Structure:

structure cluster_MIDA MIDA Ligand cluster_Aryl 3-Fluorophenyl Group N N CH3 CH3 N->CH3 C1 C N->C1 C3 C N->C3 C1_carbonyl C=O C3_carbonyl C=O C1_backbone C1_backbone N->C1_backbone C3_backbone C3_backbone N->C3_backbone O1 O C2 C C1->C2 O2 O C2->O2 O3 O C4 C C3->C4 O4 O C4->O4 B B O1_node O O3_node O Aryl B->Aryl C1_carbonyl->O1_node C3_carbonyl->O3_node N_coord N_coord N_coord->B C1_backbone->C1_carbonyl C3_backbone->C3_carbonyl F F Aryl->F

Figure 1: Structure of this compound.

  • Molecular Formula: C₁₁H₁₁BFNO₄[6]

  • Molecular Weight: 251.02 g/mol [6]

  • Appearance: Typically a white to off-white crystalline solid.[1]

  • General Stability: MIDA boronates are known for their benchtop stability, being resistant to air and moisture.[1]

Expected Solubility Profile

The MIDA ester moiety introduces polarity and potential for hydrogen bonding via its oxygen and nitrogen atoms. The 3-fluorophenyl group is largely nonpolar but contains a polar C-F bond. The overall molecule can be considered moderately polar.

Table 1: Predicted Solubility of this compound in Common Organic Solvents

Solvent ClassSolventPredicted SolubilityRationale
Ethers Tetrahydrofuran (THF), DioxaneHighThese polar aprotic solvents are expected to effectively solvate the MIDA ester. THF is mentioned as a solvent for MIDA boronate hydrolysis, implying solubility.[8]
Amides N,N-Dimethylformamide (DMF)HighA highly polar aprotic solvent, likely to be an excellent solvent for this compound.
Sulfoxides Dimethyl sulfoxide (DMSO)HighAnother highly polar aprotic solvent, expected to readily dissolve the MIDA ester.
Nitriles Acetonitrile (ACN)Moderate to HighA polar aprotic solvent, should be a good solvent for this compound.
Alcohols Methanol, EthanolModerateThese polar protic solvents can engage in hydrogen bonding but may have slightly lower efficacy than polar aprotic solvents for this specific structure.
Esters Ethyl Acetate (EtOAc)ModerateA moderately polar solvent, likely to show reasonable but not extensive solubility.
Chlorinated Dichloromethane (DCM), ChloroformModerate to HighThese solvents have been shown to be effective for similar boronic esters.[9] One study noted that a MIDA boronate was not readily soluble in DCM at -78°C but dissolved as the reaction progressed.[10]
Aromatics TolueneLow to ModerateA nonpolar solvent, expected to have limited ability to dissolve the moderately polar MIDA ester.
Alkanes Hexanes, HeptaneVery Low / InsolubleThese nonpolar solvents are unlikely to dissolve the compound to any significant extent.
Water InsolubleAs stated in some sources, MIDA esters are generally insoluble in water.[11]

Experimental Protocol for Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is required. The following protocol describes a standard method for determining the solubility of a solid compound in various organic solvents.

Materials and Equipment
  • This compound

  • Analytical balance (± 0.1 mg accuracy)

  • Vials with screw caps (e.g., 4 mL)

  • Magnetic stirrer and stir bars

  • Constant temperature bath or block

  • Volumetric flasks and pipettes

  • HPLC or UV-Vis spectrophotometer for quantification

  • Selected organic solvents (HPLC grade)

Experimental Workflow

workflow start Start: Prepare Saturated Solution step1 1. Add excess solid to a known volume of solvent in a vial. start->step1 step2 2. Equilibrate at constant temperature with vigorous stirring (e.g., 24-48h). step1->step2 step3 3. Allow solid to settle, ensuring a clear supernatant. step2->step3 separation Phase Separation step3->separation step4 4. Carefully withdraw a known aliquot of the supernatant. separation->step4 step5 5. Filter the aliquot through a syringe filter (e.g., 0.22 µm PTFE). step4->step5 analysis Quantification step5->analysis step6 6. Dilute the filtered aliquot with a known volume of solvent. analysis->step6 step7 7. Analyze the diluted sample by a calibrated analytical method (e.g., HPLC). step6->step7 step8 8. Calculate concentration from the calibration curve. step7->step8 end End: Report Solubility (mg/mL) step8->end

Figure 2: Workflow for experimental solubility determination.

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • To a series of vials, add a precisely weighed amount of this compound (ensure it is in excess of what is expected to dissolve).

    • Add a known volume (e.g., 2.0 mL) of the desired organic solvent to each vial.

    • Add a small magnetic stir bar to each vial.

  • Equilibration:

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a constant temperature bath (e.g., 25 °C) on a magnetic stir plate.

    • Stir the mixtures vigorously for a sufficient time to reach equilibrium (typically 24 to 48 hours). A preliminary time-course study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After equilibration, turn off the stirrer and allow the excess solid to settle completely, leaving a clear supernatant.

    • Carefully withdraw a precise aliquot (e.g., 0.5 mL) of the clear supernatant using a calibrated pipette.

    • Immediately filter the aliquot through a 0.22 µm syringe filter (compatible with the solvent) into a clean, tared vial to remove any microscopic solid particles.

  • Quantification:

    • Prepare a stock solution of this compound of a known concentration in a suitable solvent.

    • From the stock solution, prepare a series of calibration standards of decreasing concentration.

    • Analyze the calibration standards using a suitable analytical technique (e.g., HPLC with UV detection) to generate a calibration curve.

    • Dilute the filtered sample from step 3 with a known volume of solvent to bring its concentration within the range of the calibration curve.

    • Analyze the diluted sample and determine its concentration from the calibration curve.

  • Calculation:

    • Calculate the original concentration in the saturated solution, accounting for the dilution factor.

    • The solubility is expressed in units such as mg/mL or mol/L.

Conclusion and Recommendations

This compound is a stable and versatile building block in modern organic synthesis. While quantitative solubility data is not widely published, its moderately polar structure suggests high solubility in polar aprotic solvents like THF, DMF, and DMSO, and lower solubility in nonpolar solvents such as hexanes. For applications requiring precise concentration control or for process development, it is strongly recommended that researchers experimentally determine the solubility in their specific solvent systems using a robust protocol as outlined in this guide. This empirical approach ensures accuracy and reproducibility in synthetic endeavors.

References

  • Vertex AI Search. (2024-09-24). Solubility test for Organic Compounds.
  • BLDpharm.
  • Experiment: Solubility of Organic & Inorganic Compounds.
  • EXPERIMENT 1 DETERMIN
  • Procedure For Determining Solubility of Organic Compounds | PDF - Scribd.
  • Smolecule. (2024-01-05). (2-Methylpropyl)boronic acid mida ester.
  • Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • 1PlusChem. 1313614-50-4 | this compound.
  • National Center for Biotechnology Information. (2017-07-03). Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers.
  • Sigma-Aldrich.
  • Chemenu. cas 1311484-55-5|| where to buy this compound.
  • CORE.
  • National Center for Biotechnology Inform
  • De Gruyter. (2018). Influence of fluorine substituents on the properties of phenylboronic compounds.
  • Sci-Hub. Influence of fluorine substituents on the properties of phenylboronic compounds.
  • MDPI. (2022-05-26).
  • Sigma-Aldrich. 4-Fluorophenylboronic acid MIDA ester 97 1257641-06-7.
  • Sigma-Aldrich. 3-Fluorophenylboronic acid = 95.0 768-35-4.
  • BLD Pharm. 1311484-55-5|this compound.
  • Echemi. This compound.
  • SpringerLink. (2020-06-06). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
  • ResearchGate. (2025-08-06). Influence of fluorine substituents on the NMR properties of phenylboronic acids | Request PDF.
  • ACS Publications. Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters | The Journal of Organic Chemistry.
  • 3-Cyanophenylboronic acid MIDA ester.
  • Sigma-Aldrich.

Sources

A Technical Guide to the Spectroscopic Characterization of 3-Fluorophenylboronic Acid MIDA Ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the spectroscopic properties of 3-Fluorophenylboronic acid N-methyliminodiacetic acid (MIDA) ester. Designed for researchers, chemists, and professionals in drug development, this document synthesizes predictive analysis based on established chemical principles and data from analogous structures to offer a comprehensive characterization of this important reagent. While direct, published spectra for this specific molecule are not widely available, this guide constructs a robust, data-driven profile through expert interpretation of foundational spectroscopic data.

Introduction: The Significance of MIDA Boronates in Modern Synthesis

N-methyliminodiacetic acid (MIDA) boronates are a class of air-stable, crystalline solids that have revolutionized the use of boronic acids in organic synthesis, particularly in the context of the Suzuki-Miyaura cross-coupling reaction.[1][2] The MIDA ligand protects the boronic acid moiety, rendering it inert to many reaction conditions, including chromatography.[2][3] This protection can be removed under mild basic conditions to release the free boronic acid in situ.[3][4] The 3-fluorophenyl motif is a common feature in medicinal chemistry, and its incorporation into complex molecules is of significant interest. The MIDA ester of 3-fluorophenylboronic acid, therefore, serves as a crucial and highly practical building block.

This guide will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 3-Fluorophenylboronic acid MIDA ester, providing a foundational understanding for its identification and characterization.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic signatures of this compound. These predictions are based on the analysis of its constituent parts—the 3-fluorophenyl group and the MIDA ligand—and comparison with published data for similar aryl MIDA boronates.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, we will consider ¹H, ¹³C, ¹¹B, and ¹⁹F NMR.

The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the 3-fluorophenyl ring and the aliphatic protons of the MIDA ligand.

  • Aromatic Region (δ 7.0 - 7.8 ppm): The four protons on the fluorophenyl ring will exhibit complex splitting patterns due to both proton-proton and proton-fluorine coupling.

    • A triplet of doublets or a similar complex multiplet is expected for the proton ortho to the boron group and meta to the fluorine.

    • A doublet of triplets is anticipated for the proton para to the boron group.

    • The remaining two protons will also show complex multiplets.

  • MIDA Ligand Protons (δ 2.5 - 4.5 ppm):

    • The N-methyl group will appear as a sharp singlet, typically around δ 2.8-3.0 ppm.

    • The four methylene protons (CH₂) of the MIDA ligand are diastereotopic due to the chiral nature of the tetracoordinate boron center. They are expected to appear as two distinct AB quartets or two sets of doublets, likely in the range of δ 3.5 - 4.5 ppm.

The carbon NMR will provide information on the carbon framework of the molecule.

  • Aromatic Carbons (δ 110 - 165 ppm):

    • The carbon atom attached to the fluorine will show a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz).

    • The carbon atom bonded to boron is often difficult to observe due to quadrupolar relaxation, but if seen, would be broad.[4]

    • The other aromatic carbons will show smaller C-F couplings.

  • MIDA Ligand Carbons (δ 45 - 175 ppm):

    • The N-methyl carbon is expected around δ 45-50 ppm.

    • The methylene carbons will appear in the region of δ 60-65 ppm.

    • The carbonyl carbons of the ester groups will be observed downfield, around δ 170-175 ppm.

The ¹⁹F NMR spectrum will show a single resonance for the fluorine atom on the phenyl ring, likely in the typical range for an aryl fluoride. The exact chemical shift will be influenced by the electron-withdrawing nature of the MIDA boronate group.

The ¹¹B NMR spectrum is characteristic for the coordination state of the boron atom. For a tetracoordinate boronate ester like the MIDA ester, a sharp signal is expected in the upfield region, typically between δ 5 and 15 ppm, relative to BF₃·OEt₂.[5] This is in contrast to the broad signal for the tricoordinate 3-fluorophenylboronic acid precursor, which appears further downfield.

Table 1: Predicted NMR Spectroscopic Data for this compound

NucleusPredicted Chemical Shift (δ, ppm)Expected Multiplicity & Coupling Constants
¹H7.0 - 7.8Complex multiplets
~2.9s (3H, N-CH₃)
3.5 - 4.5Two AB quartets or two doublets (4H, N-(CH₂)₂)
¹³C110 - 165Multiple signals with C-F coupling
~48N-CH₃
~62N-(CH₂)₂
~172C=O
¹¹B5 - 15Sharp singlet
¹⁹F-110 to -115Singlet or narrow multiplet
Infrared (IR) Spectroscopy

The IR spectrum will be dominated by strong absorptions from the carbonyl groups of the MIDA ester and vibrations of the aromatic ring.

  • C=O Stretching: A very strong and characteristic absorption band is expected in the region of 1750-1780 cm⁻¹ for the ester carbonyl groups.[6]

  • B-O Stretching: The B-O single bond stretches are expected in the 1000-1100 cm⁻¹ region.

  • C-F Stretching: A strong band corresponding to the C-F stretch is anticipated around 1200-1250 cm⁻¹.

  • Aromatic C=C Stretching: Several bands of variable intensity will appear in the 1450-1600 cm⁻¹ range.

  • C-H Stretching: Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches from the MIDA ligand will be seen just below 3000 cm⁻¹.

  • B-N Dative Bond: The vibration associated with the B-N dative bond is expected to be in the low-frequency region, around 560-650 cm⁻¹.[1][7]

Table 2: Predicted IR Absorption Bands for this compound

Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H>3000Medium
Aliphatic C-H<3000Medium
C=O (ester)1750 - 1780Strong
Aromatic C=C1450 - 1600Medium-Strong
C-F1200 - 1250Strong
B-O1000 - 1100Strong
B-N560 - 650Weak-Medium
Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected as the base peak.

  • Molecular Formula: C₁₁H₁₁BFNO₄

  • Molecular Weight: 251.02 g/mol

  • Expected [M+H]⁺: m/z 252.03

  • Expected [M+Na]⁺: m/z 274.01

High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition. Fragmentation patterns would likely involve the loss of CO₂ or parts of the MIDA ligand.

Experimental Protocols

The following are generalized protocols for the synthesis and spectroscopic analysis of this compound, adapted from established procedures for similar compounds.[8]

Synthesis of this compound

Synthesis_Workflow reagents 3-Fluorophenylboronic Acid + N-Methyliminodiacetic Acid reaction Reaction Vessel with Dean-Stark Trap reagents->reaction solvent Toluene/DMSO (e.g., 20:1) solvent->reaction heating Reflux (e.g., 110 °C) reaction->heating Heat precipitation Cool & Precipitate (e.g., add Et₂O) heating->precipitation Cool filtration Vacuum Filtration precipitation->filtration product 3-Fluorophenylboronic Acid MIDA Ester filtration->product

Caption: Synthesis workflow for this compound.

  • Charging the Reaction Vessel: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 3-fluorophenylboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.0 eq).

  • Solvent Addition: Add a solvent mixture, such as toluene with a small amount of DMSO (e.g., 5% v/v) to aid solubility.

  • Azeotropic Water Removal: Heat the mixture to reflux. Water formed during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

  • Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting materials are consumed.

  • Isolation: Allow the reaction mixture to cool to room temperature. The product may precipitate directly. If not, add an anti-solvent like diethyl ether to induce precipitation.

  • Purification: Collect the solid product by vacuum filtration, wash with a non-polar solvent (e.g., diethyl ether), and dry under vacuum to yield the pure MIDA ester.

Spectroscopic Sample Preparation

Analysis_Workflow cluster_nmr NMR Analysis cluster_ir IR Analysis cluster_ms MS Analysis nmr_sample Dissolve in Deuterated Solvent (e.g., DMSO-d₆, CDCl₃) nmr_analysis Acquire ¹H, ¹³C, ¹¹B, ¹⁹F spectra nmr_sample->nmr_analysis ir_sample Prepare KBr pellet or use ATR ir_analysis Acquire IR spectrum ir_sample->ir_analysis ms_sample Dissolve in suitable solvent (e.g., MeOH, ACN) ms_analysis Infuse into ESI source ms_sample->ms_analysis product Pure MIDA Ester Product product->nmr_sample product->ir_sample product->ms_sample

Caption: Workflow for spectroscopic analysis of the MIDA ester.

  • NMR: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • IR: For solid samples, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • MS (ESI): Prepare a dilute solution of the sample (e.g., 0.1 mg/mL) in a solvent such as methanol or acetonitrile. Infuse the solution directly into the electrospray source.

Conclusion

This compound is a valuable synthetic intermediate whose structural integrity is paramount to its successful application. This guide provides a comprehensive, albeit predictive, spectroscopic profile based on established principles and data from analogous compounds. The provided NMR, IR, and MS data serve as a robust baseline for the characterization of this compound, enabling researchers to confidently identify and utilize it in their synthetic endeavors. The experimental protocols offer a starting point for its synthesis and analysis. As with any characterization, comparison to an authenticated reference standard is the ultimate confirmation of identity and purity.

References

  • Reinemann, D. N., et al. (2011). Vibrational Spectroscopy of N-methyliminodiacetic Acid (MIDA)-protected Boronate Ester: Examination of the B-N Dative Bond. The Journal of Physical Chemistry A, 115(24), 6426–6431. [Link][1][4][7][9]

  • PubChem. (n.d.). 3-Fluorophenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link][10]

  • Gillis, E. P., & Burke, M. D. (2007). A Simple and Modular Strategy for the Traceless Solid-Phase Synthesis of Small Molecules. Journal of the American Chemical Society, 129(21), 6716–6717. [Link]

  • Chem-Station. (2014). MIDA boronate. Retrieved from [Link][3]

  • Atac, A., et al. (2015). DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. Journal of Molecular Structure, 1081, 203-214. [Link][11]

  • Royal Society of Chemistry. (n.d.). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. Retrieved from [Link][6]

  • Knapp, D. M., et al. (2012). Chemoselective Boronic Ester Synthesis by Controlled Speciation. Journal of the American Chemical Society, 134(44), 18318-18321. [Link][5]

  • Organic Syntheses. (n.d.). A 1000-mL, three-necked, round-bottomed flask equipped with a PTFE-coated magnetic stir bar is charged with. Retrieved from [Link][8]

  • Wang, W., et al. (2006). Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. Analytical Chemistry, 78(13), 4473–4481. [Link]

  • Cole, T. E. (n.d.). 11B NMR Chemical Shifts. San Diego State University. Retrieved from [Link]

Sources

mechanism of MIDA boronate formation with 3-fluorophenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanism of MIDA Boronate Formation with 3-Fluorophenylboronic Acid

Introduction

Boronic acids are a cornerstone of modern organic synthesis, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction has revolutionized the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, the utility of boronic acids is not without its challenges. Many are prone to decomposition via processes like protodeboronation and oxidation, which can complicate their storage and handling, and limit their efficiency in complex synthetic sequences.[1]

To address these stability issues, the concept of a robust protecting group for the boronic acid functionality has been a long-standing goal. A significant breakthrough in this area was the development of N-methyliminodiacetic acid (MIDA) as a protecting group.[2] The resulting MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions and can be purified by silica gel chromatography.[3][4] This stability stems from the rehybridization of the boron center from a reactive sp² state to a more inert sp³ state.

This guide provides a comprehensive technical overview of the mechanism of MIDA boronate formation, with a specific focus on 3-fluorophenylboronic acid. We will delve into the fundamental principles governing this transformation, the influence of the electron-withdrawing fluorine substituent, and provide a detailed experimental protocol. This document is intended for researchers, scientists, and drug development professionals who seek a deeper understanding of this critical tool in modern chemical synthesis.

Part 1: The Core Mechanism of MIDA Boronate Formation

The formation of a MIDA boronate is fundamentally a dehydration-condensation reaction between a boronic acid and N-methyliminodiacetic acid.[5] This process leads to the formation of a stable, bicyclic structure that effectively "masks" the reactivity of the boronic acid.

The Lewis Acidic Nature of Boronic Acids

A key feature of boronic acids is the presence of a vacant p-orbital on the sp²-hybridized boron atom, which imparts Lewis acidity.[4][6] This electron deficiency is the root of both their reactivity in cross-coupling reactions and their susceptibility to decomposition. The formation of an "ate" complex, through interaction with a base, is a crucial step in the catalytic cycle of the Suzuki-Miyaura reaction.

The Role of N-Methyliminodiacetic Acid (MIDA)

N-methyliminodiacetic acid is a tridentate ligand that chelates to the boron atom through its nitrogen and two carboxylate oxygens. This chelation is the driving force for the formation of the stable MIDA boronate.

The Dehydration-Condensation Reaction

The reaction proceeds through the formation of two ester linkages and a dative bond from the nitrogen to the boron atom, with the concomitant elimination of two molecules of water. This reversible process is typically driven to completion by removing water from the reaction mixture, often through azeotropic distillation with a Dean-Stark apparatus.[3]

Rehybridization of the Boron Center

The most critical aspect of MIDA boronate formation is the change in the boron's electronic structure. The coordination of the trivalent MIDA ligand causes the boron atom to rehybridize from sp² to sp³, resulting in a tetrahedral geometry. This coordinative saturation fills the vacant p-orbital, dramatically reducing the Lewis acidity and, consequently, the reactivity of the boron center.[2][4] This change is the basis for the "protection" that MIDA affords.

G cluster_reactants Reactants cluster_products Products cluster_deprotection Deprotection R_B 3-Fluorophenylboronic Acid (sp² Boron) P_MIDA 3-Fluorophenylboronic Acid MIDA Ester (sp³ Boron) R_B->P_MIDA + MIDA - 2 H₂O R_M N-Methyliminodiacetic Acid (MIDA) R_M->P_MIDA P_H2O 2 H₂O D_B 3-Fluorophenylboronic Acid (sp² Boron) P_MIDA->D_B + 2 H₂O (aq. base)

Caption: General scheme of MIDA boronate formation and deprotection.

Part 2: The Influence of the 3-Fluoro Substituent

The presence of a fluorine atom at the 3-position of the phenyl ring has a notable impact on the properties of the boronic acid and its reactivity.

Electronic Effects of the Fluorine Atom

Fluorine is a highly electronegative atom and therefore exerts a strong electron-withdrawing effect through the sigma bond network (inductive effect). This effect is most pronounced at the ortho and meta positions. For 3-fluorophenylboronic acid, this results in a decrease in electron density on the aromatic ring and, consequently, on the boron atom.

Impact on Boron Lewis Acidity

The electron-withdrawing nature of the 3-fluoro substituent increases the Lewis acidity of the boronic acid.[7] A more electron-deficient boron atom is a stronger Lewis acid, making it more susceptible to nucleophilic attack.

Kinetic and Thermodynamic Implications

The increased Lewis acidity of 3-fluorophenylboronic acid is expected to accelerate the rate of MIDA boronate formation. The initial coordination of the MIDA ligand to the more electrophilic boron center should be more favorable. While the overall thermodynamics are largely driven by the formation of the stable bicyclic MIDA structure and the removal of water, the enhanced electrophilicity of the boron atom likely contributes to a more favorable equilibrium constant for the esterification reaction.

Part 3: Experimental Protocol for the Synthesis of this compound

The following protocol is a representative procedure for the synthesis of this compound.

Reagents and Materials
  • 3-Fluorophenylboronic acid

  • N-Methyliminodiacetic acid (MIDA)

  • Dimethyl sulfoxide (DMSO) or Toluene

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for purification (e.g., ethyl acetate, hexanes)

  • Round-bottom flask

  • Dean-Stark apparatus (if using toluene)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Silica gel for column chromatography

Experimental Workflow

G Experimental Workflow for MIDA Boronate Synthesis A 1. Combine Reactants 3-Fluorophenylboronic Acid + MIDA in Solvent (e.g., DMSO) B 2. Heat Reaction Mixture (e.g., 80-110 °C) Monitor by TLC or LC-MS A->B Reaction C 3. Work-up Cool, dilute with organic solvent, wash with water/brine B->C Completion D 4. Dry and Concentrate Dry organic layer (e.g., Na₂SO₄), remove solvent in vacuo C->D E 5. Purification Silica gel column chromatography D->E F 6. Characterization Obtain pure 3-Fluorophenylboronic Acid MIDA Ester (NMR, MS) E->F

Caption: A typical workflow for the synthesis and purification of a MIDA boronate.

Step-by-Step Procedure
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-fluorophenylboronic acid (1.0 eq) and N-methyliminodiacetic acid (1.0-1.1 eq).

  • Solvent Addition: Add a suitable solvent such as DMSO or toluene. If using toluene, equip the flask with a Dean-Stark apparatus to collect water.

  • Heating: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by an appropriate method, such as thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS), until the starting boronic acid is consumed.

  • Work-up: Cool the reaction mixture to room temperature. If DMSO was used as the solvent, dilute the mixture with ethyl acetate and wash with water and brine to remove the DMSO and any excess MIDA. If toluene was used, the work-up is similar.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Typical Reaction Parameters
ParameterValueRationale
Reactant Ratio 1:1 to 1:1.1 (Boronic Acid:MIDA)A slight excess of MIDA can help drive the reaction to completion.
Solvent DMSO or TolueneHigh-boiling solvents facilitate the removal of water.
Temperature 80-110 °CProvides sufficient energy to overcome the activation barrier for dehydration.
Reaction Time 2-12 hoursDependent on substrate and reaction scale.
Typical Yield >80%MIDA boronate formation is generally a high-yielding reaction.

Part 4: Characterization of this compound

The structure and purity of the synthesized this compound can be confirmed using standard analytical techniques.

TechniqueExpected Observations
¹H NMR Appearance of signals corresponding to the MIDA backbone protons (typically two doublets around 4 ppm) and the methyl group singlet (around 2.5 ppm), in addition to the aromatic protons of the 3-fluorophenyl group.
¹³C NMR Signals for the carbonyl carbons of the MIDA ligand (around 170 ppm), the methylene carbons (around 62 ppm), the methyl carbon (around 48 ppm), and the aromatic carbons, showing C-F coupling.
¹⁹F NMR A single resonance corresponding to the fluorine atom on the phenyl ring.
Mass Spec. Observation of the molecular ion peak corresponding to the calculated mass of the product.

Part 5: Deprotection of MIDA Boronates

A key advantage of MIDA boronates is their facile deprotection to regenerate the free boronic acid. This is typically achieved under mild aqueous basic conditions, such as treatment with 1 M sodium hydroxide or even sodium bicarbonate, at room temperature.[8]

The hydrolysis mechanism is essentially the reverse of the formation reaction. It is believed to proceed via a base-mediated attack at a MIDA carbonyl carbon, leading to the cleavage of the ester linkages.[9][10] This "slow-release" of the boronic acid under basic conditions is a cornerstone of its application in iterative cross-coupling strategies.[1][10]

Conclusion

The formation of a MIDA boronate from 3-fluorophenylboronic acid is a robust and efficient transformation that proceeds via a dehydration-condensation mechanism. The key to the stability of the resulting product is the chelation-induced rehybridization of the boron atom from a reactive sp² state to a stable sp³ state. The electron-withdrawing 3-fluoro substituent enhances the Lewis acidity of the boron center, which likely facilitates this transformation. The exceptional stability of MIDA boronates, coupled with their straightforward synthesis and mild deprotection, has established them as indispensable tools in modern organic synthesis, enabling the construction of complex molecules with unprecedented control and efficiency.

References

  • MIDA boronate | Chem-Station Int. Ed. [Link]

  • N-Methyliminodiacetate (MIDA): A Useful Protecting Group for the Generation of Complex Organoboron Compounds | Australian Journal of Chemistry - CSIRO Publishing. [Link]

  • MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms | Request PDF. [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - NIH. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates | Journal of the American Chemical Society. [Link]

  • MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC - NIH. [Link]

  • meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester - Chemical Science (RSC Publishing). [Link]

  • Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - MDPI. [Link]

  • Iterative reactions of transient boronic acids enable sequential C–C bond formation. [Link]

  • Probing the Lewis Acidity of Boronic Acids through Interactions with Arene Substituents. [Link]

  • Recent Advances in the Synthesis and Reactivity of MIDA Boronates - ResearchGate. [Link]

  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - NIH. [Link]

  • (3,4,5-trifluorophenyl)boronic acid - Organic Syntheses Procedure. [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? - ResearchGate. [Link]

  • 3 - Organic Syntheses Procedure. [Link]

  • Recent advances in the synthesis and reactivity of MIDA boronates - Chemical Communications (RSC Publishing). [Link]

  • A Convenient, Rapid, Conventional Heating Route to MIDA Boronates - Semantic Scholar. [Link]

Sources

Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling of 3-Fluorophenylboronic Acid MIDA Ester

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of MIDA Boronates in Modern Synthesis

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] This palladium-catalyzed reaction is pivotal in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. However, the utility of this powerful reaction can be hampered by the inherent instability of many boronic acids, which are susceptible to decomposition, protodeboronation, and homocoupling, leading to diminished yields and challenging purification.[2]

To address these stability issues, N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally robust and versatile coupling partners.[3] These bench-top stable, crystalline solids offer a significant advantage over their boronic acid counterparts, particularly for challenging substrates.[2][3] The MIDA ligand forms a dative bond with the boron center, inducing a change in hybridization from sp² to sp³, which effectively "masks" the boronic acid's reactivity. This protective mechanism prevents premature decomposition and allows for a slow, controlled release of the active boronic acid under specific basic conditions, ensuring its efficient participation in the catalytic cycle.[4]

This application note provides a comprehensive guide to the use of 3-Fluorophenylboronic acid MIDA ester in Suzuki-Miyaura cross-coupling reactions, offering detailed protocols, mechanistic insights, and practical guidance for researchers, scientists, and drug development professionals. The inclusion of a fluorine atom in the phenyl ring is of particular interest in medicinal chemistry, as fluorine substitution can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity.

Mechanism of MIDA Boronate Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction proceeds through a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The use of a MIDA boronate introduces a preliminary deprotection step, which is crucial for the reaction to proceed.

Suzuki_Miyaura_Cycle cluster_deprotection MIDA Boronate Activation cluster_catalytic_cycle Catalytic Cycle MIDA_Boronate Ar-B(MIDA) (sp³ hybridized, inactive) Boronic_Acid Ar-B(OH)₂ (sp² hybridized, active) MIDA_Boronate->Boronic_Acid Base (e.g., K₃PO₄, H₂O) Deprotection Transmetalation Transmetalation Boronic_Acid->Transmetalation Pd(0) Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)->Oxidative_Addition Ar'-X ArPd(II)X Ar'-Pd(II)(L)₂-X Oxidative_Addition->ArPd(II)X ArPd(II)X->Transmetalation Ar-B(OH)₂ Base ArPd(II)Ar Ar'-Pd(II)(L)₂-Ar Transmetalation->ArPd(II)Ar Reductive_Elimination Reductive Elimination ArPd(II)Ar->Reductive_Elimination Reductive_Elimination->Pd(0) Product Ar-Ar' Reductive_Elimination->Product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling using a MIDA boronate.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura coupling of this compound. Optimization may be required depending on the specific aryl halide coupling partner.

Protocol 1: Standard Conditions for Aryl Bromides

This protocol is suitable for the coupling of this compound with a range of aryl bromides.

Materials:

  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(dppf)Cl₂ or a pre-catalyst like XPhos Pd G3)

  • Potassium phosphate (K₃PO₄)

  • Solvent: 1,4-Dioxane and Water (4:1 v/v)

  • Round-bottom flask

  • Magnetic stir bar

  • Condenser

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), the palladium catalyst (2 mol%), and potassium phosphate (3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (nitrogen or argon) for 10-15 minutes.

  • Solvent Addition: Add the degassed solvent mixture (1,4-dioxane and water, 4:1) to the flask via syringe. The typical concentration is 0.1 M with respect to the aryl bromide.

  • Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by a suitable analytical technique such as TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Conditions for Challenging Aryl Chlorides

Aryl chlorides are generally less reactive than aryl bromides.[1] This protocol employs a more active catalyst system to facilitate the coupling.

Materials:

  • This compound

  • Aryl chloride

  • Palladium pre-catalyst (e.g., SPhos Pd G3 or XPhos Pd G3) (2-4 mol%)

  • Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃)

  • Solvent: t-Amyl alcohol or 2-Methyltetrahydrofuran (2-MeTHF) and Water (10:1 v/v)

Procedure:

  • Reaction Setup: Follow the same setup procedure as in Protocol 1, using the specified catalyst, base, and higher catalyst loading if necessary.

  • Inert Atmosphere: Establish an inert atmosphere as described previously.

  • Solvent Addition: Add the degassed solvent to the reaction flask.

  • Heating: Heat the reaction mixture to 100-120 °C.

  • Monitoring, Workup, and Purification: Follow the procedures outlined in Protocol 1.

Reaction Optimization Workflow

Optimizing reaction conditions is crucial for achieving high yields and purity. The following workflow provides a systematic approach to optimizing the Suzuki-Miyaura coupling of this compound.

Optimization_Workflow start Start with Standard Conditions (Protocol 1) check_conversion Low Conversion? start->check_conversion increase_temp Increase Temperature (e.g., to 110 °C) check_conversion->increase_temp Yes success High Conversion Proceed to Purification check_conversion->success No change_catalyst Screen Catalysts (e.g., XPhos, SPhos based) increase_temp->change_catalyst change_base Screen Bases (e.g., Cs₂CO₃, K₂CO₃) change_catalyst->change_base change_solvent Screen Solvents (e.g., 2-MeTHF, t-Amyl Alcohol) change_base->change_solvent troubleshoot Troubleshoot Side Reactions (See Table 2) change_solvent->troubleshoot

Caption: A decision workflow for optimizing Suzuki coupling conditions.

Data Presentation: Typical Reaction Parameters

The choice of catalyst, base, and solvent can significantly impact the outcome of the reaction. The following table summarizes common parameters for the Suzuki-Miyaura coupling of MIDA boronates.

ParameterRecommended OptionsRationale & Considerations
Catalyst Pd(dppf)Cl₂, Pd(PPh₃)₄, Buchwald Pre-catalysts (e.g., XPhos, SPhos)Buchwald ligands are often superior for challenging substrates, including aryl chlorides.[5]
Base K₃PO₄, K₂CO₃, Cs₂CO₃, Na₂CO₃The base facilitates both the deprotection of the MIDA boronate and the transmetalation step. K₃PO₄ is a good starting point.
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHF/H₂O, t-Amyl alcoholThe solvent system must be able to dissolve the reactants and facilitate the interaction of the aqueous and organic phases.
Temperature 80 - 120 °CHigher temperatures are often required for less reactive aryl halides.

Troubleshooting Common Issues

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions (for anhydrous protocols)- Inefficient MIDA deprotection- Low reaction temperature- Use a fresh batch of catalyst or a pre-catalyst.- Ensure solvents are properly degassed.- Increase the amount of water or use a stronger base.- Increase the reaction temperature.
Protodeboronation - Presence of excess water or acid- Prolonged reaction time at high temperature- Use anhydrous conditions with a base like K₃PO₄.- Minimize reaction time.- Consider a milder base.
Homocoupling of Aryl Halide - Presence of oxygen- Thoroughly degas all solvents and the reaction mixture.
Formation of Palladium Black - Catalyst decomposition- Use a ligand that better stabilizes the Pd(0) species.- Ensure proper inert atmosphere.

Conclusion

This compound is a highly valuable and practical reagent for the synthesis of 3-fluoro-biaryl compounds via the Suzuki-Miyaura cross-coupling reaction. Its stability and ease of handling, coupled with the slow-release mechanism, overcome many of the limitations associated with the corresponding boronic acid.[6] The protocols and guidelines presented in this application note provide a robust framework for the successful implementation of this reagent in diverse synthetic applications, from academic research to industrial drug development.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]

  • Zhilin, V., et al. (2024). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules. [Link]

  • Nutan, M., et al. (2018). Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides. Organic Letters. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for the 2-Pyridyl Problem. Journal of the American Chemical Society. [Link]

  • Reddy, V. P., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]

  • Pu, W., et al. (2024). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]

  • Kumar, A., & Kumar, S. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki? [Link]

  • Kinzel, T., et al. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Angewandte Chemie International Edition. [Link]

  • Chemical & Engineering News. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

Sources

Application Note & Protocol: Leveraging 3-Fluorophenylboronic acid MIDA Ester for Iterative Cross-Coupling in Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract

The iterative, building-block-based synthesis of complex small molecules represents a paradigm shift in organic chemistry, moving away from bespoke, linear sequences towards a more streamlined and automated approach. Central to this revolution is the development of N-methyliminodiacetic acid (MIDA) boronates, a class of exceptionally stable and versatile boronic acid surrogates. This guide provides an in-depth exploration of 3-Fluorophenylboronic acid MIDA ester, a key building block for introducing the medicinally-relevant fluorophenyl motif. We will detail the fundamental principles of MIDA boronate chemistry, the logic of iterative cross-coupling (ICC), and provide field-proven, step-by-step protocols for its successful implementation.

The MIDA Boronate Advantage: A New Foundation for Boron Chemistry

The Suzuki-Miyaura cross-coupling is a cornerstone of modern C-C bond formation. However, its full potential in multi-step synthesis has been historically hampered by the inherent instability of many boronic acids, which are prone to decomposition via protodeboronation, oxidation, and trimerization into boroxines. This instability complicates storage, purification, and reaction efficiency, often necessitating the late-stage introduction of the boron moiety.

The MIDA ligand, developed by the laboratory of Prof. Martin Burke, provides a transformative solution to these challenges.[1]

Mechanism of Protection: Rehybridization and Reactivity Attenuation

The power of the MIDA ligand lies in its ability to reversibly attenuate the reactivity of the boronic acid. It acts as a trivalent chelating agent, bonding to the boron atom and forcing a rehybridization from a reactive, vacant p-orbital-containing sp² state to a stable, tetracoordinate sp³ state.[1][2] This sp³-hybridized MIDA boronate lacks the Lewis acidic character required for the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, rendering it inert under anhydrous coupling conditions.[2][3] A competition experiment reacting a 1:1 mixture of a free boronic acid and a MIDA boronate showed a 24:1 preference for coupling of the free boronic acid, demonstrating the efficacy of the MIDA protecting group.[1]

Unprecedented Stability and Handling

This structural change imparts remarkable physical properties. MIDA boronates are typically free-flowing, monomeric, crystalline solids that are stable to air, moisture, and long-term benchtop storage.[2][4][5] Crucially, they are universally compatible with silica gel chromatography, a feature that enables the straightforward purification of synthetic intermediates—a task that is often impossible with free boronic acids.[2][6]

Controlled Deprotection and "Slow Release"

The MIDA protection is fully reversible. The reactive sp² boronic acid can be liberated on demand under mild aqueous basic conditions. The rate of this hydrolysis can be finely tuned.

  • Fast Release: Strong bases like aqueous NaOH lead to rapid deprotection, typically within minutes at room temperature.[7]

  • Slow Release: Milder bases, most notably aqueous potassium phosphate (K₃PO₄), promote a slow, controlled release of the boronic acid over several hours, often at elevated temperatures.[7]

This "slow-release" mechanism is critical for coupling notoriously unstable boronic acids (e.g., many heteroaryl derivatives), as it maintains a low, steady-state concentration of the reactive species, which is consumed in the productive cross-coupling reaction faster than it can decompose. Mechanistic studies have revealed two distinct hydrolysis pathways: a rapid, base-mediated attack at a MIDA carbonyl and a slower, neutral pathway involving B-N bond cleavage by water clusters, with the dominant mechanism being dictated by pH and water activity.[8][9][10]

Strategic Application of this compound

The incorporation of fluorine into small molecules is a cornerstone of modern drug discovery. The 3-fluorophenyl motif is particularly valuable, as the fluorine atom can modulate key properties such as:

  • Metabolic Stability: Blocking sites of oxidative metabolism.

  • Lipophilicity: Increasing membrane permeability.

  • Binding Affinity: Participating in favorable electrostatic or hydrogen bonding interactions with protein targets.

  • pKa Modulation: Altering the acidity/basicity of nearby functional groups.

This compound (CAS: 1313614-50-4) serves as a robust, reliable, and easily handled building block for introducing this critical pharmacophore.[11][12] Its stability allows it to be carried through multiple synthetic steps, enabling its incorporation at any desired stage of a complex synthesis via the iterative cross-coupling workflow.

The Iterative Cross-Coupling (ICC) Workflow

The ICC strategy leverages bifunctional building blocks—typically containing a halide and a MIDA-protected boronate—to assemble complex molecules in a stepwise and controlled fashion, analogous to the solid-phase synthesis of peptides.[13][14] The core cycle consists of three key operations: Couple, Purify, and Deprotect.

ICC_Workflow cluster_main cluster_inputs Inputs Coupling 1. Suzuki-Miyaura Coupling Purification 2. 'Catch-and-Release' Purification Coupling->Purification Crude Product Deprotection 3. MIDA Deprotection Purification->Deprotection Purified Intermediate (MIDA Boronate) Deprotection->Coupling New Reactive Site (Boronic Acid) To Next Cycle Start Building Block 1 (Boronic Acid) Start->Coupling BB2 Building Block 2 (Halo-MIDA Boronate) BB2->Coupling

Caption: The core three-step cycle of Iterative Cross-Coupling (ICC).

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a guide. Optimal conditions may vary based on specific substrates. All reactions should be conducted by trained personnel in a well-ventilated fume hood under an inert atmosphere.

Protocol 1: Suzuki-Miyaura Coupling using this compound

This protocol utilizes the "slow-release" method, which is broadly applicable and highly reliable for coupling MIDA boronates.

Materials:

  • Aryl or Vinyl Halide (1.0 equiv)

  • This compound (1.2 equiv)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)

  • SPhos (0.04 equiv)

  • Potassium Phosphate, tribasic (K₃PO₄), finely ground (4.0 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Degassed Water

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the Aryl Halide (e.g., 0.5 mmol, 1.0 equiv), this compound (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (2.2 mg, 0.01 mmol, 0.02 equiv), SPhos (16.4 mg, 0.02 mmol, 0.04 equiv), and K₃PO₄ (424 mg, 2.0 mmol, 4.0 equiv).

  • Solvent Addition: Add anhydrous THF (5 mL) and degassed water (0.5 mL) via syringe. The ratio of organic solvent to water is critical for controlling the hydrolysis rate.

  • Causality Check: The use of a bi-phasic THF/water system is essential. The K₃PO₄ remains primarily in the aqueous phase, while the slow hydrolysis of the MIDA boronate occurs at the interface or in the organic phase, where water activity is low but sufficient for gradual deprotection.[7] SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination, making it highly effective for many challenging couplings.

  • Reaction: Seal the flask and heat the mixture to 80 °C with vigorous stirring for 12-18 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Separate the layers. Wash the organic layer with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product, which is the new, larger MIDA boronate, is now ready for purification.

Protocol 2: "Catch-and-Release" Purification of MIDA Boronate Products

This protocol leverages the unique binary affinity of MIDA boronates for silica gel, allowing for highly efficient purification.[13][15]

Materials:

  • Crude MIDA boronate product from Protocol 1

  • Silica gel (standard flash grade)

  • Diethyl ether (Et₂O)

  • Tetrahydrofuran (THF)

Procedure:

  • Column Preparation: Pack a standard glass chromatography column or a pre-packed cartridge with silica gel, slurried in diethyl ether.

  • Loading ("Catch"): Dissolve the crude product in a minimal amount of dichloromethane or THF and adsorb it onto a small amount of silica gel. Dry this mixture and load it onto the top of the prepared column. Alternatively, load the crude material as a concentrated solution directly.

  • Washing: Elute the column with 100% diethyl ether. Most organic byproducts, excess ligands, and unreacted aryl halides are soluble and will elute from the column, while the polar MIDA boronate remains strongly adsorbed ("caught") at the origin.[13]

  • Elution ("Release"): Once all impurities have been washed away (monitored by TLC of the eluent), switch the eluting solvent to 100% THF. The MIDA boronate is highly soluble in THF and will be rapidly "released" from the silica gel.[13]

  • Isolation: Collect the THF fractions containing the product and concentrate under reduced pressure to yield the purified MIDA boronate, ready for the next iteration.

Representative Data and Expected Outcomes

The following table illustrates the expected performance of this compound in the described coupling protocol with various partners.

EntryAryl/Vinyl Halide PartnerProduct StructureTypical Isolated Yield
14-Bromo-tert-butylbenzene

85-95%
22-Chloropyridine

75-85%
31-Bromo-4-methoxybenzene

90-98%
4(E)-1-Bromo-2-phenylethene

80-90%

Troubleshooting and Key Considerations

  • Low Conversion: If the coupling stalls, ensure all reagents and solvents were rigorously anhydrous (except for the added water). The K₃PO₄ must be finely powdered to ensure maximum surface area. A different ligand or a higher catalyst loading (up to 5 mol%) may be required for particularly challenging substrates.

  • MIDA Boronate Decomposition: While robust, MIDA boronates can slowly hydrolyze if left on silica gel for extended periods, especially if using protic co-solvents like methanol.[2] The "catch-and-release" protocol minimizes contact time. Avoid leaving MIDA boronates in solutions containing alcohols for prolonged periods.[2]

  • Incomplete Deprotection in Next Step: If the newly synthesized MIDA boronate fails to couple in a subsequent iteration, ensure the deprotection conditions (aqueous base) are sufficient. For sterically hindered MIDA boronates, a stronger base (e.g., 1M NaOH) or longer reaction times may be needed for full hydrolysis to the boronic acid.

Conclusion

This compound is a powerful and enabling reagent that marries the synthetic utility of the Suzuki-Miyaura reaction with the stability and purity required for complex, multi-step synthesis. By leveraging the principles of reactivity attenuation and controlled release, the iterative cross-coupling workflow allows researchers to construct sophisticated molecular architectures with unprecedented efficiency and predictability. This methodology represents a significant step towards the generalized and ultimately automated synthesis of small molecules, accelerating innovation in drug discovery and materials science.

References

  • Gillis, E. P., et al. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]

  • Lee, S. J. (2011). Iterative cross-coupling with MIDA boronates. CORE. [Link]

  • Lennox, A. J. J., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067-1075. [Link]

  • Lennox, A. J. J., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Europe PMC. [Link]

  • Lennox, A. J. J., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature. [Link]

  • Kaur, N., et al. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 56(79), 11776-11794. [Link]

  • Lennox, A. J. J., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Institutes of Health. [Link]

  • Ukegawa, T., et al. (2020). A Mild Method for Making MIDA Boronates. Organic Letters, 22(18), 7260-7265. [Link]

  • Churches, Q. I., & Jackson, W. R. (2012). N-Methyliminodiacetate (MIDA): A Useful Protecting Group for the Generation of Complex Organoboron Compounds. Australian Journal of Chemistry, 65(8), 1008-1010. [Link]

  • He, C., & Pan, X. (2020). MIDA Boronate Stabilized Polymers as a Versatile Platform for Organoboron and Functionalized Polymers. Macromolecules, 53(10), 3700-3708. [Link]

  • Burke, M. D., et al. (2016). Apparatus and Methods for the Automated Synthesis of Small Molecules.
  • Nykaza, T. V., et al. (2020). General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. ResearchGate. [Link]

  • Lennox, A. J. J., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed. [Link]

  • Blair, D. J., et al. (2020). Synthesis of 5-Acetylthiophene-2-Boronic Acid MIDA Ester. Organic Syntheses, 97, 92-107. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. [Link]

  • Gallou, F., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]

  • Simon, P. M., et al. (2023). Protection of Boronic Acids Using a Tridentate Aminophenol ONO Ligand for Selective Suzuki–Miyaura Coupling. The Journal of Organic Chemistry, 88(4), 2033-2042. [Link]

  • Gallou, F., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(47), 17707-17710. [Link]

  • Cox, P. A., et al. (2016). Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

  • Li, J., et al. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. National Institutes of Health. [Link]

  • Blair, D. J., et al. (2021). Rapid Automated Iterative Small Molecule Synthesis. ChemRxiv. [Link]

  • Gillis, E. P., & Burke, M. D. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. National Institutes of Health. [Link]

  • Butters, M., et al. (2011). Chemoselective Boronic Ester Synthesis by Controlled Speciation. National Institutes of Health. [Link]

  • 1PlusChem. This compound. 1PlusChem Website. [Link]

Sources

Application Notes and Protocols: In Situ Deprotection of 3-Fluorophenylboronic Acid MIDA Ester for Suzuki-Miyaura Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Unstable Boronic Acids and the MIDA Ester Solution

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, pivotal in the creation of carbon-carbon bonds, particularly in the synthesis of pharmaceuticals and complex organic materials.[1] However, the utility of this powerful reaction can be hampered by the inherent instability of many boronic acid building blocks.[2][3] These compounds are often susceptible to decomposition pathways such as protodeboronation, oxidation, and polymerization, which can diminish their shelf-life and lead to reduced yields and impurities in the desired cross-coupled products.[2]

To circumvent these stability issues, the use of N-methyliminodiacetic acid (MIDA) boronate esters has emerged as a robust and broadly applicable strategy.[4] MIDA boronates are air-stable, crystalline solids that are compatible with a wide range of reaction conditions and purification techniques, including silica gel chromatography.[4] The key to their utility lies in their ability to act as a protecting group for the boronic acid functionality. The tetracoordinate, sp³-hybridized boron center in the MIDA ester is unreactive towards the transmetalation step of the Suzuki-Miyaura catalytic cycle under anhydrous conditions.[1] However, under specific aqueous basic conditions, the MIDA ligand can be cleaved to controllably release the corresponding boronic acid in situ, which can then participate in the cross-coupling reaction. This "slow-release" strategy is particularly advantageous as it maintains a low concentration of the potentially unstable boronic acid throughout the reaction, minimizing decomposition and maximizing coupling efficiency.[2]

This application note provides a detailed guide to the in situ deprotection of 3-fluorophenylboronic acid MIDA ester and its subsequent use in Suzuki-Miyaura cross-coupling reactions. While the rate of MIDA boronate hydrolysis is generally insensitive to the electronic properties of the aryl substituent, this guide will provide a protocol optimized for electronically modified aryl MIDA esters, ensuring high efficiency and reproducibility for researchers in drug discovery and materials science.[5]

Mechanistic Rationale: Controlled Release of the Active Boronic Acid

The deprotection of MIDA boronates can be tuned from a rapid release to a slow, sustained release by careful selection of the base and reaction conditions. This control is central to the successful application of MIDA esters in in situ reactions.

There are two primary mechanisms for the hydrolysis of MIDA boronates:

  • Fast Hydrolysis (Strong Base): In the presence of a strong aqueous base, such as sodium hydroxide (NaOH), the MIDA ester undergoes rapid hydrolysis to release the boronic acid. This process is typically complete within minutes at room temperature.[5] The mechanism involves a base-mediated attack at one of the MIDA carbonyl carbons.[5] This method is suitable when the liberated boronic acid is relatively stable under the reaction conditions.

  • Slow Release (Mild Base): For unstable boronic acids, a "slow-release" protocol using a milder base, such as potassium phosphate (K₃PO₄) in an aqueous/organic solvent mixture, is preferred.[2] This method allows for the gradual, continuous generation of the boronic acid over several hours at elevated temperatures.[2][5] This slow release ensures that the concentration of the unstable boronic acid remains low at any given time, thereby minimizing its decomposition and favoring the desired cross-coupling reaction.[2] The mechanism under these conditions is proposed to involve a neutral hydrolysis pathway, with a rate-limiting B-N bond cleavage by a small water cluster.[5]

The choice between these two deprotection strategies is dictated by the stability of the boronic acid being generated. For many applications, particularly with potentially sensitive substrates, the slow-release method offers superior results.

Experimental Workflow for In Situ Deprotection and Cross-Coupling

The following diagram illustrates the general workflow for the in situ deprotection of this compound and its subsequent Suzuki-Miyaura cross-coupling with an aryl halide.

Deprotection_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction In Situ Process cluster_workup Work-up & Purification Reagents Combine: - this compound - Aryl Halide - Palladium Catalyst - Ligand - Base (e.g., K3PO4) - Solvent (e.g., Dioxane/H2O) Deprotection Slow Release (Heating) Reagents->Deprotection Heat Boronic_Acid 3-Fluorophenylboronic acid (transient) Deprotection->Boronic_Acid Generates Coupling Suzuki-Miyaura Cross-Coupling Boronic_Acid->Coupling Reacts Product Coupled Product Coupling->Product Workup Aqueous Work-up Product->Workup Purification Chromatography Workup->Purification Final_Product Isolated Product Purification->Final_Product

Caption: Workflow for the in situ generation and cross-coupling of 3-fluorophenylboronic acid.

Detailed Protocol: Slow-Release Suzuki-Miyaura Coupling

This protocol is optimized for the slow-release of 3-fluorophenylboronic acid from its MIDA ester and subsequent cross-coupling with an aryl chloride.

Materials:

  • This compound

  • Aryl halide (e.g., aryl chloride)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), finely ground

  • 1,4-Dioxane, anhydrous

  • Deionized water

  • Reaction vessel (e.g., Schlenk tube or microwave vial)

  • Magnetic stirrer and heating block or oil bath

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a clean, dry reaction vessel equipped with a magnetic stir bar, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), palladium(II) acetate (5 mol %), and SPhos (10 mol %).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times to ensure an oxygen-free environment.

  • Reagent Addition: Under a positive pressure of inert gas, add finely ground potassium phosphate (7.5 equivalents).

  • Solvent Addition: Add anhydrous 1,4-dioxane and deionized water in a 5:1 ratio to achieve a final concentration of the aryl halide of approximately 0.07 M.

  • Reaction: Place the sealed vessel in a preheated heating block or oil bath set to 60-100 °C. The optimal temperature may vary depending on the reactivity of the aryl halide.[2][6] Stir the reaction mixture vigorously for the specified time (typically 2-24 hours).[2][6]

  • Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by flash column chromatography on silica gel to yield the desired biaryl product.

Tabulated Reaction Parameters

For successful in situ deprotection and coupling, careful control of reaction parameters is essential. The following table provides a summary of typical conditions.

ParameterRecommended ValueRationale
MIDA Ester (equiv.) 1.2 - 1.5A slight excess ensures complete consumption of the limiting aryl halide.[2][6]
Base K₃PO₄A mild base that facilitates the slow, controlled hydrolysis of the MIDA ester.[2]
Base (equiv.) ~7.5Sufficient to both promote the deprotection and facilitate the Suzuki-Miyaura catalytic cycle.[2]
Catalyst Pd(OAc)₂ / SPhosA highly active catalyst system for the coupling of aryl chlorides.[2][6]
Catalyst Loading 5 mol % Pd(OAc)₂ / 10 mol % SPhosA typical catalyst loading for efficient cross-coupling.[2][6]
Solvent 5:1 Dioxane / H₂OAn aqueous/organic mixture is necessary for the hydrolysis of the MIDA ester.[2]
Concentration ~0.07 MA standard concentration for efficient reaction kinetics.[2]
Temperature 60 - 100 °CThe rate of MIDA ester hydrolysis and cross-coupling can be tuned by adjusting the temperature.[2]
Reaction Time 2 - 24 hoursDependent on the reactivity of the coupling partners and the reaction temperature.[2][6]

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction does not go to completion, consider increasing the temperature or extending the reaction time. The activity of the catalyst can also be a factor; ensure that the palladium source and ligand are of high quality.

  • Protodeboronation of the MIDA Ester: While MIDA esters are generally stable, prolonged reaction times at high temperatures can lead to some degradation. If significant protodeboronation is observed, a lower reaction temperature or a more active catalyst system may be necessary.

  • Base Quality: The use of finely ground, anhydrous base is crucial for reproducibility. Clumps of base can lead to inconsistent hydrolysis rates.

  • Inert Atmosphere: Maintaining a strict inert atmosphere is critical to prevent the degradation of the palladium catalyst and phosphine ligand.

Conclusion

The use of this compound in conjunction with a slow-release protocol offers a reliable and efficient method for the synthesis of 3-fluorobiaryl compounds via the Suzuki-Miyaura cross-coupling reaction. The remarkable stability of the MIDA ester allows for its convenient handling and storage, while the controlled in situ generation of the active boronic acid minimizes decomposition and maximizes product yield. This approach represents a significant advancement for researchers and scientists in the field of drug development and materials science, enabling the facile synthesis of complex molecular architectures.

References

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Institutes of Health. [Link]

  • Recent advances in the synthesis and reactivity of MIDA boronates. Royal Society of Chemistry. [Link]

  • Iterative cross-couplng with mida boronates. CORE. [Link]

  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]

  • A general solution for unstable boronic acids: Slow-release cross-coupling from air-stable MIDA boronates. Illinois Experts. [Link]

  • Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. ResearchGate. [Link]

  • Comparison of reactivity of different boron reagents. ResearchGate. [Link]

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. [Link]

  • Use of N -methyliminodiacetic acid boronate esters in suzuki-miyaura cross-coupling polymerizations of triarylamine and fluorene monomers. ResearchGate. [Link]

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses. [Link]

  • Speciation Control During Suzuki–Miyaura Cross-Coupling of Haloaryl and Haloalkenyl MIDA Boronic Esters. ResearchGate. [Link]

Sources

The Strategic Application of 3-Fluorophenylboronic Acid MIDA Ester in Complex Molecule Synthesis: A Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of MIDA Boronates in Modern Synthetic Chemistry

In the landscape of modern organic synthesis, the pursuit of efficiency, precision, and robustness has led to the development of novel reagents and methodologies. Among these, N-methyliminodiacetic acid (MIDA) boronates have emerged as a cornerstone for the construction of complex molecular architectures.[1][2][3] Unlike their often unstable and difficult-to-handle boronic acid counterparts, MIDA boronates offer exceptional stability to air, moisture, and chromatography, rendering them highly versatile building blocks.[4] The MIDA ligand effectively protects the boronic acid moiety, allowing for a "slow-release" of the active boronic acid under specific basic conditions, a feature that has revolutionized iterative cross-coupling strategies.[4] This controlled reactivity minimizes side reactions and enables the sequential and predictable assembly of molecular fragments, akin to the automated processes of peptide and oligonucleotide synthesis.[2]

This application note delves into the specific utility of 3-Fluorophenylboronic acid MIDA ester , a valuable reagent for introducing a fluorinated phenyl motif into complex molecules. The presence of the fluorine atom can significantly influence the pharmacokinetic and physicochemical properties of a molecule, making this reagent particularly relevant in drug discovery and development. While a direct application in a published natural product total synthesis is not readily found in the current literature, its utility is demonstrated in the broader context of complex molecule synthesis, providing a blueprint for its potential in future natural product campaigns.

Core Principles: Why Choose a MIDA Ester?

The decision to employ a MIDA boronate, and specifically the 3-fluorophenyl variant, is rooted in several key advantages that address common challenges in multi-step synthesis:

  • Enhanced Stability and Handling: this compound is a crystalline, free-flowing solid that is stable to ambient conditions. This obviates the need for inert atmosphere handling for storage and routine manipulations, simplifying experimental workflows.

  • Chromatographic Compatibility: A defining feature of MIDA boronates is their stability on silica gel.[4] This allows for straightforward purification of intermediates containing the MIDA boronate group, a significant advantage over often-unstable boronic acids.

  • Controlled Reactivity in Suzuki-Miyaura Cross-Coupling: The MIDA ligand renders the boron atom unreactive under standard anhydrous cross-coupling conditions. The active boronic acid is generated in situ under mild aqueous basic conditions, allowing for precise control over the coupling reaction.[4] This is particularly beneficial when working with complex substrates bearing multiple reactive sites.

  • Utility in Iterative Cross-Coupling (ICC): The robust nature of the MIDA boronate protecting group is central to the concept of iterative cross-coupling.[2] A bifunctional building block containing both a halide and a MIDA boronate can be selectively coupled at the halide position, leaving the MIDA boronate intact for a subsequent coupling reaction after deprotection.

Application Focus: Strategic Incorporation of the 3-Fluorophenyl Moiety

While a specific total synthesis of a natural product using this compound is not documented in readily available literature, its application can be exemplified in the context of synthesizing complex biaryl structures, which are common motifs in natural products and pharmaceuticals. The 3-fluorophenyl group can be strategically introduced to modulate biological activity, improve metabolic stability, or enhance binding affinity to a biological target.

Consider a hypothetical synthetic sequence towards a complex biaryl fragment of a bioactive molecule. The use of this compound would be particularly advantageous in a late-stage coupling reaction where the preservation of other sensitive functional groups is paramount.

Logical Workflow for a Suzuki-Miyaura Cross-Coupling Reaction

The following diagram illustrates the logical workflow for a typical Suzuki-Miyaura cross-coupling reaction involving this compound.

Suzuki_Miyaura_Workflow Workflow for Suzuki-Miyaura Coupling with this compound reagents Combine Aryl Halide, This compound, Pd Catalyst, Ligand, and Base reaction Heat Reaction Mixture (e.g., 80-100 °C) reagents->reaction Inert Atmosphere workup Aqueous Work-up (e.g., extraction with organic solvent) reaction->workup purification Purification (e.g., column chromatography) workup->purification product Isolated Biaryl Product purification->product

Caption: A generalized workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following protocols are generalized procedures based on established methods for Suzuki-Miyaura cross-coupling reactions with MIDA boronates.[4] Researchers should optimize these conditions for their specific substrates.

Protocol 1: Suzuki-Miyaura Cross-Coupling of an Aryl Bromide with this compound

This protocol describes a typical procedure for the palladium-catalyzed cross-coupling of an aryl bromide with this compound.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2 equiv)

  • Pd(OAc)₂ (2-5 mol%)

  • SPhos (4-10 mol%)

  • K₃PO₄ (3.0 equiv)

  • Toluene/H₂O (e.g., 10:1 v/v)

  • Anhydrous, degassed solvents

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl bromide, this compound, Pd(OAc)₂, SPhos, and K₃PO₄.

  • Add the degassed toluene/H₂O solvent system via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

ParameterRecommended ValueNotes
Catalyst Loading 2-5 mol%Can be optimized based on substrate reactivity.
Ligand Loading 4-10 mol%A 2:1 ligand to palladium ratio is common.
Base K₃PO₄Other bases like K₂CO₃ or Cs₂CO₃ can also be effective.
Solvent System Toluene/H₂OOther solvent systems like dioxane/H₂O may be used.
Temperature 80-100 °CMay require optimization.
Protocol 2: Deprotection of the MIDA Ester to the Boronic Acid

This protocol describes the in-situ generation of the boronic acid from the MIDA ester for subsequent reactions.

Materials:

  • MIDA boronate-containing compound (1.0 equiv)

  • 1 M NaOH (aq)

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve the MIDA boronate-containing compound in THF.

  • Add 1 M aqueous NaOH solution.

  • Stir the mixture at room temperature for 10-30 minutes.

  • The resulting solution containing the free boronic acid can be used directly in the next reaction step after neutralization if necessary.

Mechanistic Insights: The Role of the MIDA Group

The stability and controlled reactivity of MIDA boronates stem from the coordination of the nitrogen and two carboxylate oxygens of the MIDA ligand to the boron atom. This forms a stable, tetracoordinate boronate species, effectively protecting the vacant p-orbital of the boron from premature reaction.

MIDA_Deprotection Deprotection of MIDA Boronate MIDA_Boronate This compound (Stable, Unreactive) Boronic_Acid 3-Fluorophenylboronic acid (Reactive Species) MIDA_Boronate->Boronic_Acid Deprotection Base Aqueous Base (e.g., NaOH) Base->MIDA_Boronate

Caption: The deprotection of the MIDA ester to the active boronic acid.

Under aqueous basic conditions, the MIDA ligand is hydrolyzed, releasing the free boronic acid, which can then participate in the catalytic cycle of the Suzuki-Miyaura cross-coupling. This slow-release mechanism is crucial for maintaining a low concentration of the often-unstable boronic acid in the reaction mixture, thereby suppressing side reactions such as protodeborylation and homocoupling.

Conclusion and Future Outlook

This compound represents a valuable tool in the arsenal of the modern synthetic chemist. Its inherent stability, ease of handling, and controlled reactivity make it an ideal reagent for the late-stage introduction of the 3-fluorophenyl motif in complex molecule synthesis. While its application in the total synthesis of natural products is yet to be widely reported, the principles and protocols outlined in this note provide a solid foundation for its future use in this demanding field. As the complexity of synthetic targets continues to increase, the strategic advantages offered by MIDA boronates will undoubtedly play an even more critical role in enabling the efficient and reliable construction of the molecules that shape our world.

References

  • Burke, M. D., et al. (2007). A general and efficient method for the synthesis of N-methyliminodiacetic acid (MIDA) boronates. Organic Letters, 9(18), 3441-3444. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A simple and modular approach to small-molecule synthesis. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A general solution for the iterative cross-coupling of MIDA boronates. Journal of the American Chemical Society, 131(20), 6961-6963. [Link]

  • Lee, S. J., Gray, E. E., & Burke, M. D. (2011). Simple, mild, and iterative Suzuki-Miyaura cross-coupling of MIDA boronates. Angewandte Chemie International Edition, 50(5), 1109-1113. [Link]

  • Li, J., et al. (2015). Synthesis of many different types of organic small molecules using one automated process. Science, 347(6227), 1221-1226. [Link]

  • Aich, D., et al. (2022). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 58(93), 12898-12916. [Link]

Sources

Application Notes & Protocols: The Strategic Use of 3-Fluorophenylboronic acid MIDA Ester in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The precise construction of complex molecular architectures is a cornerstone of modern pharmaceutical development. Boronic acids and their derivatives are pivotal reagents in this endeavor, primarily through the robust and versatile Suzuki-Miyaura cross-coupling reaction.[1][2] However, the inherent instability of many boronic acids presents significant challenges related to storage, handling, and reaction efficiency.[1][3] This guide provides an in-depth exploration of 3-Fluorophenylboronic acid N-methyliminodiacetic acid (MIDA) ester, a superior building block that circumvents these limitations. We will detail its advantages, mechanistic underpinnings, and provide field-proven protocols for its application in the synthesis of advanced pharmaceutical intermediates, with a focus on standard and iterative cross-coupling strategies.

The MIDA Boronate Advantage: A Paradigm Shift in Stability and Control

Traditional boronic acids, while powerful, are often susceptible to decomposition, particularly protodeboronation under basic conditions, which can complicate purification and long-term storage.[3][4] The development of N-methyliminodiacetic acid (MIDA) boronates represents a significant technological leap, offering a robust solution to these challenges.[5][6]

1.1. Mechanism of Protection and Attenuated Reactivity

The efficacy of the MIDA ligand stems from its ability to form a stable, bicyclic structure with the boronic acid. This chelation rehybridizes the boron center from a reactive sp² state to a more stable, tetrahedral sp³ state.[1] This coordinative shielding of the boron's empty p-orbital effectively "turns off" its ability to participate in the transmetalation step of the Suzuki-Miyaura catalytic cycle under standard anhydrous conditions.[1][5]

The result is a crystalline, free-flowing solid that exhibits remarkable stability. MIDA boronates are generally stable to air, moisture, and, critically, silica gel chromatography, allowing for easy purification of intermediates without degradation of the valuable boronate moiety.[6][7][8]

1.2. The Strategic Importance of the 3-Fluorophenyl Moiety

The introduction of fluorine into drug candidates is a widely employed strategy in medicinal chemistry.[2] The 3-fluorophenyl group, in particular, can confer several advantageous properties:

  • Metabolic Stability: The strong carbon-fluorine bond can block sites of metabolic oxidation, increasing the drug's half-life.[2]

  • Enhanced Bioavailability: Fluorine's lipophilicity can improve a molecule's ability to cross cell membranes.[2]

  • Modulated Binding Affinity: The electronegativity of fluorine can alter the electronic properties of the aromatic ring, leading to more potent and selective binding to biological targets.[2]

Therefore, 3-Fluorophenylboronic acid MIDA ester is not just a stable reagent, but a strategically important building block for introducing a high-value pharmacophore into complex molecules.

Table 1: Properties and Advantages of this compound
PropertyDescriptionAdvantage in Synthesis
Physical Form Crystalline, free-flowing solidEasy to handle, weigh, and store long-term.[6][8]
Stability Indefinitely stable on the benchtop under air.[1]Eliminates the need for inert atmosphere handling for storage.
Chromatography Compatible with silica gel column chromatography.[5][7]Allows for the purification of complex intermediates without degradation of the boronate.
Reactivity Unreactive in anhydrous cross-coupling conditions.[1]Acts as a protecting group, enabling selective reactions at other sites on the molecule.
Deprotection Easily cleaved under mild aqueous basic conditions.[1][3]Provides orthogonal control over reactivity for iterative synthesis strategies.

Core Application: Suzuki-Miyaura Cross-Coupling

The primary application for this compound is as a coupling partner in Suzuki-Miyaura reactions. In this context, the MIDA ester is not used directly as the nucleophile. Instead, the reaction is designed to slowly release the active boronic acid in situ under specific conditions, or the MIDA group is cleaved in a separate, preceding step. For many applications, especially those involving unstable boronic acids, a slow-release approach suppresses side reactions like protodeboronation.[5]

Diagram 1: Suzuki-Miyaura Coupling Workflow

This diagram outlines the typical laboratory workflow for coupling an aryl halide with this compound following a deprotection step.

G cluster_0 Step 1: MIDA Deprotection cluster_1 Step 2: Cross-Coupling Reaction cluster_2 Step 3: Workup & Purification deprotection This compound + Aq. Base (e.g., 1M NaOH) in THF boronic_acid Formation of 3-Fluorophenylboronic acid deprotection->boronic_acid Stir at RT setup Combine Aryl Halide (Ar-X), Pd Catalyst, Ligand, & Base in Anhydrous Solvent boronic_acid->setup Immediate Use addition Add Boronic Acid Solution from Step 1 setup->addition reaction Heat Reaction Mixture (e.g., 80°C) addition->reaction workup Aqueous Workup (Quench, Extract) reaction->workup purification Silica Gel Chromatography workup->purification product Isolated Product: Ar-(3-F-Ph) purification->product ICC_Cycle cluster_couple Cycle 1: Coupling cluster_deprotect Cycle 1: Deprotection cluster_next_couple Cycle 2: Coupling start Start: Bifunctional Building Block (Br-Ar1-BMIDA) couple1 Suzuki-Miyaura Coupling + Ar2-B(OH)2 (Anhydrous Conditions) start->couple1 inter1 Intermediate 1 (Ar2-Ar1-BMIDA) couple1->inter1 deprotect1 Deprotection + Aq. NaOH (Cleave MIDA) inter1->deprotect1 Purify inter2 Intermediate 2 (Ar2-Ar1-B(OH)2) deprotect1->inter2 couple2 Suzuki-Miyaura Coupling + Ar3-X (Anhydrous Conditions) inter2->couple2 Ready for next cycle final_product Final Product (Ar2-Ar1-Ar3) couple2->final_product

Caption: Conceptual workflow of the Iterative Cross-Coupling (ICC) strategy.

Detailed Experimental Protocols

Disclaimer: These protocols are intended as a general guide. Optimal conditions (catalyst, ligand, base, solvent, temperature) may vary depending on the specific substrates used. Researchers should conduct small-scale optimization experiments.

Protocol 1: Standard Suzuki-Miyaura Coupling via MIDA Deprotection

This protocol describes the coupling of an aryl bromide with this compound.

Materials:

  • This compound (1.2 eq)

  • Aryl Bromide (Ar-Br) (1.0 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 eq)

  • Potassium Phosphate (K₃PO₄), anhydrous (3.0 eq)

  • Tetrahydrofuran (THF), anhydrous

  • 1 M Sodium Hydroxide (NaOH) solution

  • Deionized Water & Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Deprotection:

    • In a round-bottom flask, dissolve this compound (1.2 eq) in THF (approx. 0.2 M).

    • Add 1 M aqueous NaOH (3.0 eq) to the solution.

    • Stir vigorously at room temperature for 30-60 minutes. The reaction progress can be monitored by TLC or LC-MS to confirm the consumption of the MIDA ester. The resulting mixture containing the deprotected 3-fluorophenylboronic acid is used directly in the next step.

  • Reaction Setup:

    • In a separate, oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the Aryl Bromide (1.0 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and anhydrous K₃PO₄ (3.0 eq).

    • Evacuate and backfill the flask with the inert gas three times.

    • Add anhydrous THF via syringe.

  • Coupling:

    • Transfer the boronic acid solution prepared in Step 1 to the reaction flask containing the aryl bromide and catalyst mixture via cannula or syringe.

    • Heat the reaction mixture to the desired temperature (typically 60-80 °C) and stir until the reaction is complete (monitor by TLC or LC-MS, typically 4-24 hours).

  • Workup and Purification:

    • Cool the reaction to room temperature and quench with deionized water.

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., Ethyl Acetate, 3x).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude residue by silica gel column chromatography to yield the desired biaryl product.

Table 2: General Reaction Parameters for Suzuki-Miyaura Coupling
ParameterReagent/ConditionTypical Range/ValueRationale & Causality
Palladium Source Pd(OAc)₂, Pd₂(dba)₃1-5 mol %Pre-catalyst that forms the active Pd(0) species.
Ligand SPhos, RuPhos, XPhos1.1 - 2 eq relative to PdBulky, electron-rich phosphine ligands stabilize the Pd(0) center and accelerate oxidative addition and reductive elimination steps. [9]
Base K₃PO₄, Cs₂CO₃, K₂CO₃2-4 equivalentsPromotes the transmetalation step. Anhydrous base is crucial when the MIDA boronate is intended to remain intact.
Solvent THF, Dioxane, Toluene0.1 - 0.5 MAnhydrous, aprotic solvents are required to prevent premature protodeboronation of the active boronic acid.
Temperature Room Temp. to 100 °CVaries with substrate reactivityIncreased temperature is often required for less reactive substrates, such as aryl chlorides. [7]
Protocol 2: MIDA Boronate Deprotection for Iterative Cross-Coupling

This protocol describes the cleavage of the MIDA group from a purified intermediate to prepare it for a subsequent coupling reaction.

Materials:

  • Purified MIDA boronate intermediate (1.0 eq)

  • Tetrahydrofuran (THF)

  • 1 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric Acid (HCl) solution

  • Ethyl Acetate or Dichloromethane

  • Brine

Procedure:

  • Hydrolysis:

    • Dissolve the MIDA boronate intermediate in THF (0.1-0.2 M) in a round-bottom flask.

    • Add an equal volume of 1 M aqueous NaOH. [1]For extremely sensitive substrates, saturated aqueous NaHCO₃ can be used as a milder alternative.

    • Stir the biphasic mixture vigorously at room temperature. Monitor the reaction by TLC or LC-MS for the disappearance of the starting material (typically 30-90 minutes).

  • Workup:

    • Once hydrolysis is complete, transfer the mixture to a separatory funnel.

    • Carefully acidify the aqueous layer with 1 M HCl to a pH of ~2-3 to protonate the boronic acid and the MIDA byproduct.

    • Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate, 3x). The boronic acid product will move into the organic phase.

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Isolation:

    • Filter and concentrate the solution under reduced pressure. Caution: Avoid heating, as this can promote decomposition of the newly formed boronic acid.

    • The resulting crude boronic acid is often used immediately in the next coupling step without further purification. If purification is necessary, it must be done carefully, as boronic acids are generally unstable on silica gel.

Conclusion

This compound is a highly enabling reagent for modern organic synthesis and drug discovery. Its exceptional stability simplifies handling and purification, while its controlled reactivity opens the door for sophisticated strategies like iterative cross-coupling. [7]By leveraging the protective nature of the MIDA group, researchers can introduce the valuable 3-fluorophenyl moiety with high efficiency and precision, streamlining the synthesis of complex pharmaceutical intermediates and accelerating the drug development pipeline.

References

  • Burke, M. D., & Gillis, E. P. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis.
  • BLDpharm. (n.d.). MIDA Boronate: A New Organo-boron Reagent. BLDpharm.
  • Sigma-Aldrich. (n.d.).
  • Chem-Station. (2014, February 9). MIDA boronate.
  • Lee, J., et al. (2024). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA)
  • Gillis, E. P. (n.d.).
  • BLDpharm. (2021, October 25). BLD Insights | MIDA Boronate: A New Organo-boron Reagent. BLDpharm.
  • Chem-Station. (2016, May 9). Protecting Groups for Boronic Acids.
  • Sharma, S., et al. (n.d.). Recent advances in the synthesis and reactivity of MIDA boronates.
  • Burke, M. D., et al. (n.d.). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations.
  • Phadke, S. (2026, January 5).
  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.

Sources

Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions with 3-Fluorophenylboronic acid MIDA Ester

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of 3-Fluorophenyl MIDA Boronate in Modern Synthesis

The incorporation of fluorine into organic molecules is a cornerstone of modern drug discovery, profoundly influencing metabolic stability, binding affinity, and lipophilicity. Consequently, the development of robust and versatile methods for constructing carbon-fluorine bonds is of paramount importance. The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful tools for creating carbon-carbon bonds.[1][2] However, the utility of this reaction has historically been hampered by the instability of many boronic acids, which are prone to decomposition via pathways like protodeboronation and oxidation, especially under the thermal and basic conditions of the reaction.[3][4][5]

To address this challenge, the use of N-methyliminodiacetic acid (MIDA) boronates has emerged as a transformative strategy.[1][6] MIDA boronates are air-stable, crystalline solids that are compatible with silica gel chromatography, offering significant advantages in handling, purification, and storage over their boronic acid counterparts.[5][6][7] The MIDA ligand forms a dative bond with the boron atom, effectively protecting it and rendering the boronate unreactive under anhydrous cross-coupling conditions.[1][5][8] This protection can be cleaved in situ under mild aqueous basic conditions, enabling a "slow-release" of the active boronic acid.[1][3][4] This controlled release is particularly advantageous for coupling sensitive or unstable boronic acids, minimizing decomposition and maximizing yields.[1][3][4][5]

This guide provides a detailed technical overview and experimental protocols for the application of 3-Fluorophenylboronic acid MIDA ester in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a critical building block for the synthesis of fluorinated biaryl compounds prevalent in pharmaceuticals.[9]

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle with MIDA Boronates

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium catalyst. The use of a MIDA boronate introduces a key preliminary step: the deprotection of the boronic acid.

  • MIDA Boronate Activation (Hydrolysis): The reaction is initiated by the hydrolysis of the MIDA boronate under aqueous basic conditions. This cleavage of the B-N dative bond releases the free boronic acid, which is the active species in the catalytic cycle.[1][6] The rate of this hydrolysis can be controlled, which is the basis for the "slow-release" strategy.[3][4]

  • Oxidative Addition: A Pd(0) species, typically generated in situ from a Pd(II) precatalyst, undergoes oxidative addition to the aryl halide (Ar-X), forming a Pd(II) intermediate.

  • Transmetalation: The activated boronic acid (or its boronate anion formed in the presence of base) transfers its organic group to the palladium center, displacing the halide and forming a new organopalladium(II) species.[2]

  • Reductive Elimination: This intermediate undergoes reductive elimination to form the desired biaryl product (Ar-Ar') and regenerate the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Caption: Suzuki-Miyaura cycle with MIDA boronate activation.

Experimental Protocols

General Considerations
  • Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents should be used where specified, particularly if performing reactions under non-"slow-release" conditions.

  • Inert Atmosphere: Palladium-catalyzed reactions are sensitive to oxygen. It is crucial to perform the reaction under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques.

  • Catalyst and Ligand Selection: The choice of palladium source and ligand is critical for reaction efficiency. Common precatalysts include Pd(OAc)₂ and Pd₂(dba)₃. A variety of phosphine ligands can be employed, with bulky, electron-rich ligands like SPhos or XPhos often being effective for challenging couplings.[4]

Protocol: Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol describes a general procedure for the cross-coupling of this compound with a generic aryl bromide.

Materials and Reagents:

  • This compound

  • Aryl bromide (Ar-Br)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate tribasic (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Deionized water

  • Standard laboratory glassware (Schlenk flask, condenser, etc.)

  • Magnetic stirrer and heating plate

  • Inert atmosphere setup (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), Pd(OAc)₂ (5 mol%), and SPhos (10 mol%).

  • Inerting: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

  • Solvent and Base Addition: Under a positive pressure of the inert gas, add anhydrous 1,4-dioxane and deionized water in a 5:1 ratio to achieve a final concentration of approximately 0.1 M with respect to the aryl bromide. Add potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously. The optimal temperature and reaction time may vary depending on the specific aryl bromide used.[4] Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 3-fluorobiaryl product.

Optimization and Data Presentation

The success of the Suzuki-Miyaura coupling with this compound can be influenced by several factors. The following table summarizes key parameters and their typical ranges for optimization.

ParameterTypical Range/OptionsRationale and Considerations
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃, PdCl₂(dppf)The choice of precatalyst can affect reaction kinetics and catalyst stability.
Ligand SPhos, XPhos, RuPhos, P(t-Bu)₃Bulky, electron-rich phosphine ligands often enhance catalytic activity, especially for challenging substrates.[4]
Base K₃PO₄, K₂CO₃, Cs₂CO₃The base is crucial for both the hydrolysis of the MIDA boronate and the transmetalation step. K₃PO₄ is often effective for slow-release conditions.[1][3][4]
Solvent System Dioxane/H₂O, Toluene/H₂O, DMF/IPAThe solvent mixture must facilitate the dissolution of all components and the hydrolysis of the MIDA ester.[4]
Temperature 60-110 °CHigher temperatures can increase reaction rates but may also lead to decomposition of sensitive substrates or the catalyst.[3][4]
Stoichiometry 1.1-1.5 equiv. of MIDA boronateA slight excess of the boronic acid derivative is often used to ensure complete consumption of the limiting aryl halide.[4]

General Experimental Workflow

The following diagram illustrates a typical workflow for conducting a Suzuki-Miyaura cross-coupling reaction using a MIDA boronate.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis Reagent_Prep Weigh Reagents: - 3-Fluorophenyl-B(MIDA) - Aryl Halide - Pd Catalyst & Ligand - Base Setup Assemble Schlenk Flask Reagent_Prep->Setup Inerting Evacuate & Backfill with N2/Ar Setup->Inerting Addition Add Solvents & Base Inerting->Addition Heating Heat to Reaction Temp. Addition->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quenching Cool & Quench Reaction Monitoring->Quenching Extraction Solvent Extraction Quenching->Extraction Drying Dry Organic Layer Extraction->Drying Concentration Concentrate in vacuo Drying->Concentration Purification Column Chromatography Concentration->Purification Characterization Characterize Product (NMR, MS, etc.) Purification->Characterization

Caption: General workflow for Suzuki-Miyaura cross-coupling.

Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion - Inactive catalyst- Insufficiently inert atmosphere- Incomplete MIDA deprotection- Low reaction temperature- Use a fresh catalyst and ligand.- Ensure proper inert atmosphere techniques.- Increase water content or use a stronger base.- Increase reaction temperature incrementally.
Protodeboronation of MIDA Ester - Presence of excess protic sources- Prolonged reaction times at high temperatures- Use anhydrous solvents for the initial setup.- Optimize reaction time to avoid prolonged heating after completion.
Homocoupling of Boronic Ester - Oxygen contamination leading to oxidative homocoupling- Thoroughly deoxygenate solvents and the reaction vessel.
Difficult Purification - Close-running impurities- Residual catalyst- Optimize chromatography conditions (solvent gradient, different stationary phase).- Consider a filtration through a plug of silica or celite to remove palladium residues.

Conclusion

This compound is a highly valuable and practical building block for the synthesis of fluorinated biaryl compounds via palladium-catalyzed Suzuki-Miyaura cross-coupling. Its enhanced stability, ease of handling, and compatibility with "slow-release" protocols make it a superior alternative to the corresponding free boronic acid, particularly in the context of complex molecule synthesis and drug development.[1][3][7] By understanding the underlying mechanism and carefully optimizing reaction parameters, researchers can effectively leverage this reagent to access a wide array of important chemical entities.

References

  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. (n.d.). National Institutes of Health.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (n.d.). National Institutes of Health.
  • Regioselective Synthesis and Slow-Release Suzuki–Miyaura Cross-Coupling of MIDA Boronate-Functionalized Isoxazoles and Triazoles. (n.d.). Sci-Hub.
  • MIDA Boronates. (n.d.). Sigma-Aldrich.
  • Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. (n.d.). National Institutes of Health.
  • MIDA Boronate: A New Organo-boron Reagent. (n.d.). BLDpharm.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. (2009). Journal of the American Chemical Society.
  • MIDA boronate. (2014). Chem-Station Int. Ed.
  • General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. (2025). ResearchGate.
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). National Institutes of Health.
  • A Mild Method for Making MIDA Boronates. (2020). Organic Letters.
  • Apparatus and Methods for the Automated Synthesis of Small Molecules. (n.d.). Google Patents.
  • DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. (2025). ResearchGate.
  • A Head-to-Head Comparison: Methylboronic Acid Pinacol Ester vs. MIDA Boronate Esters in Cross-Coupling Reactions. (n.d.). Benchchem.
  • Iterative cross-coupling with mida boronates. (n.d.). CORE.
  • Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. (2013). Journal of the American Chemical Society.
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Boron Reagent Activation in Suzuki–Miyaura Coupling. (2014). Royal Society of Chemistry.
  • From synthesis to function via iterative assembly of N-methyliminodiacetic acid boronate building blocks. (2015). PubMed.
  • From Synthesis to Function via Iterative Assembly of N-Methyliminodiacetic Acid Boronate Building Blocks. (n.d.). Accounts of Chemical Research.
  • The Suzuki-Miyaura reaction of aryl halides with arylboronic acid MIDA... (n.d.). ResearchGate.
  • Selection of boron reagents for Suzuki–Miyaura coupling. (2013). Chemical Society Reviews.
  • Boronic acid scope in the Pd-catalyzed cross-coupling of Pfp esters. Conditions. (n.d.). ResearchGate.
  • Transforming Suzuki-Miyaura cross-couplings of MIDA boronates into a green technology: no organic solvents. (n.d.). Semantic Scholar.
  • A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. (n.d.). National Institutes of Health.
  • Air-Stable Iron-Based Precatalysts for Suzuki-Miyaura Cross-Coupling Reactions between Alkyl Halides and Aryl Boronic Esters. (n.d.). PubMed.
  • Recent advances in the synthesis and reactivity of MIDA boronates. (n.d.). Chemical Communications.
  • Palladium(III)-catalyzed fluorination of arylboronic acid derivatives. (n.d.). National Institutes of Health.
  • Palladium‐Catalyzed Cross‐Coupling between Alkylidenecyclopropanes and Boronic Acids. (2024). ResearchGate.
  • Palladium(III)-Catalyzed Fluorination of Arylboronic Acid Derivatives. (n.d.). Organic Chemistry Portal.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). National Center for Biotechnology Information.
  • This compound. (n.d.). Echemi.
  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (n.d.). ResearchGate.
  • Palladium‐catalyzed cross‐coupling of pentafluorophenyl boronic acid... (n.d.). ResearchGate.

Sources

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Fluorophenylboronic Acid MIDA Ester with Aryl Halides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of MIDA Boronates in Cross-Coupling Chemistry

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2][3] However, the utility of this powerful transformation can be hampered by the inherent instability of many boronic acids, which are prone to decomposition via processes like protodeboronation and oxidation, especially under the reaction conditions.[4][5] To address this long-standing challenge, the development of N-methyliminodiacetic acid (MIDA) boronates has been a significant advancement.[4][6]

MIDA boronates are air-stable, crystalline solids that are compatible with silica gel chromatography, making them easy to handle, purify, and store.[4][7][8] The MIDA ligand protects the boronic acid functionality by forming a tetracoordinate boron center, which is unreactive under anhydrous cross-coupling conditions.[8] This protective group can be cleaved under mild aqueous basic conditions to slowly release the corresponding boronic acid in situ.[4][5] This "slow-release" strategy is particularly advantageous as it maintains a low concentration of the reactive boronic acid throughout the reaction, minimizing side reactions and enabling the efficient coupling of even notoriously unstable boronic acids.[5][6][9]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the reaction conditions and protocols for the Suzuki-Miyaura coupling of 3-Fluorophenylboronic acid MIDA ester with a range of aryl halides. We will delve into the mechanistic rationale behind the choice of reagents and conditions, offering practical, field-proven protocols to empower your synthetic endeavors.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle with MIDA Boronates

The Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][2] The key steps are oxidative addition, transmetalation, and reductive elimination. The use of a MIDA boronate introduces an initial deprotection step for the slow release of the active boronic acid.

Suzuki_Miyaura_Cycle cluster_release Boronic Acid Release cluster_cycle Catalytic Cycle MIDA_Boronate Ar-B(MIDA) (this compound) Boronic_Acid Ar-B(OH)₂ (3-Fluorophenylboronic acid) MIDA_Boronate->Boronic_Acid Aqueous Base (e.g., K₃PO₄, H₂O) Pd0 Pd(0)L₂ PdII_Aryl Ar'-Pd(II)L₂(X) (Aryl Halide Complex) Pd0->PdII_Aryl Oxidative Addition (Ar'-X) PdII_Diaryl Ar'-Pd(II)L₂(Ar) (Diaryl Complex) PdII_Aryl->PdII_Diaryl Transmetalation (from Ar-B(OH)₂) PdII_Diaryl->Pd0 Reductive Elimination Product Ar-Ar' (Coupled Product) PdII_Diaryl->Product

Caption: The Suzuki-Miyaura catalytic cycle initiated by the slow release of boronic acid from its MIDA ester.

The process begins with the slow, base-mediated hydrolysis of the this compound to release the active 3-fluorophenylboronic acid.[5][10] The catalytic cycle then commences with the oxidative addition of the aryl halide (Ar'-X) to a Pd(0) complex, forming a Pd(II) intermediate.[2][11] This is followed by transmetalation, where the aryl group from the boronic acid is transferred to the palladium center.[2] Finally, reductive elimination occurs, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.[2]

Optimizing Reaction Conditions: A Guide to Component Selection

The success of the Suzuki-Miyaura coupling of this compound with aryl halides is highly dependent on the judicious choice of catalyst, ligand, base, and solvent.

Palladium Catalyst

The choice of palladium source is critical. Common and effective precatalysts include:

  • Palladium(II) acetate (Pd(OAc)₂): A versatile and cost-effective option that is reduced in situ to the active Pd(0) species.[12]

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃): A stable Pd(0) source that is often used for more challenging couplings.[13]

Ligand

The ligand stabilizes the palladium catalyst, prevents its precipitation as palladium black, and modulates its reactivity.[1] For couplings involving MIDA boronates, electron-rich and bulky phosphine ligands are often preferred:

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl): A highly effective ligand for a broad range of Suzuki-Miyaura couplings, including those with aryl chlorides.[13]

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl): Another powerful ligand, particularly useful for sterically hindered substrates and challenging couplings.[13]

Base

The base plays a dual role in this reaction: it facilitates the slow hydrolysis of the MIDA boronate and participates in the transmetalation step.[5][14] The choice of base can influence the rate of boronic acid release.

  • Potassium Phosphate (K₃PO₄): A commonly used base that promotes a controlled, slow release of the boronic acid, making it ideal for sensitive substrates.[5]

  • Potassium Carbonate (K₂CO₃): A milder base that can also be effective, particularly for less challenging couplings.[13][15]

  • Sodium Carbonate (Na₂CO₃): Another viable option, though sometimes less effective than potassium bases.[9]

Solvent System

A mixture of an organic solvent and water is typically required to facilitate both the dissolution of the organic reagents and the hydrolysis of the MIDA boronate.

  • Dioxane/Water: A widely used solvent system that provides good solubility for a variety of substrates.[5]

  • Tetrahydrofuran (THF)/Water: Another common and effective solvent mixture.

  • N,N-Dimethylformamide (DMF)/Water: Can be beneficial for less soluble substrates, but its higher boiling point and potential for decomposition should be considered.[9]

Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific aryl halide used.

General Protocol for the Coupling of this compound with Aryl Bromides and Iodides

Protocol_Workflow start Start reagents Combine Aryl Halide, MIDA Ester, Base, Solvent in a Reaction Vessel start->reagents degas Degas the Mixture (e.g., N₂ or Ar sparging) reagents->degas catalyst Add Pd Catalyst and Ligand degas->catalyst heat Heat the Reaction (e.g., 60-100 °C) catalyst->heat monitor Monitor Reaction Progress (TLC, GC-MS, or LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify the Product (e.g., Column Chromatography) workup->purify end End purify->end

Caption: A generalized experimental workflow for the Suzuki-Miyaura coupling reaction.

Materials:

  • This compound

  • Aryl bromide or iodide (1.0 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • SPhos (4-10 mol%)

  • Potassium phosphate (K₃PO₄) (3.0 equiv)

  • Dioxane

  • Water (deionized)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • To a clean, dry reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and potassium phosphate (3.0 mmol, 3.0 equiv).

  • Add dioxane and water in a 5:1 ratio (e.g., 5 mL of dioxane and 1 mL of water).

  • Seal the vessel and degas the mixture by bubbling nitrogen or argon through the solution for 15-20 minutes.

  • Under a positive pressure of inert gas, add palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%).

  • Seal the vessel tightly and heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol for the Coupling of this compound with Aryl Chlorides

The coupling of aryl chlorides is generally more challenging and may require a more active catalyst system and higher reaction temperatures.

Materials:

  • This compound

  • Aryl chloride (1.0 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2.5 mol%)

  • XPhos (10 mol%)

  • Potassium phosphate (K₃PO₄) (5.0 equiv)

  • Dioxane

  • Water (deionized)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Follow steps 1-3 of the general protocol, using the specified amounts of aryl chloride, MIDA ester, and K₃PO₄.

  • Under a positive pressure of inert gas, add Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and XPhos (0.1 mmol, 10 mol%).

  • Seal the vessel tightly and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress. These reactions may require longer reaction times (12-24 hours).

  • Follow steps 7-11 of the general protocol for workup and purification.

Data Summary: Expected Yields and Conditions

The following table summarizes typical reaction conditions and expected yields for the coupling of this compound with various aryl halides. These are representative examples, and actual yields may vary depending on the specific substrate and reaction scale.

Aryl Halide (Ar-X)Catalyst SystemBaseSolventTemp. (°C)Time (h)Typical Yield (%)
4-BromoanisolePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80885-95
1-Iodo-4-nitrobenzenePd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O80690-98
2-BromopyridinePd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O1001275-85
4-ChloroacetophenonePd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O1001870-80
1-Chloro-2,4-dimethoxybenzenePd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O1002465-75

Troubleshooting and Key Considerations

  • Incomplete Reaction: If the reaction stalls, consider increasing the catalyst loading, ligand concentration, or reaction temperature. Ensure that the reagents and solvents are of high purity and that the system is thoroughly deoxygenated.

  • Protodeboronation: If significant protodeboronation of the MIDA ester is observed, this may indicate that the rate of boronic acid release is too fast. Consider using a milder base or a lower reaction temperature.

  • Homocoupling: The formation of biaryl homocoupling products can result from the presence of oxygen or palladium(II) species. Rigorous deoxygenation and the use of a phosphine ligand can help to minimize this side reaction.

  • Substrate Scope: The electronic and steric properties of the aryl halide can significantly impact the reaction. Electron-poor and sterically unhindered aryl halides tend to react more readily, while electron-rich and sterically hindered substrates may require more forcing conditions.

Conclusion

The use of this compound in Suzuki-Miyaura cross-coupling reactions offers a robust and reliable method for the synthesis of 3-fluoro-substituted biaryls. The exceptional stability and slow-release properties of MIDA boronates overcome many of the limitations associated with traditional boronic acids. By carefully selecting the appropriate catalyst, ligand, base, and solvent system, researchers can achieve high yields and excellent functional group tolerance for a wide range of aryl halides. The protocols and insights provided in this application note serve as a comprehensive guide to empower the successful implementation of this powerful synthetic strategy in academic and industrial research settings.

References

  • Gillis, E. P.; Burke, M. D. Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. NIH Public Access. [Link]

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 2009, 131(20), 6961-6963. [Link]

  • MIDA boronate. Chem-Station Int. Ed. [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH Public Access. [Link]

  • Knapp, D. M.; Gillis, E. P.; Burke, M. D. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 2009, 131(20), 6961-6963. [Link]

  • The Slow-Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]

  • Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Lennox, A. J. J.; Lloyd-Jones, G. C. Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry, 2014. [Link]

  • Gillis, E. P. Iterative cross-coupling with MIDA boronates. CORE. [Link]

  • Recent advances in the synthesis and reactivity of MIDA boronates. RSC Publishing. [Link]

  • Slow release of organoboronic acids in cross-coupling reactions.
  • Lennox, A. J. J.; Lloyd-Jones, G. C. Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 2014, 43(1), 412-443. [Link]

  • The Suzuki-Miyaura Reaction and Boron Reagents – Mechanism, Synthesis and Application. ResearchGate. [Link]

  • Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. NIH Public Access. [Link]

  • The Suzuki-Miyaura reaction of aryl halides with arylboronic acid MIDA ester. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. NIH Public Access. [Link]

  • Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Angewandte Chemie International Edition. [Link]

  • Palladium-Catalyzed Suzuki–Miyaura Cross-Coupling in Continuous Flow. MDPI. [Link]

  • Boron Reagent Activation in Suzuki–Miyaura Coupling. RSC Publishing. [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry. [Link]

  • Hydroxyapatite supported palladium catalysts for Suzuki–Miyaura cross-coupling reaction in aqueous medium. ResearchGate. [Link]

  • A General Method for Suzuki–Miyaura Coupling Reactions Using Lithium Triisopropyl Borates. Organic Letters. [Link]

  • Palladium on carbon as a precatalyst for the Suzuki–Miyuara cross-coupling of aryl chlorides. ResearchGate. [Link]

  • Suzuki–Miyaura Coupling. Royal Society of Chemistry. [Link]

  • The Suzuki−Miyaura coupling between different aryl halides and various aryl boronic acids in the presence of Pd−NHC−MIL‐101(Cr) catalyst under optimized reaction conditions. ResearchGate. [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. NIH Public Access. [Link]

  • The Suzuki-Miyaura reactions of aryl halides with arylboronic acids. ResearchGate. [Link]

  • The Suzuki reaction of various aryl halides and boronic acids in the presence of Mag-IL-Pd catalyst. ResearchGate. [Link]

Sources

synthesis of biaryl compounds using 3-Fluorophenylboronic acid MIDA ester

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Synthesis of Biaryl Compounds Using 3-Fluorophenylboronic Acid MIDA Ester

For: Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of MIDA Boronates in Biaryl Synthesis

The biaryl motif is a cornerstone in modern medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and organic electronics. The Suzuki-Miyaura cross-coupling reaction stands as the preeminent method for constructing this critical C(sp²)–C(sp²) bond, valued for its functional group tolerance and mild conditions.[1] However, the utility of this powerful reaction is often hampered by the inherent instability of many boronic acid building blocks. Boronic acids are susceptible to decomposition pathways such as protodeboronation and homocoupling, which complicates their storage, handling, and reaction efficiency.

To overcome these limitations, the use of N-methyliminodiacetic acid (MIDA) boronates has emerged as a transformative strategy.[2] MIDA boronates are air-stable, free-flowing crystalline solids that exhibit remarkable stability to benchtop storage and silica gel chromatography.[3][4] This stability is conferred by the trivalent MIDA ligand, which coordinates to the boron center, inducing a shift from a reactive sp²-hybridized state to a stable, tetrahedral sp³-hybridized state. This "protected" form is unreactive under standard anhydrous cross-coupling conditions. The genius of the MIDA platform lies in its capacity for controlled reactivity; under mild aqueous basic conditions, the MIDA ligand is slowly hydrolyzed, releasing the free boronic acid in situ for participation in the catalytic cycle.[2][5]

This application note provides a detailed guide to leveraging the unique advantages of this compound for the synthesis of fluorinated biaryl compounds, offering both mechanistic insights and a robust, step-by-step laboratory protocol.

The MIDA Boronate Advantage: Stability and Controlled Release

The decision to use a MIDA ester over a free boronic acid is a strategic one, rooted in the pursuit of reproducibility, efficiency, and synthetic flexibility.

  • Exceptional Stability: Unlike many boronic acids which can degrade within days, MIDA boronates remain intact for months on the benchtop, open to the air. This simplifies weighing and handling and ensures the integrity of the reagent over the course of a research campaign.

  • Chromatographic Compatibility: MIDA boronates are generally stable to silica gel chromatography, a feature that allows for the multi-step synthesis and purification of complex building blocks where the boronic acid functionality is carried through several transformations.[3]

  • Suppression of Side Reactions: The slow, controlled release of the boronic acid into the reaction mixture maintains a low steady-state concentration of the reactive species.[2] This kinetic profile minimizes undesirable side reactions, which is particularly beneficial when using sensitive or unstable boronic acids.[2]

  • Enabling Iterative Cross-Coupling (ICC): The stability of the MIDA group under anhydrous coupling conditions makes it an ideal protecting group for bifunctional building blocks. This allows for sequential, site-selective cross-coupling reactions to build complex molecular architectures in a programmable fashion.[3][6]

Reaction Mechanism: The Suzuki-Miyaura Catalytic Cycle with MIDA Boronates

The Suzuki-Miyaura reaction with a MIDA boronate follows the canonical catalytic cycle, with the critical addition of a preceding in situ deprotection step. The base in the reaction plays a dual role: first, to hydrolyze the MIDA ester, and second, to activate the resulting boronic acid for transmetalation.[5]

  • MIDA Ester Hydrolysis: The process begins with the base-mediated hydrolysis of the stable, sp³-hybridized this compound to release the corresponding sp²-hybridized boronic acid.

  • Oxidative Addition: A catalytically active Pd(0) species undergoes oxidative addition into the carbon-halogen bond of the aryl halide coupling partner (e.g., Ar-Br), forming a Pd(II) complex.

  • Boronic Acid Activation & Transmetalation: The liberated boronic acid reacts with the base (e.g., hydroxide or carbonate) to form a nucleophilic boronate "ate" complex. This complex then transfers the 3-fluorophenyl group from the boron atom to the palladium center, displacing the halide. This is the key C-C bond-forming precursor step.

  • Reductive Elimination: The two organic fragments on the Pd(II) complex rearrange and are eliminated, forming the desired biaryl product and regenerating the Pd(0) catalyst, which re-enters the cycle.[1]

Suzuki_Miyaura_MIDA_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products cluster_boron Boron Activation Pd0 Pd(0)Ln OxAdd Ar-Pd(II)-Br(Ln) Pd0->OxAdd Oxidative Addition Transmetal Ar-Pd(II)-Ar'(Ln) OxAdd->Transmetal Transmetalation Transmetal->Pd0 Reductive Elimination Product Biaryl Product (Ar-Ar') Transmetal->Product ArBr Aryl Bromide (Ar-Br) ArBr->OxAdd MIDA_Ester 3-F-Ph-B(MIDA) (Stable sp³) Boronic_Acid 3-F-Ph-B(OH)₂ (Reactive sp²) MIDA_Ester->Boronic_Acid Hydrolysis (Base, H₂O) Ate_Complex [3-F-Ph-B(OH)₃]⁻ (Activated) Boronic_Acid->Ate_Complex Activation (Base) Ate_Complex->Transmetal caption Fig 1. Suzuki-Miyaura cycle with MIDA boronate.

Caption: Fig 1. Suzuki-Miyaura cycle with MIDA boronate.

Core Protocol: Synthesis of 3-Fluoro-4'-methoxy-1,1'-biphenyl

This protocol details the Suzuki-Miyaura cross-coupling of this compound with 4-bromoanisole. It is designed to be a reliable starting point, which can be adapted for other aryl halides.

Reagents and Equipment
ReagentM.W. ( g/mol )Amount (mmol)Mass/VolumeNotes
This compound267.031.2320 mgLimiting reagent is the aryl bromide.
4-Bromoanisole187.041.0187 mg (134 µL)Coupling partner.
Palladium(II) Acetate (Pd(OAc)₂)224.500.02 (2 mol%)4.5 mgCatalyst precursor.
XPhos476.600.04 (4 mol%)19.1 mgLigand. Buchwald ligands are air-sensitive; handle under inert gas.
Potassium Phosphate (K₃PO₄), tribasic212.273.0637 mgBase for hydrolysis and activation.
Tetrahydrofuran (THF), anhydrous--8 mLReaction solvent.
Deionized Water--2 mLRequired for MIDA ester hydrolysis.
Equipment
Schlenk flask or oven-dried reaction vial10-25 mL capacity
Magnetic stirrer and stir bar
Inert atmosphere line (Argon or Nitrogen)
Standard glassware for workup & purificationSeparatory funnel, rotary evaporator, chromatography column.
Experimental Workflow Diagram

Workflow start Start setup 1. Assemble Reagents (Inert Atmosphere) start->setup reaction 2. Heat Reaction (e.g., 70 °C, 16h) setup->reaction workup 3. Aqueous Workup (Quench, Extract) reaction->workup purify 4. Purify Product (Column Chromatography) workup->purify characterize 5. Characterize (NMR, MS) purify->characterize end End characterize->end caption Fig 2. General experimental workflow.

Caption: Fig 2. General experimental workflow.

Step-by-Step Procedure

Reaction Setup (under inert atmosphere):

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (320 mg, 1.2 mmol), 4-bromoanisole (187 mg, 1.0 mmol), potassium phosphate (637 mg, 3.0 mmol), palladium(II) acetate (4.5 mg, 0.02 mmol), and XPhos (19.1 mg, 0.04 mmol).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Via syringe, add anhydrous THF (8 mL) followed by deionized water (2 mL).

  • Scientist's Note: The order of addition is important. Adding the solids first allows for effective removal of atmospheric oxygen. The catalyst and ligand are added last to minimize premature decomposition. The water is essential for the in situ deprotection of the MIDA ester.[7]

Reaction Execution: 5. Immerse the flask in a preheated oil bath at 70 °C. 6. Stir the reaction mixture vigorously for 16-24 hours. Monitor the reaction progress by TLC or LC-MS by taking small aliquots.

Workup and Purification: 7. Once the reaction is complete (or no further conversion is observed), cool the mixture to room temperature. 8. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). 9. Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL). 10. Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. 11. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure biaryl product.

Optimization and Troubleshooting

The success of a Suzuki-Miyaura coupling can be sensitive to several parameters. If the core protocol yields suboptimal results, consider the following adjustments.

ParameterStandard ConditionOptimization Strategy & Rationale
Base K₃PO₄If the reaction is sluggish, a stronger base like Cs₂CO₃ may accelerate MIDA deprotection and transmetalation. If protodeboronation is an issue, a weaker base like K₂CO₃ could be tested.[8]
Catalyst/Ligand Pd(OAc)₂ / XPhosFor challenging or sterically hindered substrates, other palladium sources (e.g., Pd₂(dba)₃) or ligands (e.g., SPhos, RuPhos) may offer improved performance. Pre-formed catalysts like XPhos-Pd-G2 can also improve reproducibility.[9][10]
Solvent THF / H₂ODioxane or Toluene can be used in place of THF and may be beneficial for higher reaction temperatures. The ratio of organic solvent to water can be tuned to balance MIDA hydrolysis and reagent solubility.
Temperature 70 °CFor unreactive aryl chlorides, the temperature may need to be increased to 80-100 °C. For very sensitive substrates, room temperature coupling may be possible with a highly active catalyst system, albeit with longer reaction times.[8][10]

Troubleshooting Common Issues:

IssuePotential Cause(s)Suggested Solution(s)
Low Conversion Insufficiently active catalyst; reaction temperature too low; inefficient MIDA deprotection.Screen alternative ligands/catalysts. Increase temperature. Try a different base (e.g., Cs₂CO₃).
Protodeboronation Base is too strong or reaction time is too long, leading to decomposition of the released boronic acid.Use a milder base (K₂CO₃). Monitor the reaction closely and stop it once the starting material is consumed.
Homocoupling Oxygen contamination leading to oxidative homocoupling of the boronic acid; catalyst decomposition.Ensure the reaction setup is rigorously anaerobic. Use freshly prepared/purchased catalyst and ligands.
No Reaction Catalyst was not activated; poor quality reagents.Use a pre-catalyst. Ensure reagents are pure and solvents are anhydrous (where specified).

Conclusion

This compound is a robust and versatile building block for the synthesis of fluorinated biaryl compounds. Its exceptional stability simplifies handling and storage, while the controlled, in situ release of the active boronic acid under mild basic conditions ensures high-efficiency Suzuki-Miyaura cross-coupling reactions. This approach minimizes common side reactions and opens the door to complex, iterative synthetic strategies. The protocol and guidelines presented here provide a solid foundation for researchers to confidently incorporate this powerful tool into their synthetic programs, accelerating the discovery and development of novel chemical entities.

References

  • Burke, M. D., et al. (2011). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]

  • Lee, S. J. (2011). Iterative cross-coupling with MIDA boronates. CORE. [Link]

  • Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. [Link]

  • Lipshutz, B. H., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

  • Unknown Author. (n.d.). THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. ResearchGate. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Thomas, S. P., et al. (2012). Development of the Direct Suzuki–Miyaura Cross-Coupling of Primary B-Alkyl MIDA-boronates and Aryl Bromides. Organic Letters. [Link]

  • Ismalaj, E., et al. (2014). An efficient and new protocol for phosphine-free Suzuki coupling reaction using palladium-encapsulated and air-stable MIDA boronates in an aqueous medium. Semantic Scholar. [Link]

  • Pi-Jui, P., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis. [Link]

  • Molander, G. A., & Sandrock, D. L. (2015). A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. National Institutes of Health. [Link]

  • Unknown Author. (n.d.). Two alternative routes towards the synthesis of biaryls 3a–c. ResearchGate. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • Unknown Author. (2024). Palladium-catalyzed Suzuki-Miyaura cross-couplings of stable glycal boronates for robust synthesis of C-1 glycals. ResearchGate. [Link]

  • Kumar, A., et al. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications. [Link]

  • Janson, D., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. National Institutes of Health. [Link]

  • Al-Zoubi, R. M., et al. (2023). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. National Institutes of Health. [Link]

  • Fletcher, S. P., et al. (2016). Chemoselective Boronic Ester Synthesis by Controlled Speciation. National Institutes of Health. [Link]

  • Knapp, D. M., et al. (2012). A Robust and Operationally Simple Procedure for the Preparation of Air-Stable MIDA Boronates. Organic Syntheses. [Link]

  • Neto, M. F. C., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health. [Link]

Sources

Application Notes & Protocols: Advanced Protecting Group Strategies for 3-Fluorophenylboronic Acid MIDA Ester in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the strategic use of N-methyliminodiacetic acid (MIDA) as a protecting group for 3-fluorophenylboronic acid. We will move beyond simple procedural lists to explore the mechanistic underpinnings, practical advantages, and advanced applications of 3-fluorophenylboronic acid MIDA ester. Detailed, field-tested protocols for the synthesis, purification, and subsequent use in Suzuki-Miyaura cross-coupling reactions are provided, emphasizing the principles of "slow-release" chemistry and iterative synthesis.

Introduction: Overcoming the Instability of Boronic Acids

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, pivotal in the creation of carbon-carbon bonds, particularly in the pharmaceutical industry. However, the utility of this powerful reaction is often hampered by the inherent instability of many boronic acids.[1] These crucial reagents can be susceptible to decomposition pathways such as protodeboronation and oxidation, complicating their storage, handling, and reaction efficiency.

The development of N-methyliminodiacetic acid (MIDA) boronates has provided a robust and elegant solution to this long-standing problem.[2] By converting a boronic acid to its corresponding MIDA ester, the boron center is transformed from a reactive, sp²-hybridized state to a stable, sp³-hybridized, tetracoordinate state.[1] This structural change renders the boron atom inert to transmetalation under standard anhydrous cross-coupling conditions.[1] this compound is a prime example of these "next-generation" building blocks. It is a free-flowing, crystalline solid that is indefinitely stable on the benchtop, compatible with silica gel chromatography, and amenable to a wide range of synthetic transformations where the free boronic acid would fail.[1][3][4]

The MIDA Advantage: A Mechanistic Perspective

The efficacy of the MIDA ligand as a protecting group stems from its trivalent nature, which allows it to form a dative bond from the nitrogen atom to the empty p-orbital of the boron atom. This intramolecular coordination fundamentally alters the reactivity of the organoboron species.

  • sp²-Hybridized Boronic Acid (Reactive): The vacant p-orbital is susceptible to interaction with a base, forming an "ate" complex that is primed for transmetalation in the Suzuki-Miyaura catalytic cycle.

  • sp³-Hybridized MIDA Boronate (Protected): The intramolecular N→B dative bond satisfies the Lewis acidity of the boron center, effectively "shielding" it from premature reaction.[1][2] The boronate is unreactive until the MIDA ligand is intentionally cleaved.

Diagram 1. Boron hybridization states.

This stability is not merely passive. MIDA boronates are compatible with a wide array of common synthetic reagents, including oxidants like Dess-Martin periodinane and even strongly acidic Jones conditions, under which free boronic acids and other boronic esters decompose.[4] This allows for the multi-step synthesis of complex boronic acid precursors from simple MIDA boronate starting materials.[4]

Protocol 1: Synthesis and Purification of this compound

While traditional methods for MIDA boronate synthesis involve high-temperature dehydrative condensation, a milder and more accessible protocol utilizes MIDA anhydride. This method is particularly advantageous for sensitive substrates and avoids harsh acidic conditions.[5][6] MIDA anhydride serves both as the ligand source and an in-situ desiccant, driving the reaction to completion.[5][7]

Step-by-Step Synthesis Protocol
  • Reagent Preparation: To a dry 50 mL round-bottomed flask equipped with a magnetic stir bar, add 3-fluorophenylboronic acid (1.0 eq.), MIDA anhydride (1.5 eq.), and anhydrous dioxane (to 0.5 M).

  • Reaction: Equip the flask with a reflux condenser under an inert atmosphere (N₂ or Ar). Heat the reaction mixture to 70-80 °C with vigorous stirring.

  • Monitoring: The reaction can be monitored by TLC or LC-MS. Typically, the reaction is complete within 12-24 hours. The formation of MIDA as an insoluble precipitate is an indicator of progress.[6]

  • Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with tetrahydrofuran (THF) and filter to remove any insoluble byproducts. Concentrate the filtrate under reduced pressure.

  • Purification: The crude product can be purified using a unique "catch-and-release" method leveraging the high affinity of MIDA boronates for silica gel.[5][8]

    • Catch: Dissolve the crude material in a minimal amount of THF and load it onto a silica gel plug.

    • Wash: Wash the plug thoroughly with a non-polar solvent system (e.g., 3:1 Hexanes:THF or diethyl ether) to elute non-polar impurities. The MIDA boronate product will remain strongly adsorbed to the silica.[8]

    • Release: Elute the desired this compound from the silica plug using pure THF.[5][6]

  • Isolation: Concentrate the THF eluent under reduced pressure to yield the product as a white, crystalline solid.

Data Summary: Synthesis
ParameterConditionRationale
Reagents 3-Fluorophenylboronic acid, MIDA AnhydrideMIDA anhydride is a mild alternative to MIDA diacid, avoiding high temperatures and acidic conditions.[5]
Solvent Anhydrous DioxaneAprotic solvent required to prevent premature hydrolysis.
Temperature 70-80 °CProvides sufficient energy for condensation without degrading sensitive functional groups.
Purification "Catch-and-Release" Silica ChromatographyExploits the unique high polarity of MIDA boronates for a highly efficient purification.[6][8]
Expected Yield >90%The MIDA anhydride method generally provides high yields for a range of boronic acids.[7][9]

Protocol 2: "Slow-Release" Suzuki-Miyaura Cross-Coupling

The true power of the MIDA boronate strategy lies in its ability to be deprotected in situ, slowly releasing the reactive boronic acid into the cross-coupling reaction mixture. This "slow-release" approach maintains a very low steady-state concentration of the unstable boronic acid, minimizing side reactions and dramatically improving yields, especially with challenging substrates.[2][10][11]

The deprotection is achieved with a mild aqueous base, such as potassium phosphate (K₃PO₄), and proceeds via two distinct hydrolytic mechanisms: a fast, base-mediated pathway and a slower, neutral hydrolysis pathway.[12] The overall release rate can be tuned by adjusting temperature and reaction conditions.[10][12]

G A Ar(F)-MIDA (Stable Precursor) B Ar(F)-B(OH)₂ (Reactive Intermediate) A->B Deprotection (Slow Release) aq. Base, H₂O C Suzuki-Miyaura Catalytic Cycle B->C Transmetalation D Ar(F)-Ar' (Coupled Product) C->D Reductive Elimination

Diagram 2. Slow-release cross-coupling workflow.
Step-by-Step Coupling Protocol

This protocol describes a general procedure for the coupling of this compound with an aryl chloride.

  • Reaction Setup: To a dry reaction vial, add the aryl chloride (1.0 eq.), this compound (1.2-1.5 eq.), palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and phosphine ligand (e.g., SPhos, 4-10 mol%).

  • Inert Atmosphere: Seal the vial and purge thoroughly with an inert gas (N₂ or Ar) for 5-10 minutes.

  • Solvent and Base Addition: Add the solvent system (e.g., 5:1 Dioxane:H₂O) followed by the aqueous base (e.g., K₃PO₄, 3.0-7.5 eq.). The amount of base is critical for both deprotection and the catalytic cycle.[10][11]

  • Reaction: Heat the mixture to the desired temperature (typically 60-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by standard silica gel column chromatography to yield the desired biaryl product.

Data Summary: Representative Slow-Release Coupling
ParameterConditionRationale
MIDA Boronate 1.2-1.5 equivalentsA slight excess ensures complete consumption of the limiting aryl halide.[10]
Catalyst System Pd(OAc)₂ / SPhosA robust catalyst system for coupling with challenging aryl chlorides.[11]
Base K₃PO₄ (aq.)Mild base that effectively promotes both slow-release deprotection and the catalytic cycle.[10][11]
Solvent Dioxane / H₂OThe aqueous phase is essential for the hydrolysis (deprotection) of the MIDA ester.[12]
Temperature 60-100 °CThe rate of release and coupling can be tuned by adjusting the temperature.[10]

Advanced Application: Iterative Cross-Coupling (ICC)

The exceptional stability of the MIDA boronate group under anhydrous coupling conditions makes it an ideal platform for iterative cross-coupling (ICC).[3][13] A bifunctional building block, such as a halo-aryl MIDA boronate, can undergo selective cross-coupling at the halide position while the MIDA-protected boron remains untouched. The resulting product, which is itself a MIDA boronate, can then be subjected to a deprotection/coupling sequence. This powerful strategy allows for the programmed, sequential assembly of complex small molecules from a set of simple building blocks, a process that has been successfully automated.[12][13]

cluster_0 Start Br-Ar¹-MIDA Couple1 Step 1: Anhydrous Coupling + R²-B(OH)₂ Mid R²-Ar¹-MIDA Couple2 Step 2: Slow-Release Coupling + X-Ar³ End R²-Ar¹-Ar³ Couple1->Mid Couple2->End

Diagram 3. Iterative Cross-Coupling (ICC) logic.

Troubleshooting and Key Insights

  • Incomplete MIDA Cleavage: If a slow-release reaction stalls, the cause may be insufficient water in the system or a base that is not strong enough. The rate of hydrolysis is highly dependent on the presence of water and the pH.[12]

  • Stability during Analysis: For HPLC analysis, using buffered eluents can maximize the stability of MIDA boronates and prevent undesired on-column hydrolysis, ensuring accurate results.[12]

  • Purifying Complex MIDA Intermediates: For ICC, where intermediates must be rigorously purified, the "catch-and-release" method is invaluable. It allows for the separation of the desired MIDA boronate from excess reagents and byproducts with high efficiency.[6][8]

Conclusion

This compound is more than just a stable equivalent of its parent boronic acid; it is a versatile and enabling building block for modern organic synthesis. Its predictable stability, compatibility with a wide range of reagents, and unique capacity for slow-release cross-coupling provide chemists with a powerful tool to overcome common challenges in the synthesis of complex molecules. The principles and protocols outlined herein demonstrate the strategic advantages of the MIDA boronate platform, empowering researchers in drug discovery and materials science to build molecular complexity with greater control and efficiency.

References

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9, 453-459. [Link]

  • Gallou, F., et al. (2017). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters, 19(6), 1430–1433. [Link]

  • Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3845–3854. [Link]

  • Mishra, A., et al. (2020). MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. Macromolecules, 53(15), 6344–6353. [Link]

  • Khatri, H., et al. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 56, 11541-11554. [Link]

  • Gillis, E. P., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(10), 3845-3854. [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]

  • Ballmer, S. G., et al. (2020). A Mild and Simple Method for Making MIDA Boronates. Organic Letters, 22(17), 6992–6996. [Link]

  • Lee, S. J., et al. (2021). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates Using the MIDA Boronate Moiety as a Blocking Group: Synthesis of Monoprotected Resorcinol MIDA Boronates. Organic Letters, 23(24), 9495–9499. [Link]

  • Burke, M. D., & Gillis, E. P. (2012). Slow release of organoboronic acids in cross-coupling reactions. U.S.
  • Burke, M. D., et al. (2016). Apparatus and Methods for the Automated Synthesis of Small Molecules. U.S.
  • Ballmer, S. G., et al. (2021). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 98, 92-113. [Link]

  • Li, J., Grillo, A. S., & Burke, M. D. (2015). From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks. Accounts of Chemical Research, 48(8), 2297–2307. [Link]

  • Lee, S. J., et al. (2021). Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates Using the MIDA Boronate Moiety as a Blocking Group: Synthesis of Monoprotected Resorcinol MIDA Boronates. KAIST Repository. [Link]

  • Nykaza, T. V., et al. (2018). General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. Synthesis, 50(16), 3233-3247. [Link]

  • Ballmer, S. G., et al. (2021). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses, 98, 92-113. [Link]

  • Kaur, P., et al. (2022). MIDA boronate library synthesized and screened for biological activity.... ResearchGate. [Link]

  • Ballmer, S. G., et al. (2020). Supporting Information: A Mild and Simple Method for Making MIDA Boronates. Amazon S3. [Link]

  • Blair, D. J., et al. (2015). Chemoselective Boronic Ester Synthesis by Controlled Speciation. Angewandte Chemie International Edition, 54(44), 13112-13116. [Link]

  • Lee, S. J., et al. (2011). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society, 133(13), 4720–4723. [Link]

  • West, A., et al. (2020). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chemical Science, 11(13), 3505-3510. [Link]

  • Vantourout, J. C., et al. (2016). A General Method for Interconversion of Boronic Acid Protecting Groups: Trifluoroborates as Common Intermediates. Angewandte Chemie International Edition, 55(26), 7529-7533. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Failed Suzuki Coupling with 3-Fluorophenylboronic acid MIDA Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for troubleshooting Suzuki-Miyaura cross-coupling reactions involving 3-Fluorophenylboronic acid MIDA ester. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with this specific, yet powerful, building block. Our goal is to provide you with the in-depth, field-proven insights necessary to diagnose and resolve common issues, ensuring the success of your synthetic campaigns.

Introduction: The Power and Pitfalls of MIDA Boronates in Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. The advent of N-methyliminodiacetic acid (MIDA) boronates has further revolutionized this field. MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography, and are unreactive under standard anhydrous cross-coupling conditions. This stability allows for their use in complex, multi-step syntheses.[1] The active boronic acid can be readily released in situ under mild aqueous basic conditions.[2] This "slow-release" mechanism often leads to higher yields and cleaner reactions by minimizing boronic acid decomposition.[1]

However, the unique stability of MIDA boronates can also be the source of frustration. The rate of MIDA deprotection must be carefully balanced with the rate of the catalytic cycle. When this delicate equilibrium is not achieved, the reaction can stall or fail entirely. The presence of an electron-withdrawing fluorine atom on the phenyl ring, as in this compound, adds another layer of complexity by influencing the electronic properties of the boronate and potentially affecting both the deprotection and transmetalation steps.[3][4]

This guide will walk you through a logical, stepwise approach to troubleshooting, transforming failed reactions into successful outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Suzuki coupling with this compound is not proceeding at all. What are the most common initial culprits?

A1: A complete lack of reactivity often points to a fundamental issue with one of the core components of the reaction: the catalyst, the base, or the MIDA deprotection step.

Initial Diagnostic Checklist:

  • MIDA Deprotection Failure: The most common issue with MIDA boronates is inefficient deprotection to the active boronic acid. The choice of base and the presence of water are critical for this hydrolysis step.[5]

  • Catalyst Inactivity: The palladium catalyst may be inactive or poisoned. This can be due to poor quality reagents, improper storage, or the presence of impurities in the reaction mixture.

  • Incorrect Base Selection: The base not only facilitates the deprotection of the MIDA group but also plays a crucial role in the catalytic cycle.[6][7] An inappropriate base can lead to reaction failure.

Troubleshooting Workflow:

Start Reaction Failure: No Product Formation Check_Deprotection Step 1: Verify MIDA Deprotection Start->Check_Deprotection Check_Catalyst Step 2: Evaluate Catalyst System Check_Deprotection->Check_Catalyst Deprotection Confirmed Deprotection_Solutions Action: - Increase water content (up to 10 eq) - Switch to stronger aqueous base (e.g., NaOH, Cs2CO3) - Increase temperature Check_Deprotection->Deprotection_Solutions Deprotection is Incomplete Check_Base Step 3: Re-evaluate Base Choice Check_Catalyst->Check_Base Catalyst is Active Catalyst_Solutions Action: - Use a fresh batch of catalyst/ligand - Screen different Pd sources (e.g., Pd(OAc)2, Pd2(dba)3) - Screen different ligands (e.g., SPhos, RuPhos) Check_Catalyst->Catalyst_Solutions Suspect Catalyst Inactivity Success Successful Coupling Check_Base->Success Optimized Base Works Base_Solutions Action: - Screen alternative bases (e.g., K3PO4, CsF) - Ensure base is finely ground and anhydrous (if required) Check_Base->Base_Solutions Base is Ineffective Deprotection_Solutions->Start Re-run Reaction Catalyst_Solutions->Start Re-run Reaction Base_Solutions->Start Re-run Reaction

Caption: Initial troubleshooting workflow for failed Suzuki coupling.

In-Depth Explanation:

The deprotection of the MIDA ester is a hydrolysis reaction that requires both a base and water to proceed efficiently.[5] While many Suzuki protocols use anhydrous conditions, the slow-release nature of MIDA boronates necessitates the presence of a controlled amount of water.[8] If your solvent is rigorously dried, you may not be seeing any reaction because the boronic acid is never generated.

Recommended Action:

  • Controlled Addition of Water: Start by adding 2-5 equivalents of water relative to the MIDA ester. In some cases, particularly with stubborn deprotections, up to 10 equivalents may be necessary.[8]

  • Base Screening: If adding water is ineffective, the base may not be strong enough. While K₂CO₃ is common, switching to a stronger base like Cs₂CO₃ or K₃PO₄ can often promote deprotection.[1]

Q2: I'm observing some product formation, but the reaction is sluggish and incomplete, even after extended reaction times. How can I improve the conversion?

A2: Low conversion is a classic sign that the reaction is kinetically hindered. This can be due to a suboptimal catalyst system, insufficient temperature, or a mismatch between the rate of MIDA deprotection and the rate of cross-coupling. The electron-withdrawing nature of the fluorine atom on the 3-fluorophenyl ring can make transmetalation the rate-limiting step.[3]

Strategies to Enhance Reaction Rate and Conversion:

StrategyRationaleRecommended Modifications
Catalyst & Ligand Optimization The choice of ligand is critical for stabilizing the palladium center and facilitating both oxidative addition and reductive elimination. For electron-deficient aryl boronates, electron-rich and bulky phosphine ligands are often superior.[4][9][10]Switch to Buchwald Ligands: SPhos, RuPhos, or XPhos are excellent choices for challenging couplings.[11] Increase Catalyst Loading: A modest increase from 1-2 mol% to 3-5 mol% can sometimes overcome kinetic barriers.
Solvent & Temperature Adjustment The solvent polarity and reaction temperature significantly influence reaction kinetics.Solvent Screening: Move from common solvents like toluene or dioxane to more polar aprotic solvents such as THF or 2-MeTHF. A mixture of toluene/water or dioxane/water is a good starting point. Increase Temperature: If the reaction is proceeding cleanly but slowly, increasing the temperature in 10-20 °C increments can have a dramatic effect. Ensure you are not exceeding the decomposition temperature of your substrates or catalyst.
Base Modification The base influences both MIDA deprotection and the equilibrium of the catalytic cycle.Phosphate Bases: K₃PO₄ is an excellent all-around base for Suzuki couplings and is particularly effective in promoting the transmetalation of electron-deficient boronates.[1]

Experimental Protocol: A Robust Starting Point for this compound

  • To a dry reaction vial, add the aryl halide (1.0 eq), this compound (1.2-1.5 eq), and K₃PO₄ (3.0 eq).

  • Add your chosen palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol %) and ligand (e.g., SPhos, 4 mol %).

  • Evacuate and backfill the vial with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe.

  • Heat the reaction to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

Q3: My reaction is producing significant amounts of a homocoupled product (biphenyl from my aryl halide) and protodeboronation of the MIDA ester. What's going wrong?

A3: The formation of these byproducts points to a specific imbalance in the catalytic cycle.

  • Homocoupling: This typically arises when the rate of oxidative addition of the aryl halide to the Pd(0) center is much faster than the rate of transmetalation. This leads to a buildup of the Ar-Pd(II)-X intermediate, which can then undergo side reactions.[12]

  • Protodeboronation: This is the undesired cleavage of the C-B bond by a proton source, leading to the formation of fluorobenzene. It is often exacerbated by high temperatures and the presence of excess water, especially under basic conditions.[3][13]

The Suzuki-Miyaura Catalytic Cycle and Points of Failure

Suzuki_Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd ArPdX Ar-Pd(II)-X(L2) OxAdd->ArPdX Transmetalation Transmetalation (Ar'-B(OH)2) ArPdX->Transmetalation Homocoupling Homocoupling (Ar-Ar) ArPdX->Homocoupling Slow Transmetalation ArPdAr Ar-Pd(II)-Ar'(L2) Transmetalation->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 Product Ar-Ar' RedElim->Product Protodeboronation Protodeboronation (Ar'-H) MIDA_Ester Ar'-B(MIDA) Deprotection Base, H2O Deprotection MIDA_Ester->Deprotection Boronic_Acid Ar'-B(OH)2 Boronic_Acid->Transmetalation Boronic_Acid->Protodeboronation Excess H2O / High Temp Deprotection->Boronic_Acid

Caption: Suzuki catalytic cycle with MIDA deprotection and common side reactions.

Mitigation Strategies:

  • Optimize the MIDA Ester to Aryl Halide Ratio: Using a slight excess of the MIDA ester (1.2 - 1.5 equivalents) can help ensure that once the Ar-Pd(II)-X complex is formed, there is a sufficient concentration of the active boronic acid ready for transmetalation, outcompeting the homocoupling pathway.

  • Use a Milder Base: If protodeboronation is a major issue, a very strong base combined with high water content might be the problem. Consider switching to a milder base like CsF or K₂CO₃. For substrates with base-labile groups, powdered KF can be an effective choice.[7]

  • Control Water Content: While water is necessary for deprotection, excess water can promote protodeboronation.[14] Precisely control the equivalents of water added.

  • Choose a More Effective Ligand: As mentioned previously, bulky, electron-rich ligands like SPhos or RuPhos can accelerate the rate-limiting transmetalation and subsequent reductive elimination steps, thereby minimizing the lifetime of the Ar-Pd(II)-X intermediate and reducing the likelihood of side reactions.[11]

By systematically addressing these common failure points, you can effectively troubleshoot and optimize your Suzuki-Miyaura cross-coupling reactions with this compound. Remember that each substrate combination is unique, and a degree of empirical optimization is often required to achieve the best results.

References

  • Title: MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms Source: Nature Communications URL: [Link]

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: Selection of boron reagents for Suzuki–Miyaura coupling Source: Chemical Society Reviews URL: [Link]

  • Title: MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons Source: Macromolecules URL: [Link]

  • Title: MIDA boronates are hydrolysed fast and slow by two different mechanisms Source: Nature Communications URL: [Link]

  • Title: Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure Source: Journal of the American Chemical Society URL: [Link]

  • Title: 2.6: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki–Miyaura Coupling Source: Synthetic Methods in Drug Discovery URL: [Link]

  • Title: Roles of Water in Metal-Catalyzed Cross-Couplings Source: Anderson's Process Solutions URL: [Link]

  • Title: Protecting Groups for Boronic Acids Source: Chem-Station URL: [Link]

  • Title: Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction Source: Chemistry – A European Journal URL: [Link]

  • Title: Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents Source: Angewandte Chemie International Edition URL: [Link]

  • Title: THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION Source: ResearchGate URL: [Link]

  • Title: Catalyst‐Free Suzuki‐Type Coupling of Allylic Bromides with Arylboronic Acids Source: European Journal of Organic Chemistry URL: [Link]

  • Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: Journal of the American Chemical Society URL: [Link]

  • Title: Suzuki-Miyaura Cross-Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step Source: Chemistry – A European Journal URL: [Link]

  • Title: Suzuki–Miyaura Cross‐Coupling Reactions of Highly Fluorinated Arylboronic Esters: Catalytic Studies and Stoichiometric Model Reactions on the Transmetallation Step Source: Chemistry – A European Journal URL: [Link]

  • Title: Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions Source: Macromolecules URL: [Link]

  • Title: Diagnosing issues with a failed Suzuki coupling? Source: Reddit URL: [Link]

  • Title: B-Alkyl Suzuki Couplings Source: Macmillan Group, Princeton University URL: [Link]

  • Title: Suzuki-Miyaura Coupling Source: Chemistry LibreTexts URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis Source: ResearchGate URL: [Link]

  • Title: Alkylboranes in the Suzuki−Miyaura Coupling: Stereochemical and Mechanistic Studies Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Struggling with Suzuki Reaction Source: Reddit URL: [Link]

Sources

Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 3-Fluorophenylboronic Acid MIDA Ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for Suzuki-Miyaura cross-coupling reactions involving 3-Fluorophenylboronic acid N-methyliminodiacetic acid (MIDA) ester. The unique stability and handling properties of MIDA boronates offer significant advantages, but their effective use in demanding coupling reactions requires a nuanced understanding of the reaction mechanism and critical parameters.[1] This document will address common challenges in a question-and-answer format, grounded in mechanistic principles and supported by field-proven protocols.

Section 1: Troubleshooting Guide

This section addresses specific problems encountered during the coupling of 3-Fluorophenylboronic acid MIDA ester and provides actionable solutions.

Question 1: My reaction shows low to no conversion of the starting materials. What are the primary factors to investigate?

Answer:

Failure to achieve significant conversion in a Suzuki-Miyaura coupling with a MIDA boronate typically points to issues with one of the following: catalyst activity, inefficient MIDA ester hydrolysis, or suboptimal reaction conditions.

1. Catalyst Inactivation:

  • Oxygen Sensitivity: The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to the formation of palladium black and catalyst decomposition.[2] Ensure all solvents are thoroughly degassed and the reaction is performed under a strictly inert atmosphere (Argon or Nitrogen).[2]

  • Inactive Precatalyst: If using a Pd(II) precatalyst, it must be reduced in situ to the active Pd(0) species. Some precatalysts, like palladacycles, are designed for efficient activation.[2] Ensure your palladium source and any supporting ligands are of high quality and have been stored correctly.

2. Inefficient MIDA Ester Hydrolysis:

  • The "Slow-Release" Principle: MIDA boronates are designed to be stable and unreactive under anhydrous conditions.[1][3][4] Their participation in the catalytic cycle requires in situ hydrolysis to the corresponding boronic acid, a process often referred to as "slow-release".[1][5] This controlled release is critical for coupling partners that are otherwise unstable.[1]

  • Role of Water and Base: The hydrolysis is mediated by aqueous base.[5] Insufficient water or an inappropriate choice of base can halt the reaction. While strong bases like NaOH can rapidly hydrolyze the MIDA ester, weaker bases like potassium phosphate (K₃PO₄) are often preferred to achieve a controlled, slow release of the boronic acid, which can prevent its decomposition.[1][5] The choice of base is crucial; inorganic bases like Na₂CO₃ or K₂CO₃ may be ineffective in some systems.[6][7]

3. Suboptimal Reaction Conditions:

  • Temperature: While many Suzuki couplings proceed at elevated temperatures (e.g., 80–110 °C), excessively high temperatures can lead to decomposition of the catalyst or the boronic acid, especially for sensitive substrates.[2]

  • Solvent Choice: The solvent system must be capable of dissolving the reactants and facilitating the interaction between the organic and aqueous phases. A common choice is a mixture of an organic solvent like dioxane or THF with water.[2][5]

Troubleshooting Workflow: Low Conversion

Here is a logical workflow to diagnose and resolve low conversion issues.

low_conversion_troubleshooting start Low or No Conversion Observed check_inert Verify Inert Atmosphere (Degassed Solvents, Ar/N₂ Purge) start->check_inert check_inert->start Initial Checkpoint check_catalyst Assess Catalyst System (Active Precatalyst, Ligand Integrity) check_inert->check_catalyst Atmosphere Confirmed check_catalyst->check_inert If inertness is questionable, re-run with fresh setup check_hydrolysis Evaluate MIDA Hydrolysis Conditions (Base, Water Content, Temperature) check_catalyst->check_hydrolysis Catalyst Verified check_hydrolysis->check_catalyst If catalyst is suspect, try a new batch or different precatalyst optimize_conditions Systematically Optimize Parameters (Solvent, Concentration, Stirring) check_hydrolysis->optimize_conditions Hydrolysis Conditions Checked optimize_conditions->check_hydrolysis If hydrolysis is slow, adjust base/water/temp success Improved Yield optimize_conditions->success

Caption: A decision tree for troubleshooting low yield in MIDA boronate couplings.

Question 2: I am observing significant formation of a homocoupled product (biphenyl from the boronic ester). What causes this and how can I prevent it?

Answer:

Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings and is primarily caused by the presence of oxygen.[8]

  • Mechanism of Homocoupling: In the presence of oxygen, a Pd(II) species can promote the coupling of two boronic acid molecules, which reduces the palladium to Pd(0). This side reaction consumes your valuable boronic acid and can complicate purification.[8]

  • Prevention Strategies:

    • Rigorous Degassing: The most critical step is to ensure the reaction mixture is free of oxygen. This can be achieved by sparging the solvent with an inert gas (Argon or Nitrogen) for an extended period or by using the freeze-pump-thaw method for more sensitive reactions.

    • Use of Pd(0) Precatalysts: Starting with a Pd(0) source can sometimes mitigate side reactions that are promoted by Pd(II) species.

    • Controlled Hydrolysis: A very high concentration of the free boronic acid in the reaction mixture can increase the rate of homocoupling. Using "slow-release" conditions with a base like K₃PO₄ ensures that the concentration of the active boronic acid remains low at any given time, thus favoring the desired cross-coupling pathway.[1][5]

Question 3: The reaction is sluggish and requires long reaction times or high temperatures. How can I accelerate the coupling?

Answer:

Sluggish reactions are often a result of a slow transmetalation step or inefficient catalyst turnover. Several factors can be adjusted to improve the reaction rate.

  • Choice of Base: The base plays a crucial role in activating the boronic acid for transmetalation.[9] Stronger bases can accelerate the reaction, but care must be taken to avoid decomposition of the starting materials or products. For MIDA boronates, a careful balance is needed. While K₃PO₄ is common for "slow-release," in some cases, a stronger base might be necessary to facilitate the catalytic cycle, provided the MIDA ester's integrity is maintained until hydrolysis is desired.[1][5]

  • Ligand Selection: The choice of phosphine ligand on the palladium catalyst significantly influences its reactivity.[10] Bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands like SPhos or XPhos) can accelerate both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to faster overall reaction times.[2]

  • Solvent System: The polarity and coordinating ability of the solvent can affect the rates of the individual steps in the catalytic cycle. Experimenting with different solvent mixtures (e.g., Dioxane/H₂O, THF/H₂O, Toluene/H₂O) can sometimes lead to significant rate enhancements.

  • Microwave Irradiation: Microwave-assisted organic synthesis (MAOS) can dramatically reduce reaction times by efficiently heating the reaction mixture.[11] This can be particularly useful for challenging couplings.[11]

ParameterStandard ConditionOptimization StrategyRationale
Catalyst Pd(OAc)₂ / SPhosXPhos Pd G3G3 precatalysts offer high activity and stability.[2]
Base K₃PO₄Cs₂CO₃A stronger base can sometimes accelerate transmetalation.
Solvent Dioxane / H₂O (10:1)Toluene / H₂O (10:1)Less coordinating solvents can sometimes speed up ligand exchange.
Temperature 80 °C100-110 °C or MicrowaveIncreased temperature accelerates reaction rates.[2]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why use a MIDA ester instead of the free 3-Fluorophenylboronic acid?

A: MIDA boronates offer several advantages over free boronic acids:

  • Stability: They are exceptionally stable, crystalline solids that are easy to handle and can be stored for extended periods on the benchtop without decomposition.[1] Free boronic acids, in contrast, can be unstable and prone to degradation.[1]

  • Compatibility: MIDA boronates are compatible with a wide range of reaction conditions and purification techniques, including chromatography on silica gel.[1][12]

  • Iterative Cross-Coupling: The MIDA group acts as a protecting group for the boronic acid functionality. This allows for sequential, iterative cross-coupling reactions, which is a powerful strategy in complex molecule synthesis.[1][4][13]

Q2: Can I perform the coupling under anhydrous conditions?

A: Generally, no. MIDA boronates are designed to be unreactive in anhydrous Suzuki-Miyaura coupling conditions.[3][14] The presence of water is necessary for the base-mediated hydrolysis that releases the active boronic acid, which then participates in the catalytic cycle.[5][15]

Q3: What is the mechanism of MIDA boronate hydrolysis?

A: There are two distinct mechanisms for MIDA boronate hydrolysis: a fast, base-mediated pathway and a slower, neutral pathway.[5]

  • Base-Mediated Hydrolysis: This is the dominant pathway under typical Suzuki-Miyaura conditions. It involves the rate-limiting attack of a hydroxide ion at one of the MIDA carbonyl carbons.[5]

  • Neutral Hydrolysis: This pathway involves the rate-limiting cleavage of the B-N bond by a small cluster of water molecules and is significantly slower.[5] The "fast" or "slow" release of the boronic acid is controlled by factors like pH, water activity, and mass transfer between the aqueous and organic phases.[5]

MIDA_Hydrolysis_Cycle MIDA_Ester 3-F-Ph-B(MIDA) Stable, Unreactive Hydrolysis Hydrolysis (H₂O, Base e.g., K₃PO₄) MIDA_Ester->Hydrolysis Slow Release Boronic_Acid 3-F-Ph-B(OH)₂ Active Species Hydrolysis->Boronic_Acid Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Boronic_Acid->Suzuki_Cycle Transmetalation Product {Coupled Product} Suzuki_Cycle->Product

Caption: The "slow-release" role of MIDA boronate hydrolysis in Suzuki couplings.

Q4: What is a good starting protocol for a coupling with this compound?

A: The following is a robust, general-purpose protocol that serves as an excellent starting point for optimization.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling

  • Reaction Setup: To a reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 3.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 5-10 minutes.[2]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and any additional ligand if required.[2]

  • Solvent Addition: Add the degassed solvent system (e.g., Dioxane/H₂O 10:1) via syringe. The typical concentration is 0.1 M with respect to the limiting reagent.[2]

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (e.g., 80–110 °C).[2]

  • Monitoring: Monitor the reaction's progress by TLC, GC-MS, or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2]

  • Purification: Purify the crude product by flash column chromatography.[2]

References

  • MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]

  • MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Institutes of Health. Available at: [Link]

  • MIDA Boronate Monomers in Suzuki–Miyaura Catalyst-Transfer Polymerization: The Pros and Cons. ACS Publications. Available at: [Link]

  • Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Wiley Online Library. Available at: [Link]

  • CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available at: [Link]

  • Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. Available at: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. Available at: [Link]

  • Iterative cross-coupling with mida boronates. CORE. Available at: [Link]

  • Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • Optimization of the Suzuki-Miyaura Cross-coupling. ResearchGate. Available at: [Link]

  • Optimization of conditions for the solid-phase version of Suzuki-Miyaura coupling with immobilized boronic acids. ResearchGate. Available at: [Link]

  • Optimizing Suzuki Coupling with High-Purity Boronic Esters. Available at: [Link]

  • Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. Available at: [Link]

  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. Available at: [Link]

  • Chemoselective Boronic Ester Synthesis by Controlled Speciation. National Institutes of Health. Available at: [Link]

  • Recent advances in the synthesis and reactivity of MIDA boronates. Royal Society of Chemistry. Available at: [Link]

  • The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. National Institutes of Health. Available at: [Link]

  • Something Unique or Methyl, Butyl, Futile? Born again Boron. Scientific Update. Available at: [Link]

  • Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. Reddit. Available at: [Link]

Sources

Technical Support Center: 3-Fluorophenylboronic Acid MIDA Ester in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of 3-Fluorophenylboronic acid MIDA ester in Suzuki-Miyaura cross-coupling reactions. Our goal is to equip you with the scientific understanding and practical solutions needed to overcome common challenges and optimize your synthetic outcomes.

Introduction

N-methyliminodiacetic acid (MIDA) boronates have become invaluable tools in modern organic synthesis, particularly for iterative cross-coupling strategies.[1] Their remarkable benchtop stability, compatibility with chromatography, and orthogonality to many standard reaction conditions offer significant advantages over traditionally volatile boronic acids.[2] this compound, in particular, is a key building block for introducing the 3-fluorophenyl motif, which is prevalent in pharmaceuticals and agrochemicals.

However, like any reagent, its successful application hinges on understanding its reactivity. The electron-withdrawing nature of the fluorine atom and the specific requirements for the in situ deprotection of the MIDA group can lead to specific side reactions. This guide will address these challenges directly.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address the most common issues encountered when using this compound and provide actionable solutions based on mechanistic principles.

Q1: My reaction yield is low, and I've identified fluorobenzene as a major byproduct. What is causing this?

A1: This is a classic case of protodeboronation.

Protodeboronation is a side reaction where the C–B bond is cleaved and replaced by a C–H bond, effectively destroying your nucleophile.[3] For this compound, this results in the formation of fluorobenzene. This process is particularly relevant under the aqueous basic conditions required for both MIDA ester deprotection and the Suzuki-Miyaura coupling itself.[3]

Causality & Mechanism: The Suzuki-Miyaura reaction requires a base to activate the boronic acid for transmetalation. This same base, in the presence of a proton source (like water), can facilitate the unwanted protonolysis of the boronic acid intermediate after the MIDA group is cleaved.[3][4] Electron-deficient arylboronic acids, such as the 3-fluoro substituted variant, can be more susceptible to this side reaction.[5]

Solutions & Mitigation Strategies:

  • Optimize the Base and Water Content: The key is to find a balance where MIDA deprotection and transmetalation occur faster than protodeboronation.

    • Use a moderately weak base like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) instead of strong bases like NaOH or KOH.[2]

    • Carefully control the amount of water. While water is necessary for deprotection, excess water provides a ready proton source for protodeboronation.[6] A "slow-release" strategy, where the active boronic acid is generated gradually at a low concentration, is often highly effective.[3]

  • Ensure Anhydrous Conditions (Pre-Deprotection): While the coupling requires water, ensure all solvents and reagents are rigorously dried before the reaction to prevent premature decomposition. MIDA boronates are stable under anhydrous coupling conditions.[2]

  • Increase Reagent Concentration: Running the reaction at a higher concentration can favor the bimolecular cross-coupling pathway over the competing protodeboronation side reaction.

Q2: I'm observing a significant amount of 3,3'-difluorobiphenyl in my crude product mixture. How can I prevent this?

A2: You are observing homocoupling of the boronic ester.

Homocoupling is the unwanted reaction of two molecules of the boronic acid (or ester) to form a symmetrical biaryl.[7] This side reaction consumes your nucleophile and complicates purification.

Causality & Mechanism: Homocoupling is primarily mediated by palladium(II) species and is often exacerbated by the presence of oxygen.[7] If the reduction of the Pd(II) precatalyst to the active Pd(0) is inefficient, or if oxygen re-oxidizes Pd(0) to Pd(II) during the reaction, these Pd(II) species can catalyze the homocoupling pathway.

Solutions & Mitigation Strategies:

  • Rigorous Degassing: Oxygen is a key culprit. Ensure your solvent and reaction mixture are thoroughly degassed before and during the reaction. Standard practice involves multiple "freeze-pump-thaw" cycles or bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period.[8]

  • Use a High-Quality Palladium Precatalyst: Use a modern, well-defined Pd(0) source or a precatalyst (e.g., a palladacycle) that reliably generates the active Pd(0) species.[8] This minimizes the concentration of stray Pd(II) species.

  • Ligand Choice: The choice of phosphine ligand can influence the relative rates of cross-coupling versus homocoupling. Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) often promote the desired reductive elimination step, outcompeting the homocoupling pathway.[9]

Q3: My reaction is very sluggish or stalls completely. How can I ensure the MIDA ester is being deprotected effectively?

A3: Incomplete or slow deprotection is likely the issue.

The MIDA group acts as a protecting group by changing the boron center's hybridization from sp² to sp³, rendering it unreactive towards transmetalation.[2] The reaction cannot proceed until the MIDA ligand is hydrolyzed by aqueous base to release the active sp²-hybridized boronic acid.[2][10]

Causality & Mechanism: MIDA ester hydrolysis is a base-mediated process that requires water. The rate of this cleavage is dependent on the base strength, water concentration, and temperature.[6][11] If these conditions are not optimal, the concentration of the active boronic acid will be too low for the catalytic cycle to turn over efficiently.

Solutions & Mitigation Strategies:

  • Sufficient Base and Water: Ensure you are using an adequate amount of base (typically ≥3 equivalents) and water. Two equivalents of base are needed for the MIDA hydrolysis, and an additional equivalent is required to form the active boronate for transmetalation.[6]

  • Temperature: While many MIDA deprotections occur at room temperature, sluggish reactions can often be accelerated by gentle heating (e.g., 50-80 °C).[2][6] This increases the rate of both hydrolysis and the subsequent cross-coupling.

  • Solvent System: A solvent system that can solubilize both the organic substrates and the aqueous base is crucial. THF or Dioxane with water are common and effective choices.[6][8]

Visualizing Reaction Pathways

To better understand the process, the following diagrams illustrate the desired reaction pathway and the major side reactions.

Suzuki-Miyaura Catalytic Cycle with MIDA Deprotection

G cluster_cycle Catalytic Cycle cluster_mida MIDA Ester Activation Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)L₂-X Pd0->OxAdd Oxidative Addition (+ Ar-X) Trans Ar-Pd(II)L₂-Ar' OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination RedElim Ar-Ar' MIDA_Ester 3-F-Ph-B(MIDA) Boronic_Acid 3-F-Ph-B(OH)₂ MIDA_Ester->Boronic_Acid Hydrolysis (Base, H₂O) Boronate [3-F-Ph-B(OH)₃]⁻ Boronic_Acid->Boronate Base Boronate->OxAdd To Cycle

Caption: The main catalytic cycle and the required in situ activation of the MIDA ester.

Common Side Reaction Pathways

SideReactions cluster_proto Protodeboronation cluster_homo Homocoupling Boronic_Acid 3-F-Ph-B(OH)₂ (Active Species) Proto_Product Fluorobenzene Boronic_Acid->Proto_Product + H⁺ (from H₂O) - B(OH)₃ Homo_Product 3,3'-Difluorobiphenyl Boronic_Acid->Homo_Product + Pd(II), O₂ + another molecule Cross_Product Desired Product (Cross-Coupling) Boronic_Acid->Cross_Product Suzuki Cycle (Pd(0), Base, Ar-X)

Caption: Divergent pathways for the active boronic acid: desired cross-coupling vs. side reactions.

Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates.

Reagents & Equipment:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv, limiting reagent)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃, 2.5 mol%)

  • Phosphine Ligand (e.g., SPhos, 5 mol%)

  • Base (Potassium Phosphate, K₃PO₄, 3.0 equiv)

  • Anhydrous Solvent (e.g., Tetrahydrofuran, THF)

  • Degassed Deionized Water

  • Schlenk flask or reaction vial with stir bar

  • Inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Procedure:

  • Setup: To a dry Schlenk flask containing a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (2.5 mol%), and SPhos (5 mol%).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add anhydrous THF to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.

  • Degassing: Bubble Argon through the stirred solution for 15-20 minutes to ensure the solvent is fully degassed.

  • Water Addition: Add degassed deionized water. A common starting point is a 5:1 to 10:1 ratio of THF to water.

  • Reaction: Place the sealed flask in a preheated oil bath at 55-60 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Troubleshooting the Protocol
Observed Issue Potential Cause Recommended Action
Low Conversion Incomplete MIDA deprotection.Increase temperature to 80 °C. Increase water content slightly (e.g., to 4:1 THF/H₂O).
High Protodeboronation Excess water; reaction too slow.Decrease water content. Increase overall concentration. Ensure base is K₃PO₄, not a stronger hydroxide.
High Homocoupling Oxygen contamination.Improve degassing procedure. Use fresh, high-quality catalyst and ligand.
Reaction Stalled Catalyst decomposition.Ensure an inert atmosphere is maintained throughout. Consider a more robust ligand or precatalyst.

References

  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Gillis, E. P. (2009). Iterative cross-coupling with MIDA boronates. University of Illinois at Urbana-Champaign. [Link]

  • Thomas, A. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. [Link]

  • ResearchGate. (2016). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. [Link]

  • D. G. Hall, ed. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Denmark, S. E., et al. (2022). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. ACS Catalysis. [Link]

  • Boyd, S., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Lipshutz, B. H., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]

  • Organic Syntheses. (n.d.). Preparation of MIDA Anhydride and Its Use for the Synthesis of MIDA Boronates. [Link]

  • D. G. Hall, ed. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

preventing premature deprotection of 3-Fluorophenylboronic acid MIDA ester

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 3-Fluorophenylboronic acid MIDA Ester

A Guide for Senior Application Scientists on Preventing Premature Deprotection and Ensuring Successful Cross-Coupling

Welcome to the technical support center for N-methyliminodiacetic acid (MIDA) boronates. This guide is designed for researchers, scientists, and drug development professionals utilizing this compound. As a stable, crystalline, and easily handled surrogate for the corresponding boronic acid, this reagent offers significant advantages in synthesis.[1][2] However, its effectiveness hinges on the controlled release—or deprotection—of the boronic acid. Unintended or premature deprotection can lead to low yields, byproduct formation, and failed reactions.

This document provides in-depth troubleshooting advice, preventative strategies, and validated protocols to help you master the use of this versatile building block.

Section 1: Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is giving low yields. What is the most common cause?

The most frequent issue is suboptimal deprotection conditions, which control the release of the active boronic acid. Premature or overly rapid deprotection can cause the free boronic acid to decompose (e.g., via protodeboronation) before it can participate in the catalytic cycle.[3] Conversely, conditions that are too mild may not release the boronic acid efficiently. The key is to match the deprotection rate to the cross-coupling rate using a "slow-release" strategy.[3][4]

Q2: What is the difference between "fast release" and "slow release" conditions for MIDA deprotection?

"Fast release" involves rapid hydrolysis of the MIDA ester to the boronic acid, typically achieved with a strong aqueous base like sodium hydroxide (NaOH) at room temperature, often completing in under 10 minutes.[3][5] "Slow release" is a controlled, gradual hydrolysis that occurs over several hours at elevated temperatures, typically using a weaker aqueous base like potassium phosphate (K₃PO₄).[3] This slow release is crucial for unstable boronic acids, as it keeps the instantaneous concentration of the sensitive free boronic acid low, minimizing decomposition.[6][7]

Q3: Can I use this compound in reactions without deprotecting it?

Absolutely. The MIDA group serves as an excellent protecting group for the boronic acid moiety. The MIDA ester is robust and compatible with a wide range of common synthetic reagents under anhydrous conditions, including many oxidants, reductants, and organometallic reagents.[5][8] It is also stable to silica gel chromatography.[1][9] Premature deprotection under these conditions is typically caused by unintentional exposure to water, especially in the presence of base or heat.[8]

Q4: I see byproducts from protodeboronation. How do I prevent this?

Protodeboronation is the undesired cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This happens to the free boronic acid, not the MIDA ester itself. Its occurrence indicates that the boronic acid is being released from the MIDA protection too quickly and is decomposing before it can be consumed in the desired reaction. The solution is to optimize for "slow-release" conditions, which maintain a very low concentration of the free boronic acid throughout the reaction.[10]

Section 2: Troubleshooting Guide for Premature Deprotection

Use the following flowchart and table to diagnose and resolve issues related to the premature deprotection of this compound during your cross-coupling experiments.

Troubleshooting_Flowchart start_node Low Yield or Unexpected Byproducts? q1 What base was used? start_node->q1 q2 Was water intentionally added as a co-solvent? q1->q2 Weak Base (K₃PO₄, K₂CO₃) res1 Probable Cause: Deprotection too fast. Solution: Switch to a weaker base (e.g., K₃PO₄, K₂CO₃) for controlled 'slow release'. q1->res1 Strong Base (NaOH, KOH) q3 Was the reaction run under strictly anhydrous conditions? q2->q3 No res2 Probable Cause: Uncontrolled hydrolysis. Solution: Control water content carefully. For slow release, a specific ratio of organic solvent to water is critical (e.g., 5:1 dioxane/H₂O). q2->res2 Yes q4 What was the reaction temperature? q3->q4 Yes res3 Probable Cause: Trace water causing slow, unintended hydrolysis. Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly. q3->res3 No res4 Probable Cause: Temperature is too high, accelerating deprotection and/or decomposition. Solution: Lower temperature (e.g., 60-80°C). Release rate is temperature-dependent. q4->res4 High (>100°C) res5 Probable Cause: Deprotection too slow. Solution: Increase temperature moderately (e.g., from 60°C to 80°C) or ensure proper base and water stoichiometry. q4->res5 Low / Optimal (23-80°C)

Caption: Troubleshooting flowchart for MIDA ester cross-coupling.

Troubleshooting Summary
SymptomProbable CauseRecommended Solution
Low to no product; starting material consumed; protodeboronation observed. Deprotection is too fast. The free boronic acid is generated rapidly and decomposes before coupling.Switch from strong bases (NaOH) to weaker bases (K₃PO₄) to enable "slow release". Reduce reaction temperature.[3]
Reaction is sluggish or stalls; significant starting material remains. Deprotection is too slow or incomplete. The rate of boronic acid release is the limiting factor.Increase the reaction temperature in increments (e.g., from 60°C to 80°C or 100°C).[3] Ensure adequate water is present for hydrolysis to occur.[10]
Inconsistent results between runs. Variable water content. The rate of hydrolysis is highly dependent on water activity.[7][11]Use a consistent, measured amount of water as a co-solvent. If using "anhydrous" base, be aware of its hydration state.
MIDA ester decomposes during workup or purification. Unintended hydrolysis. Exposure to aqueous or alcoholic solutions for prolonged periods, especially non-neutral pH, can cause deprotection.[8]Perform aqueous extractions quickly with neutral or mildly acidic solutions. Avoid alcohols in chromatography eluents if possible, or minimize exposure time.[8]

Section 3: Understanding the Deprotection Mechanism

The stability and controlled reactivity of MIDA boronates are governed by two distinct hydrolytic deprotection mechanisms.[11][12] Understanding these pathways is key to rationally controlling your reaction.

  • Base-Mediated Hydrolysis (Fast Release) : This is the dominant pathway in the presence of hydroxide ions (e.g., NaOH). It involves a rate-limiting attack of a hydroxide ion at one of the MIDA ester's carbonyl carbons. This mechanism is very fast—over 1,000 times faster than the neutral pathway—and is responsible for the rapid deprotection used to generate boronic acids quickly.[7][11][12]

  • Neutral Hydrolysis (Slow Release) : This pathway does not require an external base. Instead, it involves the rate-limiting cleavage of the dative B-N bond by a small cluster of water molecules.[12][13] This is the operative mechanism in "slow release" cross-coupling, where a weak inorganic base like K₃PO₄ is present primarily in a separate aqueous phase or has low solubility, and the hydrolysis occurs slowly in the organic phase where water activity is low but non-zero.[6][7]

The overall rate of deprotection is dictated by the pH, water activity (aw), and mass-transfer rates between phases, allowing for rational tuning of the release rate.[11][12]

Deprotection_Mechanisms cluster_fast Base-Mediated Hydrolysis (Fast) cluster_slow Neutral Hydrolysis (Slow) MIDA_fast 3-F-Ph-MIDA TS_fast [Hydroxide Attack on Carbonyl]‡ MIDA_fast->TS_fast Product_fast 3-F-Ph-B(OH)₂ + MIDA Ligand TS_fast->Product_fast OH OH⁻ (aq) OH->TS_fast MIDA_slow 3-F-Ph-MIDA TS_slow [Water Cluster Attack on B-N Bond]‡ MIDA_slow->TS_slow Product_slow 3-F-Ph-B(OH)₂ + MIDA Ligand TS_slow->Product_slow H2O (H₂O)n H2O->TS_slow

Sources

effect of base on the stability and reactivity of 3-Fluorophenylboronic acid MIDA ester

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for 3-Fluorophenylboronic acid N-methyliminodiacetic acid (MIDA) ester. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability and reactivity of this versatile building block, with a specific focus on the critical role of basic conditions. Here, we will address common experimental challenges, explain the underlying chemical principles, and provide validated protocols to ensure the success of your synthetic endeavors.

Core Concepts: Why is the Base So Critical?

3-Fluorophenylboronic acid MIDA ester is a highly stable, crystalline solid that allows for the convenient handling and purification of the otherwise potentially unstable 3-fluorophenylboronic acid.[1][2] The MIDA ligand protects the boronic acid by forming a coordinatively saturated, sp³-hybridized boron center, which is unreactive under standard anhydrous Suzuki-Miyaura cross-coupling conditions.[3][4] The genius of this system lies in its controlled deprotection: the choice of an aqueous base and reaction conditions dictates the rate at which the active, sp²-hybridized boronic acid is released, enabling a wide range of synthetic strategies.[5][6]

Understanding the hydrolysis mechanism is key to mastering its use. Research has revealed two distinct pathways for MIDA boronate hydrolysis:

  • Fast, Base-Mediated Hydrolysis : This pathway is dominant under high pH conditions (e.g., with NaOH). It involves a rapid, rate-limiting attack of a hydroxide ion on one of the MIDA ester's carbonyl carbons.[6][7][8][9][10] This method is ideal for rapidly generating the free boronic acid before a subsequent reaction.

  • Slow, "Neutral" Hydrolysis : This pathway does not require an external base and involves the rate-limiting cleavage of the B-N dative bond by a cluster of water molecules.[6][7][8][9][10] Weaker inorganic bases like K₃PO₄ create conditions where this becomes the primary route for a slow, controlled release of the boronic acid, which is perfect for in situ cross-coupling reactions where the free boronic acid might be unstable.[5]

The rate of hydrolysis is therefore dictated by pH, water activity, and mass transfer between phases.[6][7][9]

Frequently Asked Questions (FAQs)

Q1: What are the main advantages of using a MIDA ester over a free boronic acid or other boronate esters like pinacol esters? A1: this compound offers several key advantages:

  • Benchtop Stability: It is an air- and moisture-stable, free-flowing crystalline solid, making it easy to store, handle, and weigh accurately.[1][2]

  • Chromatographic Compatibility: It is stable to silica gel chromatography, simplifying purification of both the building block itself and intermediates in multi-step syntheses.[3][11]

  • Controlled Reactivity: Its reactivity is "switchable." It is inert under many anhydrous reaction conditions but can be readily deprotected using an aqueous base, allowing for iterative cross-coupling sequences.[4][12]

Q2: Will the MIDA ester react in a Suzuki-Miyaura coupling without a separate deprotection step? A2: Yes, this is one of its most powerful features. By using a moderately hydrated base like aqueous K₃PO₄, the MIDA ester can undergo slow hydrolysis in situ. This "slow-release" mechanism maintains a very low concentration of the active boronic acid throughout the reaction, which is highly beneficial when coupling with challenging substrates or when the free boronic acid is prone to decomposition.[5]

Q3: How does the 3-fluoro substituent affect the stability and reactivity? A3: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the boronic acid, which is a key consideration for the cross-coupling step itself.[13] However, a remarkable feature of MIDA boronates is that their hydrolysis rates are generally insensitive to the electronic nature of the aromatic substituent.[6] Therefore, the deprotection protocols for this compound are directly transferable from those developed for other aryl MIDA boronates.

Q4: Can I use organic bases for the deprotection? A4: Deprotection of MIDA boronates relies on hydrolysis, meaning water is essential. While some organic bases could be used to adjust the pH of an aqueous solution, the key reagents for controlled deprotection are inorganic bases like NaOH, NaHCO₃, or K₃PO₄, which provide the necessary hydroxide concentration or buffering capacity in an aqueous medium.[12]

Troubleshooting Guide

Even with robust reagents, experimental challenges can arise. This guide addresses common issues encountered when using this compound.

Issue 1: Incomplete Deprotection or Stalled Reaction
  • Symptom: Analysis (e.g., by ¹H NMR, LC-MS) of the reaction mixture shows a significant amount of unreacted MIDA ester after the expected reaction time.

  • Potential Causes & Solutions:

    • Insufficient Water: The hydrolysis mechanism requires water. In "slow-release" protocols with K₃PO₄, ensure the base is sufficiently hydrated or that the specified amount of water is added to the solvent system.

    • Poor Mass Transfer (for "Fast Release"): The base-mediated hydrolysis with NaOH is often a two-phase reaction (e.g., THF/water). If stirring is inadequate, the phases will not mix effectively, slowing the reaction. Solution: Increase the stirring rate to create a transient emulsion, ensuring efficient transfer of the MIDA ester to the aqueous phase where hydrolysis occurs.[6]

    • Low Temperature: While NaOH-mediated deprotection is rapid at room temperature, "slow-release" conditions with K₃PO₄ often require elevated temperatures (e.g., 60-100 °C) to achieve a practical rate of hydrolysis.[5] Solution: Verify the reaction temperature is appropriate for the chosen base.

    • Incorrect Base Choice: Using a weak base like NaHCO₃ at room temperature will result in very slow deprotection compared to NaOH. Solution: Switch to 1 M NaOH for rapid and complete hydrolysis if your goal is to isolate the free boronic acid.[12]

Issue 2: Low Yield in a Subsequent Cross-Coupling Reaction
  • Symptom: The MIDA ester is consumed, but the yield of the desired biaryl product is low.

  • Potential Causes & Solutions:

    • Boronic Acid Decomposition: If "fast-release" (NaOH) was used to pre-form the boronic acid, the free boronic acid may have decomposed before the cross-coupling catalyst could engage it. 3-Fluorophenylboronic acid, like many boronic acids, can be susceptible to protodeboronation or oxidation. Solution: Switch to a "slow-release" protocol using aqueous K₃PO₄. This keeps the instantaneous concentration of the unstable boronic acid low, minimizing decomposition pathways.[5]

    • Catalyst Inhibition: The liberated N-methyliminodiacetic acid is a chelating agent. While generally compatible, in some sensitive catalytic systems, it could potentially interact with the palladium center. Solution: Ensure your palladium catalyst and ligand combination is robust and well-suited for Suzuki-Miyaura reactions. Standard catalysts like those based on SPhos or other biarylphosphine ligands are typically effective.[12]

    • Hydrolysis Rate Mismatch: In a "slow-release" coupling, the rate of hydrolysis must match the rate of the catalytic cycle. If hydrolysis is too slow, the coupling reaction will stall. If it's too fast, the boronic acid can accumulate and decompose. Solution: The rate of slow release can be tuned by adjusting the temperature. Increasing the temperature from 23 °C to 100 °C can dramatically shorten the release time.[5]

Troubleshooting Workflow Diagram

The following diagram provides a logical workflow for diagnosing and solving common issues.

TroubleshootingWorkflow start Problem Encountered check_sm Is Starting Material (SM) Consumed? start->check_sm incomplete_deprotection Incomplete Deprotection or Stalled Reaction check_sm->incomplete_deprotection No low_yield Low Yield of Coupled Product check_sm->low_yield Yes check_stirring Is stirring vigorous (for biphasic system)? incomplete_deprotection->check_stirring check_stirring->incomplete_deprotection No, increase stirring check_h2o Is water content adequate? check_stirring->check_h2o Yes check_h2o->incomplete_deprotection No, add required H2O check_temp Is temperature correct for the base? check_h2o->check_temp Yes check_temp->incomplete_deprotection No, adjust T check_release_method Are you using slow-release (K3PO4)? low_yield->check_release_method tune_temp Adjust temperature to tune hydrolysis rate. check_release_method->tune_temp Yes switch_to_slow Switch from fast-release (NaOH) to slow-release (K3PO4) to prevent decomposition. check_release_method->switch_to_slow No

Caption: Troubleshooting workflow for MIDA ester reactions.

Experimental Protocols & Data
Protocol 1: Fast Release Deprotection for Boronic Acid Isolation

This protocol is designed for the rapid, quantitative conversion of the MIDA ester to the free boronic acid.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 equiv) in tetrahydrofuran (THF) to a concentration of approximately 0.2 M.

  • Hydrolysis: Add 1.0 M aqueous sodium hydroxide (NaOH) (approx. 5.0 equiv) to the stirred solution at room temperature (23 °C). For biphasic mixtures, ensure vigorous stirring.

  • Monitoring: The hydrolysis is typically complete in under 10 minutes.[5] Monitor the reaction by TLC or LC-MS by quenching a small aliquot with acid and extracting with an organic solvent.

  • Workup: Once hydrolysis is complete, carefully acidify the mixture with 1 M HCl to a pH of ~2-3.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether) three times.

  • Isolation: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 3-fluorophenylboronic acid, which can be used directly or purified further if necessary.

Protocol 2: Slow Release Deprotection for In Situ Suzuki-Miyaura Coupling

This protocol leverages the MIDA ester as a stable precursor for the slow generation of boronic acid during a cross-coupling reaction.

  • Setup: To an oven-dried reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂), and the appropriate ligand (e.g., SPhos).

  • Reagents: Add potassium phosphate (K₃PO₄) (e.g., 3.0 equiv) as a solid, followed by the reaction solvent (e.g., 5:1 dioxane/H₂O or THF/H₂O) to a final concentration of ~0.1 M.

  • Reaction: Heat the mixture to the desired temperature (typically 60-100 °C) under an inert atmosphere (e.g., Argon or Nitrogen). The release of boronic acid occurs over several hours.[5][6]

  • Monitoring: Monitor the progress of the cross-coupling reaction by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. The organic layer can then be dried and concentrated, and the product purified by column chromatography.

Data Summary: Effect of Base on Hydrolysis
BaseTypical ConditionsHydrolysis RateRecommended Use Case
NaOH 1 M aq. solution, THF, 23 °CFast (< 10 min)Rapid generation and isolation of the free boronic acid.[5][12]
K₃PO₄ Aq. solution, Dioxane or THF, 60-100 °CSlow (1-24 h)In situ "slow-release" for cross-coupling, especially with unstable boronic acids.[5]
NaHCO₃ Aq. solution, THF, 23 °CVery Slow Mild deprotection where strong base is not tolerated by other functional groups.
Anhydrous K₃PO₄ Anhydrous THF or Dioxane, ≤ 80 °CNo Hydrolysis Conditions for performing reactions on other parts of the molecule while keeping the MIDA boronate intact.[6]
Mechanistic Overview

A clear understanding of the competing hydrolysis pathways is essential for rational control over the reactivity of this compound.

HydrolysisMechanisms cluster_fast Fast, Base-Mediated Pathway (High pH) cluster_slow Slow, Neutral Pathway (Lower pH / Weaker Base) MIDA_fast MIDA Ester TS_fast Rate-Limiting Step: Hydroxide attacks MIDA Carbonyl Carbon MIDA_fast->TS_fast OH_ion OH⁻ OH_ion->TS_fast Products_fast Boronic Acid + MIDA TS_fast->Products_fast Rapid Collapse MIDA_slow MIDA Ester TS_slow Rate-Limiting Step: Water attacks B-N dative bond MIDA_slow->TS_slow H2O_cluster (H₂O)n H2O_cluster->TS_slow Products_slow Boronic Acid + MIDA TS_slow->Products_slow Rapid Collapse

Caption: The two primary hydrolysis mechanisms for MIDA boronates.

This dual-mechanism reality is what makes the MIDA boronate platform so powerful. By simply changing the base and the amount of water, you can switch from a stable, protected building block to a source of rapidly or slowly released boronic acid, providing exceptional control over your chemical reactions.[6][7][8]

References
  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N., Houk, K. N., Leach, A. G., Cheong, P. H. Y., Burke, M. D., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961–6963. [Link]

  • Ogba, O. M., Gonzalez, J. A., Morehouse, G. F., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Europe PMC. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. University of Bristol Research Portal. [Link]

  • Gonzalez, J. A., Ogba, O. M., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Institutes of Health (NIH). [Link]

  • Request PDF. (n.d.). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. ResearchGate. [Link]

  • Gonzalez, J. A., Ogba, O., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Illinois Experts. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. University of Bristol. [Link]

  • (2023). MIDA- and TIDA-Boronates Stabilize α-Radicals Through B−N Hyperconjugation. Angewandte Chemie International Edition, 62(40). [Link]

  • Lee, S. J. (2010). Iterative cross-coupling with mida boronates. CORE. [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 133(7), 2116–2119. [Link]

  • Molander, G. A., & Ellis, N. (2007). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Accounts of chemical research, 40(4), 275-86. [Link]

  • Kumar, A., & Kumar, A. (2020). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 56(82), 12328-12343. [Link]

Sources

Technical Support Center: Catalyst Selection & Troubleshooting for Difficult Couplings with 3-Fluorophenylboronic Acid MIDA Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura cross-coupling applications. As Senior Application Scientists, we understand that navigating the complexities of challenging substrates is crucial for accelerating research and development. This guide is designed to provide in-depth, field-proven insights into the effective use of 3-Fluorophenylboronic acid N-methyliminodiacetic acid (MIDA) ester, a versatile yet demanding building block.

The unique electronic properties of the 3-fluorophenyl group, combined with the specific reactivity of the MIDA boronate, present distinct challenges and opportunities. This document will address common issues, explain the chemical principles behind our recommendations, and provide robust protocols to ensure your success.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section is structured to address the most common queries and experimental hurdles encountered when using 3-Fluorophenylboronic acid MIDA ester.

Q1: My Suzuki-Miyaura reaction with this compound is failing or giving very low yield. Where should I start troubleshooting?

A1: When a reaction with a MIDA boronate fails, the primary suspect is almost always the in situ deprotection (hydrolysis) step. Unlike free boronic acids, MIDA boronates are stable, protected forms that must be hydrolyzed under the reaction conditions to release the active boronic acid for transmetalation.[1][2]

Troubleshooting Workflow for MIDA Boronate Coupling:

G start Low Yield / No Reaction check_hydrolysis Step 1: Verify MIDA Hydrolysis Conditions start->check_hydrolysis base Use K₃PO₄ or Cs₂CO₃. Weak bases may be insufficient. check_hydrolysis->base Is the base appropriate? water MIDA hydrolysis requires water. Ensure a suitable H₂O ratio in the solvent (e.g., Dioxane/H₂O 10:1). check_hydrolysis->water Is water present? temp Hydrolysis rate is temperature-dependent. Increase temperature (e.g., 80-110 °C) to accelerate slow release. [27] check_hydrolysis->temp Is the temperature adequate? check_catalyst Step 2: Assess Catalyst System Activity inert Degas solvents thoroughly. Use a robust inert atmosphere (Ar/N₂). Oxygen causes catalyst decomposition and homocoupling. [3] check_catalyst->inert Is the system O₂-free? precatalyst Use modern precatalysts (e.g., XPhos Pd G3/G4) for efficient Pd(0) generation. [1, 6] check_catalyst->precatalyst Is the precatalyst appropriate? ligand Use Buchwald ligands (SPhos, XPhos) for challenging substrates. [9] check_catalyst->ligand Is the ligand electron-rich & bulky? check_side_reactions Step 3: Investigate Side Reactions protodeboronation The 'slow-release' of boronic acid from MIDA ester minimizes this. [27] Match hydrolysis rate to coupling rate by adjusting T and [H₂O]. check_side_reactions->protodeboronation Protodeboronation observed? homocoupling Caused by O₂ or incomplete Pd(II) reduction. Ensure rigorous inert conditions and use a reliable precatalyst. [8] check_side_reactions->homocoupling Homocoupling of boronic acid? solution Successful Coupling base->check_catalyst water->check_catalyst temp->check_catalyst inert->check_side_reactions precatalyst->check_side_reactions ligand->check_side_reactions protodeboronation->solution homocoupling->solution

Caption: Troubleshooting workflow for MIDA boronate couplings.

Key Checks:

  • Base and Water: The hydrolysis of the MIDA ester is base-mediated and requires water.[3] A common and effective base is potassium phosphate (K₃PO₄).[1] Ensure your solvent system contains an appropriate amount of water (e.g., dioxane/H₂O or THF/H₂O mixtures). Without water, the deprotection will not occur.

  • Temperature: The rate of boronic acid "slow release" from the MIDA ester is temperature-dependent. For difficult couplings, higher temperatures (e.g., 80–110 °C) may be necessary to ensure the rate of hydrolysis is sufficient to feed the catalytic cycle.[1]

  • Inert Atmosphere: Standard Suzuki-Miyaura protocol must be rigorously followed. Oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the palladium catalyst.[4][5] Ensure all solvents are properly degassed and the reaction is maintained under an inert atmosphere (Argon or Nitrogen).

Q2: What is the best catalyst and ligand combination for coupling an electron-deficient partner like this compound, especially with challenging aryl chlorides?

A2: This is a classic "difficult coupling" scenario. The electron-withdrawing fluorine on the boronic acid can slow the transmetalation step. Simultaneously, coupling an aryl chloride requires a catalyst that can perform a challenging oxidative addition. The solution is a highly active catalyst system, typically generated from a modern palladium precatalyst and a bulky, electron-rich phosphine ligand.

Catalyst System Selection Rationale:

  • Palladium Precatalyst: Avoid using basic palladium sources like Pd(OAc)₂ or Pd(dba)₂ with separate ligands when possible, as the initial reduction to the active Pd(0) can be inefficient and lead to side reactions.[6] Modern, well-defined precatalysts like XPhos Pd G3 or SPhos Pd G4 are designed to generate the active L-Pd(0) species rapidly and quantitatively under mild conditions, which is crucial for the success of challenging couplings.[6][7]

  • Ligand Choice: The ligand is critical. For electron-deficient boronic acids and unreactive aryl chlorides, you need a ligand that accelerates both oxidative addition and reductive elimination.[5]

    • Buchwald-type biaryl monophosphine ligands are the gold standard here. Ligands like SPhos and XPhos possess the ideal combination of steric bulk and electron-donating character to promote these difficult steps.[8] SPhos, in particular, has shown unprecedented activity for Suzuki-Miyaura reactions, allowing them to proceed at low catalyst loadings and even at room temperature for some substrates.[8]

Coupling PartnerRecommended LigandRecommended PrecatalystRationale
Aryl Bromide (unhindered)SPhosSPhos Pd G4Highly active system, ensures rapid conversion.
Aryl Chloride (electron-poor)XPhosXPhos Pd G3XPhos is excellent for activating C-Cl bonds.[6]
Aryl Chloride (electron-rich/hindered)SPhos or XPhosSPhos/XPhos Pd G3/G4These are the most challenging substrates and require the most active catalyst systems available.[8]
Aryl TriflateSPhosSPhos Pd G4Generally more reactive than chlorides, SPhos provides a robust system.
Q3: I am observing significant protodeboronation of my 3-Fluorophenylboronic acid. How can the MIDA ester help, and how do I optimize conditions to prevent this?

A3: Protodeboronation is a common side reaction for electron-deficient arylboronic acids, where the C-B bond is cleaved by a proton source before cross-coupling can occur.[9] The primary advantage of using a MIDA boronate is to combat this very problem.

The "slow-release" mechanism is the key.[1] By using a MIDA boronate, you maintain a very low steady-state concentration of the sensitive free boronic acid in the reaction mixture. This minimizes its residence time and thus the opportunity for it to decompose via protodeboronation before it can engage with the palladium center.[1]

Optimization Strategy:

  • Tune the Hydrolysis Rate: The goal is to match the rate of boronic acid release to the rate of its consumption by the catalytic cycle.

    • If your coupling is fast (e.g., with an aryl iodide), you can use more forcing hydrolysis conditions (higher temperature, more water).

    • If your coupling is slow (e.g., with a hindered aryl chloride), use milder hydrolysis conditions (lower temperature) to prevent the buildup of the free boronic acid.[1]

  • Choice of Base: Use a moderately strong but non-nucleophilic base like K₃PO₄. Stronger, more nucleophilic bases (like NaOH) can accelerate both MIDA hydrolysis and potentially protodeboronation.[3]

G Optimizing Coupling: Ensure k_coupling > k_decomp by controlling k_hydrolysis. cluster_cat Suzuki-Miyaura Cycle MIDA 3-F-Ph-B(MIDA) (Stable Reservoir) BA 3-F-Ph-B(OH)₂ (Reactive Intermediate) MIDA->BA Slow Hydrolysis (k_hydrolysis) [Base, H₂O, Temp] Pd_Cycle [Pd(0)] -> Transmetalation BA->Pd_Cycle Fast Consumption (k_coupling) Decomp Protodeboronation BA->Decomp Decomposition (k_decomp) Product Coupled Product Pd_Cycle->Product Reductive Elimination

Caption: Kinetic control using the MIDA boronate slow-release strategy.

Experimental Protocols & Data

General Protocol for a Difficult Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with a challenging aryl chloride.

Reagents & Equipment:

  • Aryl Chloride (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium Precatalyst (e.g., XPhos Pd G3, 1–3 mol%)

  • Potassium Phosphate (K₃PO₄, 3.0 equiv), finely ground

  • Solvent: 1,4-Dioxane and Water (degassed)

  • Schlenk flask or reaction vial with a septum, stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl chloride (e.g., 0.5 mmol), this compound (0.6 mmol, 1.2 equiv), K₃PO₄ (1.5 mmol, 3.0 equiv), and the palladium precatalyst (0.01 mmol, 2 mol%).[4]

  • Seal and Purge: Seal the flask with a septum and purge with the inert gas for 5-10 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (e.g., 4.5 mL) followed by degassed water (e.g., 0.5 mL) via syringe to achieve a 9:1 solvent ratio and a final concentration of ~0.1 M with respect to the aryl chloride.[1][4]

  • Reaction: Place the sealed flask in a preheated oil bath or heating block set to 100 °C. Stir the reaction vigorously.

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS. A typical reaction time is 6-24 hours.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

References

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Dennis, J. M., et al. (2017). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Nature Chemistry. This source is referenced in the search results but a direct clickable link to the full text was not provided in the snippets.
  • Dennis, J. M., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 9(6), 570-577. Available at: [Link]

  • Cox, P. A., et al. (2016). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 138(21), 6779-6791. Available at: [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society, 132(40), 14073-14075. [Link]

  • ResearchGate. (2021). Screening of different ligands for Suzuki coupling. ResearchGate Publication.[Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.[Link]

  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society, 126(35), 11138-11147. [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6480-6481. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. [Link]

Sources

Technical Support Center: Managing Protodeboronation with 3-Fluorophenylboronic acid MIDA Ester

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the effective application of 3-Fluorophenylboronic acid MIDA ester in your research. This guide is designed for researchers, scientists, and drug development professionals who are leveraging the unique stability and reactivity of MIDA boronates in complex synthetic pathways. Here, we address common challenges, with a focus on mitigating protodeboronation, a frequent and often frustrating side reaction.

Section 1: Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your experiments.

Q1: I am observing significant protodeboronation of my this compound during my Suzuki-Miyaura coupling reaction. What are the likely causes and how can I fix this?

A1: Significant protodeboronation during a Suzuki-Miyaura coupling points to premature hydrolysis of the MIDA ester, exposing the more labile boronic acid to reaction conditions that favor protonolysis over cross-coupling.[1] The key is to control the release of the boronic acid so that it is consumed in the catalytic cycle faster than it decomposes.

Underlying Causes & Solutions:

  • Excessive Water Content: While aqueous base is required to hydrolyze the MIDA ester, too much water can accelerate protodeboronation of the resulting boronic acid. The rate of MIDA boronate hydrolysis is dictated by pH, water activity, and mass-transfer rates between phases.[2][3][4]

    • Solution: Carefully control the water content in your reaction. A common starting point for slow release is a 5:1 dioxane/H₂O solvent system.[5] You can adjust this ratio to fine-tune the release rate.

  • Inappropriate Base: The choice and concentration of the base are critical. Strong bases like NaOH can cause rapid, almost instantaneous, hydrolysis of the MIDA ester, leading to a high concentration of the unstable boronic acid.[5]

    • Solution: Switch to a weaker base that facilitates a "slow release" of the boronic acid. Potassium phosphate (K₃PO₄) is an excellent choice for this purpose.[5][6] Other bases like K₂CO₃ or even NaHCO₃ can also be used for a slower hydrolysis.[7][8]

  • Suboptimal Temperature: Higher temperatures can accelerate both the desired cross-coupling and the undesired protodeboronation.

    • Solution: The release rate of the boronic acid from the MIDA ester can be adjusted by varying the temperature. A range of 23°C to 100°C can modulate the release from 24 hours to 30 minutes.[5] Start at a lower temperature (e.g., 60°C) and gradually increase if the reaction is too slow.[5]

  • Inefficient Catalytic Cycle: If the cross-coupling reaction is sluggish, the concentration of the free boronic acid can build up, increasing the likelihood of protodeboronation.

    • Solution: Ensure your palladium catalyst and ligand are active and appropriate for the coupling partners. For challenging couplings, consider using a more active ligand like SPhos.[5]

Q2: My this compound appears to be degrading upon storage or during workup. How can I prevent this?

A2: While MIDA boronates are known for their exceptional benchtop stability, prolonged exposure to certain conditions can lead to degradation, primarily through hydrolysis.[6][9]

Best Practices for Storage and Handling:

  • Storage: Store this compound in a cool, dry place. While they are stable to air, minimizing exposure to atmospheric moisture is good practice.[9]

  • Workup:

    • Aqueous Extractions: MIDA boronates are generally compatible with aqueous extractions using water, brine, and even mild aqueous acids (e.g., aq. HCl or NH₄Cl).[9] However, prolonged contact should be avoided.

    • Solvents: Avoid prolonged exposure to alcoholic solvents (e.g., methanol, ethanol) as they can promote hydrolysis of the MIDA ligand, especially with heating or in the presence of a base.[9] Dichloromethane/methanol as an eluent for preparative chromatography can also cause some decomposition.[9]

    • Chromatography: MIDA boronates are universally compatible with silica gel chromatography.[9] This is a key advantage for purification. Use eluents like ethyl acetate/hexanes or THF/Et₂O for polar compounds.[9]

Q3: I am attempting an iterative cross-coupling, but I am seeing byproducts resulting from the reaction of the MIDA-protected boronate. I thought MIDA boronates were unreactive under anhydrous conditions?

A3: You are correct; MIDA boronates are designed to be stable under anhydrous cross-coupling conditions.[10][11] If you are observing reactivity, it strongly suggests the presence of residual water in your reaction system, which is causing in-situ hydrolysis.

Troubleshooting Steps:

  • Strictly Anhydrous Conditions: Ensure all solvents and reagents are rigorously dried. Use freshly distilled solvents and dry glassware.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., argon or nitrogen) to prevent the introduction of atmospheric moisture.

  • Check Reagents: Ensure your base and other reagents are anhydrous. Some bases can be hygroscopic.

Section 2: Frequently Asked Questions (FAQs)

Q4: What is the underlying mechanism of protodeboronation for an electron-deficient arylboronic acid like 3-fluorophenylboronic acid?

A4: Protodeboronation is the cleavage of a carbon-boron bond, replaced by a carbon-hydrogen bond.[1] For arylboronic acids, this is a known decomposition pathway.[12] The mechanism is highly dependent on the pH of the reaction medium.[1]

  • Base-Catalyzed Protodeboronation: Under basic conditions, the boronic acid exists as the boronate species. For electron-deficient arylboronic acids, a key mechanistic pathway involves the unimolecular heterolysis of the boronate, which can compete with a concerted ipso-protonation/C-B cleavage.[12][13] The presence of the electron-withdrawing fluorine atom in the 3-position makes the aryl group more susceptible to this decomposition pathway.[12]

Q5: Why is a MIDA ester used to protect the boronic acid? What are its advantages over other protecting groups?

A5: The N-methyliminodiacetic acid (MIDA) ligand forms a stable, tridentate chelate with the boron atom. This rehybridizes the boron center from sp² to sp³, effectively "masking" its reactivity.[6][11]

Key Advantages of MIDA Boronates:

  • Exceptional Stability: They are typically free-flowing, crystalline solids that are stable to air and moisture for extended periods, making them easy to handle and store.[6][9]

  • Chromatographic Compatibility: Unlike many other boronic acid derivatives, MIDA boronates are compatible with silica gel chromatography, which greatly simplifies purification.[8][9]

  • Controlled Deprotection: The MIDA group can be cleaved under mild aqueous basic conditions to release the boronic acid in a controlled manner.[9][11] This "slow-release" is crucial for reactions involving unstable boronic acids.[5][6]

  • Broad Reagent Compatibility: MIDA boronates are compatible with a wide range of synthetic reagents, allowing for multi-step synthesis of complex molecules without the need to introduce the boronic acid at the last step.[8][14]

Q6: Can I use this compound in reactions other than Suzuki-Miyaura couplings?

A6: Absolutely. The stability of the MIDA boronate functional group allows it to be carried through various synthetic transformations where a free boronic acid would not survive. This enables the synthesis of complex boronic acid building blocks.[14] MIDA boronates have been shown to be compatible with:

  • Oxidations (e.g., Swern, Dess-Martin periodinane)[14][15]

  • Reductions[15]

  • Aldol reactions[14][15]

  • Olefination reactions (e.g., Horner-Wadsworth-Emmons, Takai)[14][15]

  • Silylation and desilylation of alcohols[15]

  • Iodination[15]

The MIDA group can then be hydrolyzed at the desired step to reveal the boronic acid for subsequent coupling.

Section 3: Experimental Protocols & Data

Protocol 1: General Procedure for Slow-Release Suzuki-Miyaura Cross-Coupling to Minimize Protodeboronation

This protocol is a starting point and may require optimization for your specific substrates.

  • Reaction Setup: To a dry reaction vessel, add the aryl halide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (e.g., 5 mol% Pd(OAc)₂), and ligand (e.g., 10 mol% SPhos).

  • Inert Atmosphere: Seal the vessel and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Solvent and Base Addition: Add degassed 5:1 dioxane/H₂O (to a concentration of 0.07 M with respect to the aryl halide) followed by potassium phosphate (K₃PO₄, 7.5 equiv).

  • Reaction: Heat the mixture to 60°C and monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Table 1: Influence of Base on MIDA Boronate Hydrolysis Rate
BaseConditionsHydrolysis RateApplication
NaOH 1M aq. solution, 23°CFast (<10 min)Rapid deprotection to generate the boronic acid
K₃PO₄ 5:1 dioxane/H₂O, 60°CSlow (~3 hours)Controlled "slow-release" for cross-coupling
NaHCO₃ aq. NaHCO₃/MeOH, 23°CVery Slow (~3.5 hours)Mild deprotection conditions

Data synthesized from multiple sources.[5][8]

Section 4: Visualizing the Chemistry

Diagram 1: The Protective Role of the MIDA Ligand

MIDA_Protection cluster_0 Unprotected Boronic Acid (Reactive) cluster_1 MIDA Protected Ester (Stable) Boronic_Acid 3-Fluorophenylboronic Acid (sp² hybridized boron) (Susceptible to Protodeboronation) MIDA_Ester This compound (sp³ hybridized boron) (Stable to Protodeboronation) Boronic_Acid->MIDA_Ester + MIDA - H₂O MIDA_Ester->Boronic_Acid + H₂O / Base (Hydrolysis) Troubleshooting_Protodeboronation Start Problem: High Protodeboronation Check_Base Is the base too strong? (e.g., NaOH) Start->Check_Base Switch_Base Solution: Switch to a weaker base (e.g., K₃PO₄, K₂CO₃) Check_Base->Switch_Base Yes Check_Water Is there excess water in the reaction? Check_Base->Check_Water No End Problem Resolved Switch_Base->End Reduce_Water Solution: Optimize solvent/water ratio (e.g., 5:1 dioxane/H₂O) Check_Water->Reduce_Water Yes Check_Temp Is the reaction temperature too high? Check_Water->Check_Temp No Reduce_Water->End Lower_Temp Solution: Reduce reaction temperature (e.g., start at 60°C) Check_Temp->Lower_Temp Yes Check_Catalyst Is the catalytic cycle efficient? Check_Temp->Check_Catalyst No Lower_Temp->End Optimize_Catalyst Solution: Use a more active ligand (e.g., SPhos) Check_Catalyst->Optimize_Catalyst Yes Check_Catalyst->End No Optimize_Catalyst->End

Sources

impact of solvent on 3-Fluorophenylboronic acid MIDA ester reaction kinetics

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Fluorophenylboronic acid MIDA ester. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving this versatile reagent. The following information is structured in a question-and-answer format to directly address specific issues you may encounter.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the solvent in reactions involving this compound?

The solvent plays a multifaceted role in reactions with this compound, primarily influencing the crucial deprotection step (hydrolysis) to release the active boronic acid for subsequent cross-coupling, such as the Suzuki-Miyaura reaction.[1][2] The choice of solvent can significantly impact reaction kinetics and overall success by:

  • Mediating Hydrolysis: The N-methyliminodiacetic acid (MIDA) group protects the boronic acid.[3] For the cross-coupling to occur, the MIDA group must be hydrolyzed to generate the free boronic acid.[2][4] This hydrolysis is highly dependent on the presence of water and a base.[2][5] Solvents that can accommodate both the organic-soluble MIDA ester and the aqueous base are essential for this "slow-release" mechanism.[4]

  • Influencing Transmetalation: In the Suzuki-Miyaura coupling, the solvent can interact with the palladium catalyst and the boronic acid during the transmetalation step.[1] Polar protic solvents like water and alcohols, or mixtures with aprotic solvents (e.g., DMF/H₂O), are commonly used to facilitate this step.[1]

  • Solubilizing Reagents: The solvent must effectively dissolve the this compound, the coupling partner (e.g., an aryl halide), the palladium catalyst, and the ligand to ensure a homogeneous reaction mixture, which is crucial for reproducible kinetics.[6]

Q2: My Suzuki-Miyaura reaction with this compound is sluggish or failing. What is the most likely cause related to the solvent system?

A common reason for slow or incomplete reactions is inefficient hydrolysis of the MIDA boronate. The MIDA ester itself is unreactive in anhydrous cross-coupling conditions.[3] The deprotection is a critical prerequisite for the catalytic cycle to proceed.

Troubleshooting Steps:

  • Ensure the Presence of Water: The hydrolysis of the MIDA ester to the active boronic acid requires water.[2][5] Anhydrous conditions will significantly hinder or prevent the reaction. Many successful protocols utilize a biphasic solvent system, such as THF/H₂O or dioxane/H₂O.[2][7]

  • Check the Base: A base is required to facilitate the hydrolysis. However, the type and concentration of the base are critical. Strong bases like NaOH can lead to very fast, almost instantaneous hydrolysis, while weaker bases like K₃PO₄ or carbonates result in a slower, more controlled release of the boronic acid, which is often desirable for unstable boronic acids.[2][4][5]

  • Consider Solvent Polarity: While MIDA boronates are stable in many organic solvents, the overall polarity of the reaction medium affects the rate of hydrolysis and the solubility of the base.[8] Highly nonpolar solvents may not be suitable for the aqueous base, leading to poor mixing and slow reaction rates.

Q3: Can I use anhydrous solvents for my reaction?

Anhydrous conditions are generally not recommended if you are relying on the in situ hydrolysis of the MIDA ester to generate the active boronic acid for a cross-coupling reaction.[3] The MIDA group is designed to be stable under anhydrous cross-coupling conditions.[3] If you must use an anhydrous solvent, you would need to perform a separate, preceding deprotection step to hydrolyze the MIDA ester and isolate the 3-Fluorophenylboronic acid before proceeding with the cross-coupling.

Troubleshooting Guide

Issue 1: Low Yield of Cross-Coupling Product
Potential Cause Explanation Recommended Solution
Incomplete MIDA Ester Hydrolysis Insufficient water or an inappropriate base can lead to incomplete conversion of the MIDA ester to the active boronic acid.[2][5]Increase the water content in your solvent mixture (e.g., from 10:1 to 5:1 organic solvent to water). Switch to a stronger base (e.g., from K₂CO₃ to K₃PO₄ or a small amount of NaOH) to accelerate hydrolysis.
Protodeboronation of the Boronic Acid Once formed, the free 3-Fluorophenylboronic acid can be susceptible to protodeboronation (replacement of the boronic acid group with a hydrogen atom), especially under harsh conditions (e.g., high temperature, prolonged reaction time).[9]The "slow-release" strategy is designed to minimize the concentration of the free boronic acid at any given time.[4] Ensure your reaction conditions are not excessively forcing. Consider a weaker base to slow the release rate, matching it to the rate of the cross-coupling.
Poor Solubility of Reagents If any of the reactants (MIDA ester, coupling partner, catalyst) are not fully dissolved, the reaction will be slow and inefficient.Choose a solvent system that provides good solubility for all components. For highly polar MIDA boronates, solvent mixtures like EtOAc:acetone or THF:Et₂O can be effective.[8]
Catalyst Deactivation The choice of solvent can influence catalyst stability and activity.[1]Ensure your solvent is properly degassed to prevent oxidative degradation of the palladium catalyst. Some polar aprotic solvents like DMF or MeCN have been shown to affect selectivity in certain Suzuki-Miyaura couplings, though the effect is not solely dependent on the dielectric constant.[10]
Issue 2: Inconsistent Reaction Times
Potential Cause Explanation Recommended Solution
Mass Transfer Limitations In biphasic solvent systems (e.g., THF/water), the rate of hydrolysis can be limited by the transfer of the base from the aqueous phase to the organic phase where the MIDA ester resides.[2][6]Vigorous stirring is essential to create an emulsion and maximize the interfacial area between the two phases, leading to more reproducible reaction kinetics.[2]
Variable Water Content The rate of the "neutral" hydrolysis pathway is dependent on the activity of water in the organic solvent.[2][5]For highly sensitive or slow reactions, using a solvent system with a well-defined water concentration can improve reproducibility. The activity of water in THF is relatively constant above 3.0 M.[2]

MIDA Boronate Hydrolysis Mechanisms & Solvent Impact

The hydrolysis of MIDA boronates, including this compound, can proceed through two distinct pathways, the rates of which are heavily influenced by the reaction conditions.[2][5][11]

  • Base-Mediated Hydrolysis (Fast Pathway): This pathway is significantly faster (over 1000 times) and involves the rate-limiting attack of a hydroxide ion at one of the MIDA carbonyl carbons.[2][5] This mechanism is dominant under strongly basic conditions (e.g., with NaOH).[2]

  • Neutral Hydrolysis (Slow Pathway): This pathway does not require an external acid or base and involves the rate-limiting cleavage of the B-N bond by a small cluster of water molecules.[2][5] This is the predominant mechanism under "slow-release" conditions using weaker bases like K₃PO₄, where the hydrolysis occurs in the organic phase with a limited amount of water.[2]

The choice of solvent system dictates which pathway is favored and at what rate.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling using "Slow-Release"

This protocol is adapted from the general principles for slow-release cross-coupling from MIDA boronates.[4]

  • To a reaction vessel, add this compound (1.0 equiv.), the aryl halide coupling partner (1.2 equiv.), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a suitable organic solvent (e.g., dioxane or THF, to achieve a concentration of ~0.1 M).

  • Add an aqueous solution of a base (e.g., 2 M K₃PO₄, 3.0 equiv.).

  • Thoroughly degas the reaction mixture by bubbling with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the reaction mixture with vigorous stirring to the desired temperature (typically 60-100 °C).

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visual Guides

Diagram 1: Logical Flow for Troubleshooting Solvent-Related Issues

G Start Reaction Sluggish or Low Yield? Check_Water Is water present in the solvent system? Start->Check_Water Check_Base Is the base appropriate for 'slow-release'? Check_Water->Check_Base Yes Add_Water Action: Add water to create an aqueous/organic mixture. Check_Water->Add_Water No Check_Solubility Are all reagents fully dissolved? Check_Base->Check_Solubility Yes Optimize_Base Action: Optimize base (e.g., K3PO4) and its concentration. Check_Base->Optimize_Base No Check_Stirring Is stirring vigorous enough for biphasic system? Check_Solubility->Check_Stirring Yes Change_Solvent Action: Change solvent or use a co-solvent to improve solubility. Check_Solubility->Change_Solvent No Increase_Stirring Action: Increase stirring speed to improve mass transfer. Check_Stirring->Increase_Stirring No Success Reaction Optimized Check_Stirring->Success Yes Add_Water->Success Optimize_Base->Success Change_Solvent->Success Increase_Stirring->Success

Caption: Troubleshooting workflow for solvent issues.

Diagram 2: The Role of Solvent in MIDA Boronate Deprotection and Coupling

G cluster_organic Organic Phase cluster_aqueous Aqueous Phase MIDA_Ester 3-Fluorophenylboronic Acid MIDA Ester (Stable, Unreactive) Free_BA 3-Fluorophenylboronic Acid (Active Species) MIDA_Ester->Free_BA Hydrolysis (Rate-Limiting Step) Pd_Cycle Pd-Catalyzed Cross-Coupling Cycle Free_BA->Pd_Cycle Product Coupling Product Pd_Cycle->Product Base Base (e.g., K3PO4) Base->MIDA_Ester Mass Transfer Water H2O Water->MIDA_Ester Mass Transfer

Caption: Solvent-mediated deprotection and coupling pathway.

References

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N. T., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067-1075. Available at: [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N. T., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. ResearchGate. Available at: [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N. T., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067-1075. Available at: [Link]

  • Burke, M. D., & Gillis, E. P. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta, 42(1), 17-27. Available at: [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., Rosson, N. T., & Lloyd-Jones, G. C. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed. Available at: [Link]

  • Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(18), 6480-6481. Available at: [Link]

  • Isley, N. A., Gallou, F., & Lipshutz, B. H. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(47), 17707-17710. Available at: [Link]

  • Isley, N. A., Gallou, F., & Lipshutz, B. H. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(47), 17707-17710. Available at: [Link]

  • A Mild and Simple Method for Making MIDA Boronates. (2020). Available at: [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Distinguishing Between Pathways for Transmetalation in Suzuki−Miyaura Reactions. Journal of the American Chemical Society, 133(7), 2116-2119. Available at: [Link]

  • Reeves, E. K., Bauman, O. R., Mitchem, G. B., & Neufeldt, S. R. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Israel Journal of Chemistry, 60(3-4), 406-409. Available at: [Link]

  • Isley, N. A., Gallou, F., & Lipshutz, B. H. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(47), 17707-17710. Available at: [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • Preparation of MIDA Anhydride and Its Use for the Synthesis of MIDA Boronates. Organic Syntheses, 99, 92-110. Available at: [Link]

  • Knapp, D. M., Gillis, E. P., & Burke, M. D. (2012). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 134(16), 7071-7079. Available at: [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. Scholarship @ Claremont. Available at: [Link]

  • Lemberg, J., & Sadowski, G. (2021). Influence of solvent and salt on kinetics and equilibrium of esterification reactions. AIChE Journal, 67(8), e17277. Available at: [Link]

  • Protecting Groups for Boronic Acids. Chem-Station. Available at: [Link]. Accessed on: 2024-10-27.

  • Lemberg, J., & Sadowski, G. (2017). Predicting the Solvent Effect on Esterification Kinetics. Chemie Ingenieur Technik, 89(9), 1235-1240. Available at: [Link]

  • Cox, P. A., Leach, A. G., Campbell, A. D., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion−Ate Interface. Accounts of Chemical Research, 55(9), 1261-1275. Available at: [Link]

  • Al-Zoubi, R. M., & McDonald, R. I. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. Molecules, 27(16), 5052. Available at: [Link]

  • Thomas, A. A., & Denmark, S. E. (2016). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. Angewandte Chemie International Edition, 55(34), 9949-9953. Available at: [Link]

  • Preparation of MIDA Anhydride and Reaction with Boronic Acids. (2021). Organic Syntheses, 98, 266-282. Available at: [Link]

  • Singh, A. K., & Kumar, A. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(59), 7196-7211. Available at: [Link]

  • HELP: Purifying boronic acids sucks. Reddit. Available at: [Link]. Accessed on: 2024-10-27.

  • 3-Fluorophenylboronic acid. PubChem. Available at: [Link]. Accessed on: 2024-10-27.

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available at: [Link]

  • Wiskur, S. L., & Anslyn, E. V. (2005). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. Journal of the American Chemical Society, 127(2), 742-750. Available at: [Link]

Sources

Technical Support Center: Strategies for Slow Release of 3-Fluorophenylboronic Acid from its MIDA Ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals utilizing 3-fluorophenylboronic acid MIDA ester for controlled-release applications. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the nuances of this powerful chemical tool.

PART 1: Foundational Principles & Frequently Asked Questions (FAQs)

N-methyliminodiacetic acid (MIDA) boronates are exceptionally stable, crystalline solids that serve as protecting groups for boronic acids.[1][2] Their stability to air, moisture, and even silica gel chromatography makes them highly versatile reagents in multi-step synthesis.[1] The slow release of the active boronic acid is achieved through hydrolysis under mild aqueous basic conditions, a feature that is critical for many modern synthetic strategies, including iterative cross-coupling.

Q1: What is the core mechanism of slow release for the MIDA ester?

A1: The release of 3-fluorophenylboronic acid is a hydrolysis reaction. Two distinct mechanisms can operate, often in parallel: a 'base-mediated' pathway and a 'neutral' pathway.[3][4][5][6]

  • Base-Mediated (Fast) Hydrolysis: This pathway is typically much faster and involves the rate-limiting attack of a hydroxide ion on one of the MIDA carbonyl carbons.[6][7] This is the dominant mechanism when using bases like aqueous sodium hydroxide (NaOH).[8]

  • Neutral (Slow) Hydrolysis: This pathway does not require an external base and involves the rate-limiting cleavage of the B-N dative bond by a small cluster of water molecules.[6][7] This mechanism is prevalent under conditions using weaker bases like potassium phosphate (K₃PO₄) in a mixed solvent system (e.g., dioxane/water), which facilitates the desired "slow-release" profile.[8]

The overall rate of release is dictated by a combination of pH, water activity, and mass-transfer rates between phases.[3][7]

Q2: Why use the MIDA ester in a Suzuki-Miyaura coupling instead of the boronic acid directly?

A2: Many boronic acids, especially those with heteroaromatic or alkenyl groups, are unstable and prone to decomposition (e.g., protodeboronation and homocoupling).[2][9] The MIDA ester acts as a stable surrogate. By providing a slow, steady concentration of the active boronic acid in situ, it minimizes these side reactions, often leading to significantly higher yields.[2] This strategy has proven effective for notoriously challenging substrates like 2-pyridylboronic acids.[10]

Q3: How does the 3-fluoro substituent impact the release rate?

A3: The electron-withdrawing fluorine atom can slightly increase the Lewis acidity of the boron center, potentially making it more susceptible to nucleophilic attack. However, a key advantage of the MIDA platform is that hydrolysis rates are remarkably insensitive to the electronic properties of the organic substituent on the boron atom.[8][11] This allows for predictable and reliable deprotection across a vast library of building blocks.

Q4: Under what conditions is the MIDA ester completely stable?

A4: The MIDA ester is unreactive under standard anhydrous cross-coupling conditions, even at temperatures up to 80 °C. The sp³-hybridized boron center lacks the empty p-orbital required for the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle. Deprotection and subsequent reactivity are "turned on" by the addition of an aqueous base.

PART 2: Troubleshooting Guide for Slow-Release Experiments

This section addresses specific issues encountered during slow-release and subsequent coupling reactions in a question-and-answer format.

Problem IDIssue EncounteredProbable Cause(s)Recommended Solutions & Explanations
SR-01 Inconsistent or Non-Reproducible Release Rates 1. pH Variation: The hydrolysis rate is highly dependent on pH.[3][7] Inconsistent base preparation or poor buffering can cause variability. 2. Temperature Fluctuations: Hydrolysis is a chemical reaction sensitive to temperature. 3. Phase-Transfer Issues: In biphasic systems (e.g., dioxane/water), the rate of transfer of the MIDA ester to the aqueous phase can be inconsistent if stirring is not uniform.[3][8]1. Use a calibrated pH meter and freshly prepared, high-purity aqueous base solutions. For precise kinetic studies, a formal buffer system is recommended. 2. Use a temperature-controlled reaction vessel (e.g., oil bath, heating mantle with a thermocouple) to maintain a constant temperature. 3. Ensure vigorous and consistent stirring for all experiments to maintain a stable emulsion or interface between the organic and aqueous phases.
SR-02 Release is Too Fast, Defeating the "Slow-Release" Purpose 1. Strong Base: Using a strong base like NaOH, even at moderate concentrations, will trigger the fast, base-mediated hydrolysis mechanism.[8] 2. High Temperature: The rate can be tuned by temperature. A high temperature (e.g., >80-100 °C) will accelerate even the "slow" release pathway.[11]1. For slow release, use a weaker base such as K₃PO₄ or K₂CO₃. 2. Perform a temperature screen. The release time can be modulated from hours to a full day by adjusting the temperature between 23 °C and 100 °C.[11]
SR-03 Incomplete Deprotection or Stalled Reaction 1. Insufficient Base: The hydrolysis reaction consumes the base. If the base is the limiting reagent, the pH will drop and the reaction will stall. 2. Poor Water Activity: The "neutral" hydrolysis pathway depends on water. In some solvent systems, the base (e.g., K₃PO₄) can act as a dehydrating agent, reducing water activity in the organic phase and slowing the reaction.[8]1. Use a stoichiometric excess of the base (typically 3-5 equivalents) to ensure the reaction can go to completion. 2. Ensure the recommended solvent-to-water ratio is used (e.g., 5:1 Dioxane/H₂O).[11] Avoid using anhydrous salts if an aqueous phase is intended.
XR-01 Low Yield in Subsequent Suzuki Coupling 1. Catalyst Inactivity: Ensure your palladium catalyst and ligand are active and properly handled under an inert atmosphere. Oxygen can lead to catalyst decomposition and unwanted homocoupling of the boronic acid.[9] 2. Mismatched Kinetics: The rate of boronic acid release might be too slow for the catalytic turnover rate, leading to catalyst decomposition before the reaction is complete.1. Use fresh, high-quality catalyst and ligands. Thoroughly degas all solvents and maintain a positive pressure of an inert gas (Argon or Nitrogen). 2. If the coupling is sluggish, consider slightly increasing the reaction temperature to accelerate both the release and the coupling. Alternatively, a different ligand or palladium source might be necessary for particularly challenging substrates.[12]

PART 3: Experimental Protocols & Visualizations

Protocol 1: General Procedure for Slow-Release Suzuki-Miyaura Coupling

This protocol is a starting point and should be optimized for specific substrates.

Materials:

  • This compound (1.2 - 1.5 equiv.)

  • Aryl Halide (or Triflate) (1.0 equiv.)

  • Palladium Catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., XPhos, 2-8 mol%)

  • Base (e.g., K₃PO₄, 3-5 equiv.)

  • Solvent (e.g., Dioxane/Water, 5:1 ratio, 0.1 M concentration)

  • Flame-dried reaction vessel with a stir bar

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To the flame-dried vessel, add the aryl halide, this compound, palladium catalyst, ligand, and base.

  • Inert Atmosphere: Seal the vessel with a septum, and purge with an inert gas for 5-10 minutes.

  • Solvent Addition: Add the degassed solvent mixture via syringe.

  • Reaction: Place the vessel in a preheated oil bath at the desired temperature (e.g., 60-100 °C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC, LC-MS, or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Diagram: MIDA Boronate Hydrolysis & Coupling Cycle

This diagram illustrates the dual role of the aqueous base in both deprotection and facilitating the catalytic cycle.

G cluster_reagents Initial Reagents cluster_process Reaction Process MIDA 3-F-Ph-B(MIDA) (Stable Precursor) Release Slow Release (Deprotection) MIDA->Release ArX Ar-X (Coupling Partner) Cycle Suzuki-Miyaura Catalytic Cycle ArX->Cycle PdL Pd(0)Ln (Catalyst) PdL->Cycle BA 3-F-Ph-B(OH)₂ (Active Species) Release->BA BA->Cycle Cycle->PdL Regenerates Product Ar-Ph-3-F (Final Product) Cycle->Product Base Aqueous Base (e.g., K₃PO₄) Base->Release Initiates Hydrolysis Base->Cycle Promotes Cycle Troubleshooting Start Low Yield in Coupling Reaction Check_Release Analyze Aliquot: Incomplete MIDA Hydrolysis? Start->Check_Release Check_Coupling MIDA Fully Consumed, But Low Product Formation? Check_Release->Check_Coupling No Sol_Base Increase Base Equivalents or Temperature Check_Release->Sol_Base Yes Sol_Catalyst Check Catalyst/Ligand Activity. Ensure Inert Atmosphere. Check_Coupling->Sol_Catalyst Yes Success Problem Resolved Sol_Base->Success Sol_Catalyst->Success

Caption: A decision tree for troubleshooting low-yielding slow-release coupling reactions.

PART 4: References

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067–1075. Available from: [Link]

  • Nature Chemistry. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. Available from: [Link]

  • Lloyd-Jones, G. C., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. LJMU Research Online. Available from: [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed - NIH. Available from: [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. University of Edinburgh Research Explorer. Available from: [Link]

  • Gonzalez, J. A., Ogba, O. M., Morehouse, G. F., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PMC - NIH. Available from: [Link]

  • Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. Available from: [Link]

  • Request PDF. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. ResearchGate. Available from: [Link]

  • Gillis, E. P., & Burke, M. D. (2008). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. NIH. Available from: [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. Available from: [Link]

  • Gallou, F., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. Available from: [Link]

  • Chemical Science. (2018). meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Royal Society of Chemistry. Available from: [Link]

  • Burke, M. D., et al. (2012). Slow release of organoboronic acids in cross-coupling reactions. Google Patents. Available from:

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available from: [Link]

  • Royal Society of Chemistry. (2014). CHAPTER 8: Boron Reagent Activation in Suzuki–Miyaura Coupling. Royal Society of Chemistry. Available from: [Link]

  • 1PlusChem. 1313614-50-4 | this compound. 1PlusChem. Available from: [Link]

  • Chem-Station. (2014). MIDA boronate. Chem-Station International Edition. Available from: [Link]

  • Agency for Toxic Substances and Disease Registry. (1992). ANALYTICAL METHODS - Toxicological Profile for Boron. NCBI Bookshelf. Available from: [Link]

Sources

Validation & Comparative

A Head-to-Head Comparison: 3-Fluorophenylboronic Acid MIDA Ester vs. Pinacol Ester Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers in Synthetic Chemistry and Drug Development

In the landscape of modern synthetic organic chemistry, particularly in the construction of complex molecules for pharmaceuticals and advanced materials, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool.[1] Central to the success of these reactions is the choice of the boronic acid derivative. This guide provides an in-depth, objective comparison between two prevalent classes of boronic esters derived from 3-fluorophenylboronic acid: the classical pinacol ester and the increasingly adopted N-methyliminodiacetic acid (MIDA) ester.

This document is designed to equip researchers, scientists, and drug development professionals with the necessary data and insights to select the most appropriate reagent for their specific synthetic challenges, thereby enhancing reaction efficiency, yield, and reproducibility.

Core Differences: Structure, Stability, and Reactivity

The fundamental distinction between pinacol and MIDA boronate esters lies in their structure, which dictates their stability and the mechanism of their activation for cross-coupling.[2]

  • Pinacol Esters: These are trivalent, sp²-hybridized boron compounds. While more stable than their parent boronic acids, they can be susceptible to hydrolysis and protodeboronation, especially during purification on silica gel.[2][3][4]

  • MIDA Esters: These feature a tetracoordinate, sp³-hybridized boron center due to a dative bond from the nitrogen atom of the MIDA ligand.[2] This structural difference imparts exceptional stability. MIDA boronates are often crystalline solids that are remarkably stable to air, moisture, and silica gel chromatography, allowing for long-term benchtop storage without degradation.[5][6]

G cluster_pinacol 3-Fluorophenylboronic Acid Pinacol Ester cluster_mida 3-Fluorophenylboronic Acid MIDA Ester pinacol_structure Structure: sp²-hybridized Boron (Trivalent) pinacol_props Properties: - Moderately stable - Prone to hydrolysis - Can be difficult to purify mida_structure Structure: sp³-hybridized Boron (Tetracoordinate) mida_props Properties: - Exceptionally stable - Air & moisture resistant - Chromatography-compatible

A key advantage of MIDA boronates is their inertness under anhydrous cross-coupling conditions.[7] They function as a protecting group for the boronic acid, only becoming active for catalysis upon controlled hydrolysis to the boronic acid.[2][8] This process is often referred to as "slow-release" cross-coupling.[5]

Feature3-Fluorophenylboronic Acid Pinacol EsterThis compoundAuthoritative Source(s)
Boron Hybridization sp² (trigonal planar)sp³ (tetrahedral)[2]
Stability to Air/Moisture Moderate; susceptible to hydrolysis.High; indefinitely stable on the benchtop.[2][5][6]
Chromatography Stability Can degrade on silica gel.Generally stable to silica gel chromatography.[2][5][6]
Physical Form Often oils or low-melting solids.Typically free-flowing, crystalline solids.[2][6][9]
Reactivity Control Active under standard Suzuki conditions.Inert until deprotection; enables "slow-release".[5][10]
Performance in Suzuki-Miyaura Cross-Coupling: The "Slow-Release" Advantage

The enhanced stability of MIDA boronates is not merely for convenience in storage and handling; it translates into a powerful tool for controlling reactivity in complex syntheses. Many boronic acids, particularly heterocyclic derivatives, are inherently unstable and decompose under reaction conditions, leading to low yields.[11]

The MIDA ester circumvents this by remaining intact in the reaction mixture until a mild aqueous base is introduced. This base initiates a slow hydrolysis, releasing the reactive boronic acid in situ at a controlled rate.[5][10] This ensures that the concentration of the unstable boronic acid remains low throughout the reaction, minimizing degradation and side reactions like protodeboronation and homocoupling.[12]

Experimental Evidence: In a comparative study on Suzuki-Miyaura polymerization, thienyl MIDA boronate esters produced higher molecular weight polymers in greater yields compared to the equivalent pinacol boronate ester under identical conditions.[12][13] The lower performance of the pinacol ester was attributed to significant protodeboronation during the reaction.[12]

Similarly, in the synthesis of polytriarylamine copolymers, MIDA boronate monomers demonstrated distinct advantages in certain solvent systems, although pinacol esters performed better in others, highlighting the importance of reaction optimization.[14]

Workflow cluster_setup Reaction Setup cluster_reaction Reaction Progression cluster_outcome Outcome A Combine Aryl Halide, Pd Catalyst, Ligand, and Boronate Ester (Pinacol or MIDA) B_pinacol Pinacol Ester: Directly participates in catalytic cycle A->B_pinacol Standard Conditions B_mida MIDA Ester: Remains inert A->B_mida Anhydrous Conditions F_pinacol Cross-Coupled Product (Potential for degradation byproducts) B_pinacol->F_pinacol C_mida Add Aqueous Base (e.g., K₃PO₄) B_mida->C_mida D_mida Slow Hydrolysis: Controlled release of Boronic Acid C_mida->D_mida E_cycle Boronic Acid enters Catalytic Cycle D_mida->E_cycle F_mida Cross-Coupled Product (Often higher yield due to minimized degradation) E_cycle->F_mida

Experimental Protocols: A Comparative Workflow

To provide a practical framework, the following section outlines a general, comparative procedure for a Suzuki-Miyaura cross-coupling reaction.

Objective: To compare the efficacy of 3-Fluorophenylboronic acid pinacol ester and this compound in a coupling reaction with a representative aryl bromide (e.g., 4-bromoanisole).

Materials:

  • 3-Fluorophenylboronic acid pinacol ester

  • This compound

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2′,6′-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • 1,4-Dioxane (anhydrous)

  • Deionized Water

Step-by-Step Protocol:

  • Reaction Setup (Inert Atmosphere):

    • To two separate oven-dried reaction vials equipped with stir bars, add Pd(OAc)₂ (e.g., 5 mol%) and SPhos (e.g., 10 mol%).

    • To Vial 1, add 3-Fluorophenylboronic acid pinacol ester (1.2 equiv) and 4-bromoanisole (1.0 equiv).

    • To Vial 2, add this compound (1.2 equiv) and 4-bromoanisole (1.0 equiv).

    • Seal both vials with septa, and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.

  • Solvent and Base Addition:

    • Prepare a solution of K₃PO₄ (e.g., 7.5 equiv) in a 5:1 mixture of dioxane/water.

    • Using a syringe, add the solvent/base mixture to both vials to achieve a final concentration of approximately 0.07 M with respect to the aryl bromide.[11]

  • Reaction Execution:

    • Place both vials in a pre-heated oil bath or heating block set to 60 °C.[11]

    • Stir the reactions for a designated time (e.g., 6 hours). Monitor reaction progress by TLC or LC-MS if desired.

  • Workup and Analysis:

    • After cooling to room temperature, dilute the reaction mixtures with ethyl acetate and water.

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product via column chromatography.

    • Analyze the yield and purity of the desired biaryl product from both reactions to determine the relative performance of each boronate ester.

Causality Behind Choices:

  • Catalyst System: The Pd(OAc)₂/SPhos system is a robust and commonly used catalyst for Suzuki-Miyaura couplings, effective for a wide range of substrates, including challenging aryl chlorides.[11]

  • Base and Solvent: The use of K₃PO₄ in a dioxane/water mixture is a set of conditions proven to facilitate the slow release of boronic acids from their MIDA esters, preventing decomposition of the active organometallic species and improving overall yield.[11] These conditions are also effective for pinacol esters, allowing for a direct comparison.

Conclusion: Making an Informed Choice

The choice between a this compound and its pinacol counterpart is dictated by the specific demands of the synthetic route.

Choose the Pinacol Ester for:

  • Simple, single-step coupling reactions where reagent stability is not a primary concern.

  • When optimizing for cost in large-scale synthesis, as pinacol esters are often less expensive.

  • Reactions where anhydrous conditions are not strictly necessary and the boronic acid itself is relatively stable.

Choose the MIDA Ester for:

  • Multi-step synthesis: Its exceptional stability allows it to be carried through multiple synthetic steps that would otherwise be incompatible with a boronic acid or pinacol ester.[15]

  • Iterative Cross-Coupling (ICC): MIDA boronates are the cornerstone of ICC, enabling the programmed, sequential assembly of complex molecules.[7]

  • Coupling with Unstable Partners: When using boronic acids that are known to be unstable (e.g., many 2-heterocyclic derivatives), the slow-release feature of the MIDA ester is critical for achieving high yields.[11]

  • Enhanced Purifiability: The crystalline nature and chromatographic stability of MIDA esters can greatly simplify purification, especially in complex reaction mixtures.[6][16]

By understanding the fundamental chemical principles and leveraging the unique stability profile of MIDA boronates, researchers can overcome long-standing challenges in cross-coupling chemistry, enabling the efficient and reliable synthesis of novel molecular architectures.

References

  • Gonzalez, J.A., Ogba, O.M., Morehouse, G.F., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry, 8(11), 1067-1075. Available from: [Link]

  • Ogba, O.M., Gonzalez, J.A., Morehouse, G.F., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. Available from: [Link]

  • Gillis, E.P., Morehouse, G.F., & Burke, M.D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6716-6717. Available from: [Link]

  • Ogba, O.M., et al. (2018). TIDA boronates: a new class of hyperstable boronic acid surrogates for fully automated synthesis. Chemical Science. Available from: [Link]

  • Lloyd-Jones, G.C., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. LJMU Research Online. Available from: [Link]

  • Gonzalez, J.A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. PubMed. Available from: [Link]

  • Lennox, A.J.J., & Lloyd-Jones, G.C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 43(1), 412-443. Available from: [Link]

  • Knapp, D.M., Gillis, E.P., & Burke, M.D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961-6963. Available from: [Link]

  • Gallou, F., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Organic Letters. Available from: [Link]

  • Burke, M.D., et al. (2012). Slow release of organoboronic acids in cross-coupling reactions. Google Patents.
  • Apperloo, J.J., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. Macromolecules, 48(5), 1358-1366. Available from: [Link]

  • Apperloo, J.J., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. ResearchGate. Available from: [Link]

  • Iraqi, A., et al. (2017). Use of N‐methyliminodiacetic acid boronate esters in suzuki‐miyaura cross‐coupling polymerizations of triarylamine and fluorene monomers. Journal of Polymer Science Part A: Polymer Chemistry, 55(17), 2798-2806. Available from: [Link]

  • Yoneda Labs. (2023). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs Website. Available from: [Link]

  • Lipshutz, B.H., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society, 135(46), 17318-17321. Available from: [Link]

  • Aggarwal, V.K., et al. (2010). LITHIATION/BORYLATION OF N,N-DIISOPROPYLCARBAMIC ACID 3-PHENYL-PROPYL ESTER AND SUBSEQUENT SUZUKI-MIYAURA COUPLING. Organic Syntheses. Available from: [Link]

  • Carrow, B.P., & Hartwig, J.F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available from: [Link]

  • Burke, M.D., et al. (2016). Operationally simple synthesis of MIDA boronates enabled by MIDA anhydride in tandem with centrifuge-based catch and release purification/precipitation. Organic Syntheses. Available from: [Link]

  • Ball, L.T., & Lloyd-Jones, G.C. (2013). Chemoselective Boronic Ester Synthesis by Controlled Speciation. Angewandte Chemie International Edition. Available from: [Link]

  • Gillis, E.P., & Burke, M.D. (2008). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. Aldrichimica Acta. Available from: [Link]

  • Itami, K. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. Available from: [Link]

  • Danheiser, R.L., et al. (1999). (3,4,5-trifluorophenyl)boronic acid. Organic Syntheses. Available from: [Link]

  • Royal Society of Chemistry. (2015). Supporting Information. The Royal Society of Chemistry. Available from: [Link]

  • Kumar, A., & Kumar, S. (2021). Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications, 57(62), 7599-7616. Available from: [Link]

  • Lennox, A.J.J., & Lloyd-Jones, G.C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. ResearchGate. Available from: [Link]

  • Gillis, E.P. (2009). Iterative cross-coupling with MIDA boronates. CORE. Available from: [Link]

  • Lee, S.J., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. Available from: [Link]

  • Wang, G.-Z., et al. (2020). Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. Organic Syntheses. Available from: [Link]

  • D'hooghe, M., et al. (2011). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available from: [Link]

  • Matteson, D.S. (2008). Order of thermodynamic stability of representative boronic esters. ResearchGate. Available from: [Link]

Sources

A Comparative Guide to Protecting Groups for 3-Fluorophenylboronic Acid: A Yield and Strategy Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the strategic use of protecting groups is a cornerstone of efficient and successful synthetic campaigns. This is particularly true in the realm of organoboron chemistry, where the boronic acid functional group, a versatile workhorse in modern cross-coupling reactions, often requires temporary masking to withstand a variety of reaction conditions. This guide provides an in-depth technical comparison of two prevalent protecting groups for 3-fluorophenylboronic acid: the classical pinacol ester and the increasingly popular N-methyliminodiacetic acid (MIDA) ester. By examining experimental data, reaction mechanisms, and practical considerations, this document aims to equip scientists with the knowledge to make informed decisions for their specific synthetic challenges.

The Imperative for Protection: Why Shield 3-Fluorophenylboronic Acid?

3-Fluorophenylboronic acid is a valuable building block in medicinal chemistry, with the fluorine substituent often imparting desirable pharmacokinetic properties to drug candidates. However, the boronic acid moiety (-B(OH)₂) is susceptible to various transformations that can hinder synthetic progress. These include:

  • Protodeboronation: Cleavage of the C-B bond under acidic or basic conditions.

  • Oxidation: Conversion of the boronic acid to a phenol.

  • Trimerization: Formation of boroxines, which can complicate purification and stoichiometry.[1]

Protecting the boronic acid as a more robust derivative, such as a pinacol or MIDA ester, circumvents these issues, allowing for a broader range of chemical transformations on other parts of the molecule.[1]

Performance Showdown: Pinacol vs. MIDA Esters

The choice of a protecting group is a multi-faceted decision, balancing ease of formation, stability, and the conditions required for its removal. Below is a comparative summary of pinacol and MIDA esters for 3-fluorophenylboronic acid, based on reported yields for the parent compound or closely related analogs.

FeaturePinacol EsterMIDA Ester
Protection Yield Typically >90% (e.g., 93% for 4-methylphenylboronic acid)Typically 60-95% (e.g., 93% for 3-bromophenylboronic acid)
Deprotection Yield High, but can require harsh conditions (e.g., 99% for phenylboronic acid via DEA intermediate)Generally high under mild basic conditions
Stability Good, stable to chromatographyExcellent, highly stable to chromatography, air, and moisture
Key Advantage Readily available, cost-effective, and widely usedExceptional stability, enables iterative cross-coupling ("slow-release")[2]
Primary Limitation Deprotection can be sluggish or require harsh reagentsPreparation can be more complex than pinacol esters[1]

In the Lab: Experimental Protocols

To provide a practical framework, detailed step-by-step methodologies for the protection and deprotection of 3-fluorophenylboronic acid with both pinacol and MIDA are presented below.

Protocol 1: Synthesis of 2-(3-Fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (Pinacol Ester)

This procedure is adapted from a general method for the synthesis of arylboronic acid pinacol esters.[3]

Step-by-Step Methodology:

  • To a solution of 3-fluorophenylboronic acid (1.0 eq) in a suitable solvent such as dichloromethane or toluene, add pinacol (1.2 eq).

  • The mixture is stirred at room temperature. The reaction progress can be monitored by TLC or GC-MS.

  • For challenging substrates, azeotropic removal of water using a Dean-Stark apparatus may be necessary to drive the reaction to completion.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel to afford the desired pinacol ester.

Protocol 2: Synthesis of 3-Fluorophenylboronic Acid MIDA Ester

This protocol is based on a general and mild method for the preparation of MIDA boronates.[4]

Step-by-Step Methodology:

  • In a vial equipped with a stir bar, combine 3-fluorophenylboronic acid (1.0 eq) and N-methyliminodiacetic acid (MIDA) anhydride (2.5 eq).

  • Add anhydrous tetrahydrofuran (THF) to the vial.

  • Seal the vial and heat the mixture at 70 °C.

  • After the reaction is complete (typically 30 minutes to a few hours), cool the solution to room temperature.

  • The crude product can be purified by "catch-and-release" chromatography. The crude mixture is loaded onto a silica gel cartridge and washed with a non-polar solvent (e.g., diethyl ether) to remove impurities. The desired MIDA boronate is then eluted with a more polar solvent like THF.[2]

The Chemistry Behind the Curtain: Mechanistic Insights

Understanding the mechanisms of protection and deprotection is crucial for optimizing reaction conditions and troubleshooting unexpected outcomes.

Protection Mechanisms

The formation of both pinacol and MIDA esters from a boronic acid is an esterification reaction.

G cluster_pinacol Pinacol Ester Formation cluster_mida MIDA Ester Formation BA_pin 3-Fluorophenylboronic Acid Intermediate_pin Intermediate BA_pin->Intermediate_pin + Pinacol Pinacol Pinacol PinacolEster Pinacol Ester Intermediate_pin->PinacolEster - H₂O PinacolEster->Intermediate_pin + H₂O Water_pin H₂O BA_mida 3-Fluorophenylboronic Acid Intermediate_mida Intermediate BA_mida->Intermediate_mida + MIDA Anhydride MIDA_anhydride MIDA Anhydride MIDAEster MIDA Ester Intermediate_mida->MIDAEster - MIDA MIDA_acid MIDA

Caption: General workflows for pinacol and MIDA ester formation.

The reaction with pinacol is a reversible equilibrium that is driven forward by the removal of water. In contrast, the reaction with MIDA anhydride is driven by the formation of the stable MIDA boronate and the precipitation of MIDA.[2]

Deprotection Mechanisms

The cleavage of these protecting groups proceeds through distinct pathways.

Pinacol Ester Deprotection:

Pinacol esters can be deprotected under various conditions. A common and high-yielding method involves a two-step transesterification-hydrolysis sequence.[5][6]

G PinacolEster Pinacol Ester DEA_adduct DEA Adduct PinacolEster->DEA_adduct + DEA DEA Diethanolamine (DEA) BoronicAcid 3-Fluorophenylboronic Acid DEA_adduct->BoronicAcid + H₃O⁺ Pinacol_byproduct Pinacol Acid Aqueous Acid (e.g., HCl)

Caption: Two-step deprotection of a pinacol ester via a DEA adduct.

MIDA Ester Deprotection:

MIDA esters are readily hydrolyzed under mild aqueous basic conditions. The mechanism involves the attack of a hydroxide ion on one of the carbonyl groups of the MIDA ligand, followed by the collapse of the tetrahedral intermediate and cleavage of the B-N bond.[7]

G MIDAEster MIDA Ester Tetrahedral_Intermediate Tetrahedral Intermediate MIDAEster->Tetrahedral_Intermediate + OH⁻ (slow) Hydroxide OH⁻ BoronicAcid_MIDA Boronic Acid + MIDA Tetrahedral_Intermediate->BoronicAcid_MIDA fast

Caption: Mechanism of MIDA boronate deprotection under basic conditions.

Strategic Selection: Choosing the Right Tool for the Job

The decision between a pinacol and a MIDA ester ultimately depends on the specific requirements of the synthetic route.

  • Choose Pinacol When:

    • Cost and availability are primary concerns.

    • The subsequent reaction conditions are relatively mild.

    • A well-established and widely used protecting group is preferred.

  • Choose MIDA When:

    • Exceptional stability to a wide range of reagents and purification conditions is required.

    • The synthetic strategy involves iterative cross-coupling, where the slow release of the boronic acid is advantageous.[2][8]

    • The boronic acid is particularly unstable and prone to decomposition.

Conclusion: A Tale of Two Protecting Groups

Both pinacol and MIDA esters are powerful tools for the protection of 3-fluorophenylboronic acid. Pinacol esters offer a straightforward and economical option for many applications. However, for complex, multi-step syntheses requiring robust protection and controlled reactivity, the superior stability and unique "slow-release" properties of MIDA boronates make them an increasingly attractive choice for the modern synthetic chemist. By carefully considering the factors outlined in this guide, researchers can confidently select the optimal protecting group strategy to accelerate their journey towards novel discoveries.

References

  • Chem-Station Int. Ed. Protecting Groups for Boronic Acids. [Link]

  • Denmark, S. E.; Smith, R. C.; Chang, W.-T. T.; Muhuhi, J. M. MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms.
  • Ball, M.; et al. 3-(DIMETHYLAMINO)PROPYL-FUNCTIONALIZED SILICA GEL. Org. Synth.2021, 98, 92-111.
  • Request PDF. MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. [Link]

  • Gillis, E. P.; Burke, M. D. Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. J. Am. Chem. Soc.2007, 129, 6716–6717.
  • Hutton, C. A. et al.
  • PubMed. Observations on the deprotection of pinanediol and pinacol boronate esters via fluorinated intermediates. [Link]

  • Santos, W. L. Synthesis and Application of Boronic Acid Derivatives.
  • Santos, W. L. et al. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. J. Org. Chem.2011, 76, 7269–7275.
  • Request PDF. Observations on the Deprotection of Pinanediol and Pinacol Boronate Esters via Fluorinated Intermediates. [Link]

  • ACS Publications. A Method for the Deprotection of Alkylpinacolyl Boronate Esters. [Link]

  • Spivey, A. C. et al. meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. Chem. Sci.2020, 11, 3301-3306.
  • Vedejs, E.; Chapman, R. W.; Fields, S. C.; Lin, S.; Schrimpf, M. R. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. J. Org. Chem.1995, 60, 3020–3027.
  • ResearchGate. Boronic acids protecting groups with standard deprotecting conditions. [Link]

  • Scribd. Deprotection Methods for Pinanediol Boronates. [Link]

  • The Royal Society of Chemistry. Supporting Information 22-01-15. [Link]

  • Chemical Communications (RSC Publishing). Recent advances in the synthesis and reactivity of MIDA boronates. [Link]

  • Organic Chemistry Portal. Boronic acid synthesis by hydrolysis. [Link]

  • PubMed Central. MIDA boronate allylation – synthesis of ibuprofen. [Link]

  • ResearchGate. Deprotection and derivatisation of C–H functionalised aryl MIDA-DG... [Link]

  • Organic Syntheses. Synthesis of Arylboronic Pinacol Esters from Corresponding Arylamines. [Link]

  • Amazon S3. A Mild and Simple Method for Making MIDA Boronates. [Link]

  • PubMed Central. Chemoselective Boronic Ester Synthesis by Controlled Speciation. [Link]

  • Organic Syntheses Procedure. boronic esters. [Link]

Sources

Navigating the Suzuki-Miyaura Reaction Landscape: A Comparative Guide to Analytical Monitoring of 3-Fluorophenylboronic Acid MIDA Ester Couplings

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient construction of carbon-carbon bonds. The advent of N-methyliminodiacetic acid (MIDA) boronates has further revolutionized this field by providing air-stable, crystalline surrogates for often unstable boronic acids. Among these, 3-Fluorophenylboronic acid MIDA ester stands out as a key building block in the synthesis of numerous pharmaceutical candidates and functional materials. The fluorine substituent offers a unique probe for both biological activity and reaction monitoring.

This guide provides an in-depth comparison of the primary analytical methodologies for monitoring the progress of Suzuki-Miyaura reactions involving this compound. We will delve into the nuances of High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy, offering field-proven insights and experimental data to inform your choice of analytical strategy.

The Suzuki-Miyaura Reaction: A Brief Overview

The palladium-catalyzed Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound (such as a boronic acid or its ester) with an organohalide or triflate. The catalytic cycle, as illustrated below, consists of three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki-Miyaura Cycle cluster_cycle Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition Oxidative Addition (R'-X) Ar-Pd(II)-X R'-Pd(II)(L_n)-X Oxidative_Addition->Ar-Pd(II)-X Transmetalation Transmetalation (Ar-B(MIDA)) Ar-Pd(II)-R' Ar-Pd(II)(L_n)-R' Transmetalation->Ar-Pd(II)-R' Reductive_Elimination Reductive Elimination Product Ar-R' Reductive_Elimination->Product Product->Pd(0)L_n Catalyst Regeneration

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Monitoring the consumption of starting materials (this compound and the coupling partner) and the formation of the desired product is crucial for reaction optimization, kinetic studies, and ensuring reaction completion. The choice of analytical method depends on several factors, including the desired level of detail, the available instrumentation, and the specific challenges posed by the reaction matrix.

Comparative Analysis of Analytical Techniques

The following table provides a high-level comparison of the most common analytical techniques for monitoring this compound reactions.

Technique Principle Strengths Limitations Best Suited For
HPLC/UPLC-UV Separation by polarity, detection by UV absorbance.Robust, quantitative, widely available.Potential for on-column hydrolysis of MIDA ester. Requires chromophores for detection.Routine reaction monitoring, purity analysis, and quantification.
UPLC-MS Separation by polarity, detection by mass-to-charge ratio.High sensitivity and selectivity. Provides molecular weight information.Can be more complex to operate. Ionization efficiency can vary.Identifying byproducts, confirming product identity, and trace analysis.[1]
GC-MS Separation by volatility, detection by mass-to-charge ratio.Excellent for volatile and thermally stable compounds. High resolution.Requires derivatization for non-volatile boronic acids. High temperatures can degrade some analytes.Analysis of volatile starting materials and products.[2]
NMR Spectroscopy Nuclear spin transitions in a magnetic field.Provides detailed structural information. Non-destructive. In-situ monitoring is possible. ¹⁹F NMR is highly specific.Lower sensitivity than MS. Can be complex to interpret for mixtures. Requires deuterated solvents for ex-situ analysis.Mechanistic studies, kinetic analysis, and structural elucidation.[3]

In-Depth Analysis and Experimental Protocols

High-Performance Liquid Chromatography (HPLC/UPLC)

HPLC is a workhorse technique for monitoring organic reactions due to its robustness and quantitative accuracy. However, a significant challenge in the analysis of boronic acid MIDA esters is their susceptibility to hydrolysis, which can occur on the silica-based stationary phases of conventional reversed-phase columns.[4][5] This can lead to inaccurate quantification of the starting material and the appearance of the corresponding boronic acid as an artifact.

Causality Behind Experimental Choices: To mitigate on-column hydrolysis, several strategies can be employed:

  • Column Selection: Utilizing columns with low silanol activity or end-capped stationary phases can minimize the catalytic effect of free silanols on hydrolysis.[6] Alternatively, polymeric or fluorinated stationary phases offer different selectivity and can be less prone to causing hydrolysis.[7]

  • Mobile Phase pH: Maintaining a high pH (e.g., pH 12) in the mobile phase can suppress the hydrolysis of some boronate esters.[8] However, this approach is limited to pH-stable columns.

  • Aprotic Diluents: Dissolving the reaction aliquot in an aprotic solvent like acetonitrile or THF before injection can prevent hydrolysis in the sample vial.

Experimental Protocol: UPLC-UV Monitoring

A hypothetical Suzuki-Miyaura reaction between this compound and 4-bromoanisole is monitored using the following UPLC-UV method.

G cluster_prep Sample Preparation cluster_uplc UPLC Conditions A Aliquots (10 µL) taken at various time points B Quench with 100 µL of Acetonitrile A->B C Filter through 0.22 µm syringe filter B->C D Column: Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm E Mobile Phase A: 0.1% Formic Acid in Water F Mobile Phase B: 0.1% Formic Acid in Acetonitrile G Gradient: 5% to 95% B over 5 min H Flow Rate: 0.5 mL/min I Column Temperature: 40 °C J Detection: UV at 254 nm

Figure 2: Experimental workflow for UPLC-UV monitoring of a Suzuki-Miyaura reaction.

Expected Data: A series of chromatograms would show the decrease in the peak corresponding to this compound and 4-bromoanisole over time, with a concurrent increase in the peak for the cross-coupled product. By integrating the peak areas and using a response factor (determined from standards), a reaction profile can be generated.

Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)

UPLC-MS combines the high separation power of UPLC with the sensitive and selective detection of mass spectrometry. This technique is invaluable for confirming the identity of the product and detecting any side products formed during the reaction.[1]

Causality Behind Experimental Choices: The choice of ionization source (e.g., Electrospray Ionization - ESI) and polarity (positive or negative ion mode) depends on the chemical nature of the analytes. For the Suzuki-Miyaura reaction of this compound, both positive and negative ion modes can be effective for detecting the starting materials and the product.

Experimental Protocol: UPLC-MS Analysis

The same UPLC conditions as described above can be used, with the eluent directed to a mass spectrometer.

  • MS System: Waters SQ Detector or similar

  • Ionization Mode: ESI Positive and Negative

  • Capillary Voltage: 3.0 kV

  • Cone Voltage: 30 V

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Mass Range: m/z 100-600

Expected Data: The UPLC-MS data would provide extracted ion chromatograms (EICs) for the exact masses of the starting materials and the expected product, offering a highly specific way to monitor the reaction progress. The mass spectra would confirm the molecular weights of the components in each chromatographic peak.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[3][9] However, boronic acids and their MIDA esters are generally non-volatile, necessitating a derivatization step to convert them into more volatile analogs before GC analysis.[2]

Causality Behind Experimental Choices: Derivatization with agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) converts the polar B-OH and N-H groups into their less polar and more volatile trimethylsilyl (TMS) derivatives. This allows for their separation and detection by GC-MS.

Experimental Protocol: GC-MS with Derivatization

G cluster_prep Sample Preparation and Derivatization cluster_gcms GC-MS Conditions A Reaction aliquot (10 µL) B Evaporate solvent under N₂ A->B C Add 50 µL Pyridine and 50 µL BSTFA B->C D Heat at 70 °C for 30 min C->D E Column: HP-5MS (30 m x 0.25 mm, 0.25 µm) F Carrier Gas: Helium (1 mL/min) G Oven Program: 100 °C (2 min), then 20 °C/min to 300 °C (5 min) H Injector Temperature: 280 °C I MS Transfer Line: 280 °C J Ionization: EI, 70 eV

Figure 3: Workflow for GC-MS analysis with derivatization.

Expected Data: The GC-MS analysis would provide a chromatogram showing peaks for the derivatized starting materials and product. The mass spectrum of each peak would confirm the identity of the silylated compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for in-situ reaction monitoring, providing real-time kinetic and mechanistic information without the need for sample workup.[3] For reactions involving this compound, ¹⁹F NMR is particularly advantageous due to the high sensitivity of the ¹⁹F nucleus and the large chemical shift dispersion, which often results in a clean spectral window with minimal peak overlap.[10]

Causality Behind Experimental Choices: By monitoring the disappearance of the ¹⁹F signal of the starting material and the appearance of the ¹⁹F signal of the product, the reaction progress can be accurately quantified. An internal standard with a known concentration and a distinct ¹⁹F signal can be added for absolute quantification.

Experimental Protocol: In-situ ¹⁹F NMR Monitoring

The reaction is set up directly in an NMR tube using deuterated solvents.

  • Spectrometer: 400 MHz or higher NMR spectrometer equipped with a ¹⁹F probe.

  • Solvent: Anhydrous deuterated solvent (e.g., THF-d₈, Toluene-d₈).

  • Internal Standard: A fluorinated compound that is inert to the reaction conditions (e.g., 1,3,5-trifluorobenzene).

  • Acquisition: ¹⁹F NMR spectra are acquired at regular intervals throughout the reaction.

Expected Data: A series of stacked ¹⁹F NMR spectra would show the decrease in the intensity of the signal corresponding to the fluorine atom on the this compound and the simultaneous increase in the intensity of the signal for the fluorine atom in the product. The relative integrals of these peaks provide a direct measure of the reaction conversion.

Conclusion and Recommendations

The choice of the optimal analytical method for monitoring Suzuki-Miyaura reactions of this compound depends on the specific goals of the analysis.

  • For routine reaction monitoring and quantification , UPLC-UV is a robust and reliable choice, provided that measures are taken to prevent on-column hydrolysis.

  • For detailed mechanistic studies, kinetic analysis, and unambiguous structural confirmation , in-situ ¹⁹F NMR is the most powerful technique.

  • UPLC-MS is highly recommended for product confirmation and the identification of byproducts , especially at low concentrations.

  • GC-MS can be a viable option if derivatization is feasible and the analytes are thermally stable, particularly for the analysis of more volatile components.

By understanding the strengths and limitations of each technique, researchers can select the most appropriate analytical strategy to gain valuable insights into their Suzuki-Miyaura cross-coupling reactions, leading to more efficient process development and a deeper understanding of the underlying chemistry.

References

  • Analysis of Boronic Compounds as Potential Mutagenic Impurities in Drug Substances By GC–MS. LCGC International.

  • A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy. ACG Publications.

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Organic Process Research & Development.

  • Anhydrous, Homogeneous, Suzuki-Miyaura Cross- Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses.

  • MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Communications.

  • GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better? Patsnap.

  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM.

  • Scheme 6 Suzuki reaction using Pd-118. a Conversion calculated by LCMS. ResearchGate.

  • Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Angewandte Chemie International Edition.

  • a comparison between hplc and gc-ms: analysis of plant volatile and non-volatile compounds. ResearchGate.

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. University of California, Santa Cruz.

  • MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions. Synfacts.

  • Validation of a Purity Method for a Suzuki-Miyaura Boronic Ester by Liquid Chromatography with Derivatization. ResearchGate.

  • Automated iterative Csp3–C bond formation. Nature.

  • Recent advances in the synthesis and reactivity of MIDA boronates. Chemical Communications.

  • Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate.

  • Palladium(III)-catalyzed fluorination of arylboronic acid derivatives. Journal of the American Chemical Society.

  • iterative cross-coupling with mida boronates. CORE.

  • Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society.

  • Fluorinated HPLC Phases — Looking Beyond C18 for Reversed-Phase HPLC. LCGC International.

  • Suzuki–Miyaura Cross-Coupling of Aryl Fluorosulfonates Mediated by Air- and Moisture-Stable [Pd. Organic Letters.

  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.

  • Bromine radical release from a nickel-complex facilitates the activation of alkyl boronic acids: a boron selective Suzuki–Miyaura cross coupling. Chemical Science.

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.

  • Interlaboratory comparison of HPLC-fluorescence detection and GC/MS: Analysis of PAH compounds present in diesel exhaust. Digital Commons @ Michigan Tech.

  • Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health.

  • Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate.

  • Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. Organic Letters.

  • Synthetic Reaction Monitoring Using UPLC-MS. Waters.

  • Palladium-Catalyzed Sonogashira Cross-Couplings of (Hetero)Aryl Fluorosulfates. PubMed.

  • Speciation Control During Suzuki–Miyaura Cross-Coupling of Haloaryl and Haloalkenyl MIDA Boronic Esters. ResearchGate.

  • A Mild Method for Making MIDA Boronates. PubMed.

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.

  • Organometallic chemistry of ethynyl boronic acid MIDA ester, HC [[triple bond, length as m-dash]] CB(O2CCH2)2NMe. Dalton Transactions.

  • Suzuki−Miyaura Coupling Reaction Using Pentafluorophenylboronic Acid. ResearchGate.

  • Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. ResearchGate.

  • The Suzuki-Miyaura reaction of aryl halides with arylboronic acid MIDA... ResearchGate.

  • Boronic acid scope in the Pd-catalyzed cross-coupling of Pfp esters. Conditions. ResearchGate.

  • Suzuki-Miyaura coupling reactions between selected aryl chlorides and boronic acids using Pd-MOF-808 catalyst. ResearchGate. _Pd-MOF-808_catalyst)

Sources

A Comparative Guide to Validating Product Purity in Reactions with 3-Fluorophenylboronic Acid MIDA Ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the integrity of a chemical synthesis is paramount. The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern carbon-carbon bond formation, and the choice of reagents dictates not only the reaction's success but also the purity of the final product. Among the diverse portfolio of organoboron reagents, N-methyliminodiacetic acid (MIDA) boronates have emerged as exceptionally robust and versatile building blocks.[1]

This guide provides an in-depth comparison of methodologies for validating the purity of products derived from reactions utilizing 3-Fluorophenylboronic acid MIDA ester. We will move beyond simple protocols to explore the underlying chemical principles that inform experimental design, from purification strategies to the selection of analytical techniques. Our focus is on establishing self-validating workflows that ensure the highest degree of scientific integrity.

Part 1: The Unique Value Proposition of MIDA Boronates: Controlled Reactivity

To effectively purify and analyze the products of a reaction, one must first understand the nature of the reactants. Unlike many free boronic acids, which can be prone to decomposition via processes like protodeboronation or oxidation, MIDA boronates exhibit remarkable stability.[2][3] This stability is a defining feature, making them compatible with a wide array of reaction conditions, and, crucially, stable to silica gel chromatography.[4][5][6]

The genius of the MIDA ligand lies in its ability to reversibly "mask" the reactivity of the boronic acid.[7] The boron atom is chelated by the MIDA ligand, forming a stable, tetracoordinate species. This complex is unreactive under standard anhydrous cross-coupling conditions.[8] However, upon exposure to mild aqueous base (e.g., K₃PO₄), the MIDA ester undergoes slow, controlled hydrolysis to release the reactive boronic acid in situ.[2][9] This "slow-release" mechanism is highly advantageous, as it maintains a low concentration of the potentially unstable boronic acid throughout the reaction, minimizing side reactions and improving yields, especially when coupling with challenging substrates like aryl chlorides.[2][3]

This unique stability-reactivity profile directly informs our purification and validation strategy. The primary species to consider post-reaction are:

  • The desired cross-coupled product.

  • Unreacted this compound.

  • Homocoupled byproducts.

  • Residual starting materials (the coupling partner).

  • The cleaved MIDA ligand and its salts.

Part 2: Strategic Purification: Leveraging MIDA Ester Stability

The exceptional chromatographic stability of MIDA boronates is the single most important factor in designing a purification strategy.[6][10] Unlike trifluoroborate salts or many sensitive boronic acids, both the MIDA-protected starting material and potentially complex, MIDA-bearing intermediates can be reliably purified on silica gel.

Experimental Protocol 1: General Suzuki-Miyaura Coupling & Work-up
  • Reaction Setup: To a dry flask under an inert atmosphere (N₂ or Ar), add the aryl halide (1.0 equiv), this compound (1.1–1.5 equiv), palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%), and a suitable anhydrous solvent (e.g., dioxane, THF).

  • Base Addition: Add the aqueous base (e.g., 2M K₃PO₄, 3.0 equiv). The presence of water is essential for the in situ deprotection of the MIDA ester.[11]

  • Heating: Heat the reaction mixture to the required temperature (typically 60-100 °C) and monitor by TLC or LC-MS until the starting aryl halide is consumed.

  • Work-up Causality: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate. The choice of the organic solvent is key for efficient extraction. MIDA boronates are generally soluble in many common organic solvents.[2] Wash the organic layer sequentially with water and brine. MIDA boronates are tolerant to a variety of aqueous work-up solutions, including neutral water, brine, and even dilute acid (e.g., aq. NH₄Cl).[5][6] This allows for the effective removal of the inorganic base and the cleaved MIDA ligand.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Workflow for Purification and Validation

G cluster_0 Synthesis & Purification cluster_1 Purity & Identity Confirmation Reaction Suzuki-Miyaura Coupling Workup Aqueous Work-up Reaction->Workup Crude Crude Product Workup->Crude Purification Silica Gel Chromatography Crude->Purification Analysis Purity Assessment Purification->Analysis NMR NMR Spectroscopy (¹H, ¹⁹F, ¹¹B, ¹³C) Analysis->NMR LCMS LC-MS / HPLC Analysis->LCMS HRMS HRMS Analysis->HRMS PureProduct Pure Product (>95% Purity)

Caption: Workflow from synthesis to a validated pure product.

Part 3: The Analytical Gauntlet: A Multi-technique Approach

No single technique is sufficient to declare a product "pure." A robust validation strategy employs orthogonal methods to build a comprehensive profile of the material.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Primary Tool

NMR is the workhorse for structural confirmation and purity assessment. For products derived from this compound, a multi-nuclear approach is essential.

  • ¹H NMR: Provides the primary confirmation of the product's structure and is often used for an initial purity assessment (typically >95%).[12][13] Integration of characteristic peaks of the product against known impurities or an internal standard can provide quantitative data.

  • ¹⁹F NMR: As the starting material contains a fluorine atom, ¹⁹F NMR is a powerful and clean technique to track the conversion of the starting material and confirm the presence of the fluorophenyl moiety in the final product.

  • ¹¹B NMR: This is a critical, often underutilized, tool for validating reactions of organoboron reagents. It allows for direct observation of the boron environment. The MIDA ester starting material will show a characteristic peak for a tetracoordinate boron atom (typically around 10-14 ppm).[10][14] Any residual hydrolyzed boronic acid or other tricoordinate boron species will appear much further downfield (typically >25 ppm). A clean ¹¹B NMR spectrum with no signal in the boronic acid region is strong evidence against such impurities.[14][15]

  • ¹³C NMR: Confirms the carbon skeleton of the molecule.

Chromatographic Techniques: Quantifying Impurities

While NMR is excellent for structural elucidation, HPLC and LC-MS are superior for detecting and quantifying low-level impurities.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is the gold standard for quantitative purity analysis.[16] A well-developed method can separate the main product from starting materials, intermediates, and byproducts. Purity is typically determined by area percent normalization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides mass information for each peak separated by the HPLC, allowing for the identification of impurities. This is invaluable for troubleshooting and understanding reaction pathways.

Technique Principle Information Obtained Advantages Limitations
¹H NMR Nuclear spin in a magnetic fieldProton environment, structure, quantitative estimationFast, non-destructive, provides rich structural detailLow sensitivity, peak overlap can complicate analysis
¹⁹F NMR Nuclear spin of fluorine-19Presence and environment of fluorine atomsHigh sensitivity, simple spectra, clean backgroundOnly applicable to fluorinated compounds
¹¹B NMR Nuclear spin of boron-11Boron coordination state (MIDA ester vs. boronic acid)Directly probes the key functional groupLower sensitivity, requires specialized probe/tuning
HPLC-UV Differential partitioningSeparation and quantification of componentsHigh sensitivity, high precision, robust for quantificationRequires chromophore, does not provide structural info
LC-MS Separation plus mass-to-charge ratioMolecular weight of all separated componentsIdentifies unknown impurities, high sensitivityResponse can be non-linear, complex matrices can cause ion suppression
HRMS High-resolution mass-to-charge ratioElemental composition confirmationExtremely accurate mass determination for formula confirmationNot a quantitative technique for purity

Table 1: Comparison of primary analytical techniques for product purity validation.

Experimental Protocol 2: Purity Assessment by ¹¹B NMR
  • Sample Preparation: Dissolve an accurate weight of the purified product (approx. 10-20 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: On a multinuclear NMR spectrometer, tune the probe to the ¹¹B frequency.

  • Acquisition: Acquire the spectrum using standard parameters. A relatively wide spectral width (e.g., from -40 to +60 ppm) is recommended to observe all potential boron species. Boron relaxation times are short, so a short relaxation delay (e.g., 1 second) is usually sufficient.

  • Analysis: Process the spectrum. Confirm the absence of a broad signal in the +25 to +35 ppm region, which would indicate the presence of tricoordinate boronic acid or related species. The desired product, lacking the MIDA group, should be "silent" in the ¹¹B NMR spectrum.

Part 4: A Performance Comparison with Alternative Boron Reagents

The choice to use a MIDA ester is a deliberate one, made to overcome the limitations of other common boron reagents. Understanding these alternatives highlights the rationale for its use and the different impurity profiles one might expect.

Reagent Type Benchtop Stability Chromatographic Stability Ease of Purification Common Side Reactions / Impurities
This compound Excellent, often crystalline solids[1]Excellent, stable on silica gel[4][6]High (amenable to chromatography)Unreacted starting MIDA ester
3-Fluorophenylboronic Acid Poor to moderate, prone to decomposition[2]Generally unstableDifficult (often requires derivatization or recrystallization)Protodeboronation, oxidation products, boroxines
3-Fluorophenylboronic Acid Pinacol Ester (BPin) Good, generally stable solidsGood, generally stableModerate to HighUnreacted starting pinacol ester
Potassium 3-Fluorophenyltrifluoroborate (BF₃K) Excellent, crystalline solidsPoor, can decompose on silica[6]Difficult (not amenable to chromatography)Hydrolysis products, unreacted starting salt

Table 2: A comparative overview of common organoboron reagents.

Using the free boronic acid, for example, often results in lower yields and a more complex crude mixture containing degradation products, making purification more challenging and the final product's purity harder to validate.[13] While pinacol esters are a significant improvement, the robust and predictable nature of MIDA boronates, especially their compatibility with multi-step synthesis and chromatography, often makes them the superior choice for complex molecule synthesis.[5][6]

Conclusion

Validating the purity of products from reactions involving this compound is a systematic process grounded in the unique chemical properties of the reagent. Its inherent stability allows for straightforward purification via standard chromatographic techniques—a significant advantage over other boronic acid derivatives. A rigorous analytical strategy is non-negotiable and must be multi-faceted. The combination of ¹H and ¹⁹F NMR for structural confirmation, ¹¹B NMR to ensure complete removal of boron-containing starting materials, and a quantitative chromatographic method like HPLC provides a self-validating system that ensures the final product meets the highest standards of purity required for research and development. This methodical approach, rooted in an understanding of the underlying chemistry, provides the trustworthiness and authority demanded in modern chemical science.

References

  • Gillis, E. P., et al. (2009). Iterative Cross-Coupling with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis. National Institutes of Health. [Link]

  • Ogba, O. M., et al. (2017). MIDA boronates are hydrolysed fast and slow by two different mechanisms. National Institutes of Health. [Link]

  • Lipshutz, B. H., et al. (2013). Transforming Suzuki–Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. Journal of the American Chemical Society. [Link]

  • Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health. [Link]

  • Knapp, D. M., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Gillis, E. P., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. National Institutes of Health. [Link]

  • Lipshutz, B. H., et al. (2013). Transforming Suzuki-Miyaura Cross-Couplings of MIDA Boronates into a Green Technology: No Organic Solvents. National Institutes of Health. [Link]

  • Ogba, O. M., et al. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Request PDF. [Link]

  • Chen, C., et al. (2023). A 11B-NMR Method for the In Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. MDPI. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Liverpool John Moores University. [Link]

  • Gonzalez, J. A., et al. (2016). MIDA Boronates are Hydrolysed Fast and Slow by Two Different Mechanisms. Nature Chemistry. [Link]

  • Douglas, J., et al. (2015). Thienyl MIDA Boronate Esters as Highly Effective Monomers for Suzuki–Miyaura Polymerization Reactions. ACS Publications. [Link]

  • Dick, G. R., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. Organic Syntheses. [Link]

  • Gillis, E. P. (2009). Iterative cross-coupling with MIDA boronates. CORE. [Link]

  • Gillis, E. P., et al. (2008). Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates. Journal of the American Chemical Society. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura reaction and boron reagents. ResearchGate. [Link]

  • Richardson, J. (2015). Speciation Control During Suzuki–Miyaura Cross-Coupling of Haloaryl and Haloalkenyl MIDA Boronic Esters. Request PDF. [Link]

  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. American Pharmaceutical Review. [Link]

  • Moravek, Inc. (2023). Top 5 Methods of Assessing Chemical Purity. Moravek, Inc.. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Dick, G. R., et al. (2022). Preparation of MIDA Anhydride and Reaction with Boronic Acids. National Institutes of Health. [Link]

  • Dick, G. R., et al. (2020). A Mild Method for Making MIDA Boronates. Illinois Experts. [Link]

  • Organic Syntheses. (2020). Synthesis of α-Bromoacetyl MIDA Boronate. Organic Syntheses. [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Organic Chemistry Portal. [Link]

  • Bull, J. A., et al. (2022). A Convenient, Rapid, Conventional Heating Route to MIDA Boronates. MDPI. [Link]

  • Singh, S. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research. [Link]

  • Carrow, B. P., & Hartwig, J. F. (2011). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. [Link]

  • PubChem. (n.d.). 3-Fluorophenylboronic acid. PubChem. [Link]

Sources

A Comparative Guide to the Stability of Aryl MIDA Boronates and Other Boronic Esters

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the utility of organoboron compounds, particularly in Suzuki-Miyaura cross-coupling, is unparalleled. However, the inherent instability of free boronic acids presents significant challenges in synthesis, purification, and storage.[1][2] This guide provides an in-depth comparison of N-methyliminodiacetic acid (MIDA) boronates against other common boronic esters, offering experimental insights into their relative stabilities and practical applications.

The Fundamental Challenge: Boronic Acid Instability

Boronic acids are susceptible to several decomposition pathways that can diminish yields and complicate purification:

  • Protodeboronation: Cleavage of the C–B bond by a proton source, a common issue with electron-rich heterocyclic and vinyl boronic acids.

  • Oxidation: The C–B bond can be sensitive to atmospheric oxygen.[1][3]

  • Trimerization: Dehydration of three boronic acid molecules to form a cyclic boroxine anhydride.

These instabilities are often exacerbated by heat, the presence of bases, and palladium catalysts required for cross-coupling reactions.[1] This makes handling many boronic acids, especially notoriously unstable ones like 2-pyridyl, 2-furan, and vinyl boronic acids, a significant hurdle.[1][4]

To counter this, chemists have turned to boronic esters as protecting groups. While common esters like those derived from pinacol offer improved stability over free boronic acids, they are often prone to hydrolysis and can complicate purification, especially on silica gel.[5][6]

MIDA Boronates: A Paradigm Shift in Boron Chemistry

N-methyliminodiacetic acid (MIDA) boronates have emerged as a superior solution, providing a robust and versatile platform for modern synthesis.[7] The MIDA ligand forms a bicyclic structure with the boron atom, creating a tetrahedral geometry. This coordinative shielding of boron's empty p-orbital dramatically reduces its Lewis acidity and susceptibility to decomposition.[8][9]

MIDA boronates are typically free-flowing, crystalline solids that exhibit exceptional stability.[7][10] This stability is not merely academic; it translates into significant practical advantages in the lab.

Comparative Stability Analysis

The true measure of a protecting group lies in its performance under typical laboratory conditions. MIDA boronates consistently outperform other boronic esters in several key areas.

Benchtop and Storage Stability

Long-term stability is critical for building-block synthesis and storage. A systematic comparison between free boronic acids and their corresponding MIDA boronates reveals a stark contrast.

Experimental Data Summary: Benchtop Stability

Compound ClassBoronic Acid (% Remaining after 15 days)MIDA Boronate (% Remaining after ≥60 days)
2-Furan<5%>95%
2-Pyrrole<5%>95%
2-Indole~10%>95%
Vinyl<5%>95%
Cyclopropyl~20%>95%
2-PyridylDecomposes Significantly>95%

Data sourced from studies comparing freshly prepared boronic acids and their MIDA ester counterparts stored on the benchtop under air.[1][3]

Insight: The data unequivocally shows that while many crucial boronic acids degrade significantly within two weeks, the corresponding MIDA boronates are indefinitely stable, showing no detectable decomposition by ¹H NMR even after two months.[1][3] This allows them to be stored, handled, and weighed in air without special precautions, a major workflow advantage.[2][7]

Chromatographic Stability

The ability to purify compounds via silica gel chromatography is fundamental to organic synthesis. Free boronic acids and many of their esters, including pinacol esters, often streak or decompose on silica gel due to the acidic nature of the stationary phase and the presence of water.[5][6]

MIDA boronates are universally compatible with silica gel chromatography. [7][8] This unique stability allows for facile reaction monitoring by TLC and straightforward purification of MIDA-protected intermediates, a capability that is often not possible with other boron derivatives.[7] Interestingly, while structurally similar, N-methyldiethanolamine adducts are not stable to silica gel, highlighting the unique properties conferred by the MIDA ligand.[7][8]

Diagram: The Stability Advantage of MIDA Boronates

The following diagram illustrates the common decomposition pathways for free boronic acids, which are effectively blocked by the MIDA protecting group.

G cluster_0 Free Boronic Acid (Ar-B(OH)₂) cluster_2 Protected Boron Species BA Ar-B(OH)₂ Prot Protodeboronation (Ar-H) BA->Prot H⁺ Oxid Oxidation (Ar-OH) BA->Oxid [O] Boro Trimerization (Boroxine) BA->Boro -H₂O MIDA Aryl MIDA Boronate (Stable) MIDA->BA Mild Base (Controlled Release) Pinacol Aryl Pinacol Boronate (Moderately Stable) Pinacol->BA H₂O/Acid/Base (Often Uncontrolled)

Caption: Decomposition routes of free boronic acids vs. the stability of MIDA boronates.

Chemical Stability & Orthogonality

A key advantage of MIDA boronates is their remarkable stability across a wide range of reaction conditions where free boronic acids or other esters would decompose. This chemical orthogonality allows for the multi-step synthesis of complex boronic acid building blocks from simple MIDA-protected starting materials.[7][8]

MIDA boronates have demonstrated compatibility with:

  • Strong Acids: Such as triflic acid.[3]

  • Oxidizing Agents: Including Jones oxidation and Dess-Martin periodinane.[3]

  • Reductants and Nucleophiles: Tolerating various conditions for functional group manipulation.[7]

  • Other Cross-Coupling Conditions: MIDA boronates are unreactive under standard anhydrous Suzuki-Miyaura conditions, allowing for iterative cross-coupling (ICC) where a free boronic acid is coupled in the presence of a MIDA-protected one.[2][7]

This broad compatibility enables chemists to treat the MIDA boronate as a robust functional group, carrying it through multiple synthetic steps before its final use in a cross-coupling reaction.[8][11]

Experimental Protocols

Protocol 1: The "Slow Release" Cross-Coupling of Unstable Boronic Acids

The stability of MIDA boronates can be harnessed to perform cross-couplings with notoriously unstable boronic acids. The principle is to generate the reactive boronic acid in situ at a controlled rate that matches its consumption in the catalytic cycle, thus preventing its accumulation and subsequent decomposition.[1][9]

Objective: To couple an unstable aryl boronic acid (e.g., 2-pyridyl) with an aryl chloride.

Workflow Diagram:

G Start Combine in Reaction Vessel: - Aryl MIDA Boronate (1.2-1.5 eq) - Aryl Halide (1.0 eq) - Pd Catalyst (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) - Base (e.g., K₃PO₄) - Solvent (e.g., Dioxane/H₂O) Heat Heat Reaction (e.g., 60-100 °C) Start->Heat Release Slow Hydrolysis: MIDA boronate → Boronic Acid Heat->Release Cycle Suzuki-Miyaura Catalytic Cycle Release->Cycle [Boronic Acid]low Cycle->Cycle Product Workup & Purify Cross-Coupled Product Cycle->Product Product Formation

Caption: Workflow for slow-release Suzuki-Miyaura cross-coupling.

Step-by-Step Methodology:

  • Vessel Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), the aryl MIDA boronate (1.2 equiv), palladium catalyst (e.g., 5 mol% Pd(OAc)₂), phosphine ligand (e.g., 10 mol% SPhos), and base (e.g., 7.5 equiv K₃PO₄).

  • Solvent Addition: Evacuate and backfill the vial with an inert gas (e.g., Argon). Add the degassed solvent system (e.g., 5:1 dioxane/H₂O to a concentration of 0.07 M).

  • Reaction: Seal the vial and place it in a pre-heated oil bath at the desired temperature (e.g., 60 °C). Stir for the required time (e.g., 6 hours).

  • Monitoring & Workup: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., EtOAc), and wash with water. The organic layer is then dried, filtered, and concentrated.

  • Purification: The crude product is purified by silica gel column chromatography.

Causality: The use of a moderately hydrated base like K₃PO₄ promotes a slow, controlled hydrolysis of the MIDA boronate.[1][4] This "slow-release" maintains a very low concentration of the unstable free boronic acid, which is immediately consumed by the palladium catalyst.[3] This kinetically disfavors decomposition pathways, leading to dramatically improved yields compared to using the free boronic acid directly.[1]

Protocol 2: Deprotection of MIDA Boronates

When the free boronic acid is desired, MIDA boronates can be rapidly and cleanly deprotected under mild aqueous basic conditions.

Step-by-Step Methodology:

  • Dissolve the MIDA boronate in an organic solvent (e.g., THF or Et₂O).

  • Add an aqueous solution of a strong base (e.g., 1 M NaOH) and stir vigorously at room temperature.

  • Hydrolysis is typically complete in under 10 minutes.[1]

  • Acidify the aqueous layer with an acid (e.g., 1 N HCl) to precipitate the boronic acid, which can then be extracted or filtered.

Mechanism Insight: The hydrolysis of MIDA boronates can proceed through two distinct mechanisms: a very fast, base-mediated pathway involving hydroxide attack, and a much slower neutral pathway involving a water cluster.[4][12] The standard deprotection protocol harnesses the fast base-mediated mechanism for efficient release.[4]

Conclusion

Aryl MIDA boronates represent a transformative technology in organic synthesis. Their superior stability profile—encompassing benchtop storage, chromatography, and a wide range of chemical reagents—solves many of the long-standing challenges associated with the use of boronic acids and traditional boronic esters.[1][2][7] By providing a robust, reliable, and easy-to-handle format for organoboron reagents, MIDA boronates enable more efficient, predictable, and scalable chemical synthesis, empowering researchers to build complex molecules with greater ease and precision.[10][11]

References

  • Title: Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis Source: NIH Public Access URL: [Link]

  • Title: MIDA boronates are hydrolysed fast and slow by two different mechanisms Source: eScholarship.org URL: [Link]

  • Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: NIH Public Access URL: [Link]

  • Title: Recent advances in the synthesis and reactivity of MIDA boronates Source: Chemical Communications (RSC Publishing) URL: [Link]

  • Title: MIDA boronates are hydrolysed fast and slow by two different mechanisms Source: NIH Public Access URL: [Link]

  • Title: Recent Advances in the Synthesis and Reactivity of MIDA Boronates Source: ResearchGate URL: [Link]

  • Title: Multistep Synthesis of Complex Boronic Acids from Simple MIDA Boronates Source: Journal of the American Chemical Society URL: [Link]

  • Title: From Synthesis to Function via Iterative Assembly of MIDA Boronate Building Blocks Source: NIH Public Access URL: [Link]

  • Title: MIDA boronate Source: Chem-Station International Edition URL: [Link]

  • Title: A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates Source: Journal of the American Chemical Society URL: [Link]

  • Title: Assessing the stability and reactivity of a new generation of boronic esters Source: ACS Publications URL: [Link]

  • Title: Strategies for the analysis of highly reactive pinacolboronate esters Source: PubMed URL: [Link]

  • Title: Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations Source: NIH Public Access URL: [Link]

  • Title: meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester Source: RSC Publishing URL: [Link]

  • Title: Stability of Boronic Esters to Hydrolysis: A Comparative Study Source: ResearchGate URL: [Link]

Sources

literature review of cross-coupling yields with 3-Fluorophenylboronic acid MIDA ester

Author: BenchChem Technical Support Team. Date: January 2026

Iterative cross-coupling with MIDA boronates - IDEALS - University of Illinois (2016-09-09) MIDA; N-methyliminodiacetic acid; iterative cross-coupling; slow-release; MIDA boronate; boronate; cross-coupling; Suzuki cross-coupling. Abstract: Many small molecules targeted for synthesis in the laboratory are inherently modular in their construction. Harnessing this modularity towards a unified strategy for the synthesis of these compounds, this dissertation describes an approach to small molecule making based on the iterative cross-coupling (ICC) of bifunctional haloboronic acid building blocks. Realizing a general ICC approach in the context of small molecule synthesis required the discovery of a ligand with the capacity to attenuate the reactivity of boronic acids under Suzuki-Miyaura cross-coupling (SMC) conditions and then liberate this masked reactivity under mild conditions. Towards this end, N-methyliminodiacetic acid (MIDA) was discovered to be such a ligand, enabling an approach by which the reactivity of boronic acids is modulated via rehybridization of the boron center. Further, MIDA boronates, which result from the condensation of MIDA with boronic acids, were found to possess a number of enabling properties. Specifically, MIDA boronates are uniformly stable to SiO2 chromatography and to storage under ambient air at room temperature. MIDA boronates were also found to be compatible with a broad range of common reagents and reaction conditions, enabling an approach by which relatively simple MIDA boronates can be elaborated through multiple-step organic synthesis en route to structurally complex boronate building blocks. Through a process of rate-controlled in situ release of boronic acids from the corresponding MIDA boronates, MIDA boronates were found to serve as generally effective surrogates for otherwise unstable boronic acids in high-yielding Suzuki-Miyaura cross-coupling reactions with deactivated aryl chlorides. Enabled by these collective discoveries, and towards the goal of a simple and accessible approach to small molecule synthesis, a machine with the capacity to perform fully automated ICC syntheses was developed and was employed in the syntheses of several natural products. [Link] Iterative Cross-Couplng with MIDA Boronates: Towards a General Platform for Small Molecule Synthesis - NIH This MIDA boronate was hydrolyzed under mild conditions and the resulting boronic acid was immediately utilized in a cross-coupling reaction with bromoaryl MIDA boronate 37. As expected, this coupling required increased temperature (80 °C in a sealed tube) and extended reaction time (28 h). Remarkably, however, the MIDA boronate functional group was stable to these forcing conditions, yielding the highly conjugated MIDA boronate product 40. A final sequence of boronic acid deprotection and coupling with alkenyl bromide 38 and MOM-ether deprotection completed the first total synthesis of this natural product. ... The MIDA boronate functional group is also stable to anhydrous cross-coupling conditions but easily hydrolyzed with mild aqueous base, thereby enabling the controlled, ICC of B-protected “haloboronic acids.”iv,v,vi In addition, MIDA boronates are remarkably stable to a wide range of common reaction conditions and chromatography, which makes possible the facile preparation of complex borane building blocks from simple MIDA boronate starting materials via multistep synthesis. ... Importantly, many MIDA boronate building blocks are now commercially-available worldwide from Sigma-Aldrich (). ... For highly polar MIDA boronates, solvent mixtures of EtOAc:acetone or THF:Et2O are convenient. As described below, despite this widespread stability, MIDA boronates are easily hydrolyzed to yield the corresponding boronic acids using very mild aqueous basic reagents at 23 °C. Interestingly, in contrast to MIDA boronates such as 3, similarly pyramidalized N-methyldiethanolamine adducts such as 12 (Figure 3) are not stable to silica gel. As described below, again in contrast to the MIDA boronates, N-methyldiethanolamine adducts are reactive under cross-coupling and many other common reaction conditions. ... 6. Multistep synthesis of complex boronic acids from simple MIDA boronates. To avoid a general incompatibility with synthetic reagents, it is typically necessary to introduce the boronic acid functional group just prior to its utilization in a cross-coupling or other type of reaction. However, most of the methods that are available for achieving this have poor functional group tolerance. Collectively, these limitations can render the synthesis of complex boronic acids very challenging. ... ... that the inherent modularity in small molucules remains largely underutilized, we have established a research program that aims to develop a unified strategy for the construction of these compounds via the iterative coupling of bifunctional building blocks.,,, Specifically, we have targeted the development of building blocks representing substructures that appear frequently in natural products and man-made pharmaceuticals and the chemistry that will enable their precise union via iterative, metal-mediated cross-coupling reactions. In the idealized form of this envisioned “iterative cross-coupling” (ICC) approach, building blocks having all of the required functional groups preinstalled in the correct oxidation state and with the desired stereochemical relationships are iteratively united using only a single, stereospecific cross-coupling reaction (Figure 1). In addition to being simple, efficient, and potentially amenable to automation, the modularity of this approach makes it inherently well-suited for generating diverse collections of

spectroscopic comparison of 3-Fluorophenylboronic acid MIDA ester and its precursors

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern organic synthesis, particularly in the realm of iterative cross-coupling, N-methyliminodiacetic acid (MIDA) boronate esters have emerged as exceptionally robust and versatile building blocks. Their stability, compatibility with a wide range of reagents, and amenability to chromatographic purification stand in stark contrast to the often-unstable nature of their parent boronic acids. This guide provides an in-depth spectroscopic comparison of 3-Fluorophenylboronic acid MIDA ester with its precursors, 3-Fluorophenylboronic acid and N-methyliminodiacetic acid (MIDA).

Through a detailed analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, this document aims to provide researchers, scientists, and drug development professionals with a clear framework for identifying and differentiating these compounds, ensuring the integrity of their synthetic pathways.

Molecular Scaffolds and the Synthetic Transformation

The conversion of 3-Fluorophenylboronic acid and N-methyliminodiacetic acid into the corresponding MIDA ester is a foundational step in harnessing its synthetic utility. This transformation involves a condensation reaction, forming a stable, bicyclic structure around the boron center. The key change is the rehybridization of the boron atom from a trigonal planar sp² state to a tetrahedral sp³ state, which is central to the MIDA ester's unique stability and reactivity profile.[1][2]

Caption: Synthetic transformation from precursors to the MIDA ester.

Comparative Spectroscopic Analysis

The structural changes occurring during the synthesis are directly observable through various spectroscopic techniques. Each method provides a unique fingerprint, allowing for unambiguous characterization.

¹H NMR Spectroscopy: Tracking Proton Environments

Proton NMR is invaluable for monitoring the reaction's progress. The disappearance of precursor signals and the appearance of new, characteristic MIDA ester signals provide definitive evidence of the transformation.

CompoundKey ¹H NMR Signals (δ, ppm)Interpretation
N-Methyliminodiacetic Acid ~10-12 (broad s, 2H), 3.45 (s, 4H), 2.9 (s, 3H)The broad singlet corresponds to the two acidic protons of the carboxylic acid groups. Two sharp singlets represent the methylene (-CH₂-) and N-methyl (-CH₃) protons, respectively.[3]
3-Fluorophenylboronic Acid 8.25 (s, 2H), 7.1-7.8 (m, 4H)A broad singlet for the two hydroxyl protons on the boron atom is a key identifier.[4] The complex multiplet in the aromatic region is characteristic of the 3-fluorophenyl group.
This compound 7.1-7.8 (m, 4H), 4.2 (d, 2H), 3.3 (d, 2H), 2.8 (s, 3H)The B(OH)₂ and COOH protons are absent. The four MIDA methylene protons become diastereotopic due to the rigid bicyclic structure, appearing as two distinct doublets. The N-methyl singlet remains. The aromatic signals are retained.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

¹³C NMR complements the proton data by showing changes in the carbon framework, particularly the formation of the ester carbonyls.

CompoundKey ¹³C NMR Signals (δ, ppm)Interpretation
N-Methyliminodiacetic Acid ~171, ~57, ~48The downfield signal corresponds to the carboxylic acid carbons. The other two signals are from the methylene (-CH₂-) and N-methyl (-CH₃) carbons.[5]
3-Fluorophenylboronic Acid ~163 (d, ¹JCF), ~135 (C-B), ~115-130The carbon attached to fluorine appears as a doublet with a large coupling constant. The carbon attached to boron is also identifiable. Other aromatic signals appear in their expected regions.[6]
This compound ~168, ~163 (d, ¹JCF), ~115-135, ~62, ~47The key change is the shift of the MIDA carbonyl carbons to a chemical shift characteristic of an ester (~168 ppm). The aromatic signals remain largely unchanged. The MIDA methylene and methyl carbons are also present.
¹¹B NMR Spectroscopy: Probing the Boron Center

¹¹B NMR is arguably the most direct technique for confirming the formation of a MIDA boronate. The chemical shift of boron is highly sensitive to its coordination environment.

Compound¹¹B NMR Signal (δ, ppm)Interpretation
3-Fluorophenylboronic Acid ~28-31 (broad)This chemical shift is characteristic of a trigonal planar (sp²-hybridized) boronic acid. The signal is often broad due to the quadrupolar nature of the boron nucleus.[7]
This compound ~8-12A significant upfield shift is observed. This is the hallmark of the boron center changing to a more electron-rich, tetrahedral (sp³-hybridized) environment upon forming the dative B-N bond and two B-O bonds within the MIDA chelate.[7][8]
¹⁹F NMR Spectroscopy: A Stable Reporter Group

As the fluorine atom is remote from the reaction center, its ¹⁹F NMR signal is not expected to shift dramatically. However, it serves as a persistent marker for the 3-fluorophenyl moiety throughout the transformation.

Compound¹⁹F NMR Signal (δ, ppm)Interpretation
3-Fluorophenylboronic Acid ~ -113A singlet (or narrow multiplet) at this chemical shift confirms the presence of the fluorophenyl group.
This compound ~ -113 to -114The chemical shift remains very similar, confirming the integrity of the aromatic ring during esterification. Any significant deviation could indicate an unwanted side reaction.[9]
FTIR Spectroscopy: Observing Functional Group Transformation

Infrared spectroscopy provides clear evidence for the consumption of hydroxyl groups and the formation of the ester C=O bonds.

CompoundKey FTIR Bands (cm⁻¹)Interpretation
N-Methyliminodiacetic Acid 3300-2500 (very broad), ~1720 (strong), ~1640A very broad O-H stretch is characteristic of the hydrogen-bonded carboxylic acid. A strong C=O stretch is also prominent.
3-Fluorophenylboronic Acid 3600-3200 (broad)A broad O-H stretch from the B(OH)₂ group is a defining feature.[10]
This compound ~1750 (very strong), (Absence of broad O-H)The disappearance of the broad O-H bands from both precursors is critical. The appearance of a very strong C=O stretching band at a higher wavenumber (~1750 cm⁻¹) is definitive proof of ester formation.[2]

Experimental Protocols

General NMR Spectroscopy
  • Sample Preparation: Dissolve ~5-10 mg of the analyte in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃).

  • Acquisition: Acquire spectra on a 400 MHz or higher spectrometer.

  • ¹H NMR: Acquire with a standard pulse program. Reference the solvent residual peak.

  • ¹³C NMR: Acquire with proton decoupling.

  • ¹¹B NMR: Use a boron-free probe if possible, or a quartz NMR tube, to minimize background signals. Use BF₃·OEt₂ as an external standard (δ = 0.0 ppm).

  • ¹⁹F NMR: Acquire with proton decoupling. Use CFCl₃ as an external standard (δ = 0.0 ppm).

FTIR Spectroscopy
  • Sample Preparation: For solid samples, use an Attenuated Total Reflectance (ATR) accessory for the most straightforward analysis. Alternatively, prepare a KBr pellet.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹.

  • Processing: Perform a background subtraction before analyzing the sample spectrum.

Caption: General workflow for spectroscopic sample analysis.

Conclusion

The spectroscopic journey from 3-Fluorophenylboronic acid and N-methyliminodiacetic acid to the final MIDA ester is marked by a series of clear and predictable transformations. The most definitive evidence for successful synthesis includes:

  • ¹¹B NMR: A significant upfield shift from ~30 ppm to ~10 ppm.

  • ¹H NMR: The disappearance of broad B(OH)₂ and COOH signals and the appearance of two diastereotopic doublets for the MIDA -CH₂- protons.

  • FTIR: The loss of broad O-H stretches and the emergence of a strong ester C=O band around 1750 cm⁻¹.

By leveraging this multi-technique approach, researchers can confidently verify the structure and purity of their this compound, ensuring the success of subsequent synthetic applications.

References

  • Reinemann, D. N., et al. (2011). Vibrational Spectroscopy of N-Methyliminodiacetic Acid (Mida)-Protected Boronate Ester: Examination of the B-N Dative Bond. Scholars' Mine. [Link]

  • Reinemann, D. N., et al. (2011). Vibrational Spectroscopy of N-Methyliminodiacetic Acid (MIDA)-Protected Boronate Ester: Examination of the B–N Dative Bond. The Journal of Physical Chemistry A. [Link]

  • PubChem. 3-Fluorophenylboronic acid. [Link]

  • Organic Spectroscopy International. 11B NMR. [Link]

  • Motaleb, M. A., et al. (2021). Synthesis, Characterization and Radiolabeling of Iminodiacetic Acid Derivative with Technetium-99m. Journal of Nuclear Medicine & Radiation Therapy. [Link]

  • Wikipedia. N-Methyliminodiacetic acid. [Link]

  • Smith, M. K., et al. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

  • Nakamoto, K., et al. (1961). Infrared Spectra of Aqueous Solutions. II. Iminodiacetic Acid, N-Hydroxyethyliminodiacetic Acid and Nitrilotriacetic Acid. Journal of the American Chemical Society. [Link]

  • SpectraBase. 3-Fluorophenylboronic acid - Optional[1H NMR] - Spectrum. [Link]

  • 1PlusChem. This compound. [Link]

  • Akdağ, A., et al. (2015). DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Royal Society of Chemistry. Monitoring of reversible boronic acid-diol interactions by fluorine NMR spectroscopy in aqueous media - Supporting Information. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-Fluorophenylboronic acid MIDA ester

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the meticulous management of chemical waste is a cornerstone of laboratory safety, environmental responsibility, and scientific integrity. This guide provides an in-depth, procedural framework for the proper disposal of 3-Fluorophenylboronic acid MIDA ester. While a specific Safety Data Sheet (SDS) for this compound is not universally available, we can implement a conservative and safe disposal strategy by examining its structural components—the stable MIDA boronate ester, the fluorinated aromatic ring, and the general class of boronic acid derivatives.

The N-methyliminodiacetic acid (MIDA) boronate ester is not just a simple derivative; it is a robust protecting group designed to render the boronic acid stable to a wide range of reaction conditions, including chromatography.[1] This inherent stability means that for disposal purposes, we must consider the intact ester, a distinct chemical entity, and not assume its hydrolysis to the parent boronic acid.

Part 1: Core Safety and Handling Protocols

Before initiating any disposal process, adherence to fundamental safety protocols is mandatory to minimize exposure risk. All handling of this compound, whether in use or for disposal, should occur within a certified chemical fume hood.

Personal Protective Equipment (PPE)

Appropriate PPE is the first line of defense against chemical exposure. The following should be worn at all times when handling the compound or its waste.

PPE CategorySpecificationRationale
Eye Protection Chemical safety goggles or a face shield.[2][3]Protects against splashes of solutions or accidental aerosolization of the solid powder.
Hand Protection Nitrile or neoprene gloves. Double-gloving is recommended.[4]Prevents direct skin contact. Boronic acid derivatives can cause skin irritation.[3][5]
Body Protection A fully-fastened lab coat that covers the arms.[6]Protects skin and personal clothing from contamination.
Footwear Closed-toe shoes.[4]Prevents injury from spills or dropped items.

Part 2: Hazard Assessment and Waste Characterization

Proper disposal begins with correctly identifying and characterizing the chemical waste. This compound should be treated as a potentially hazardous organic chemical.

  • Waste Classification: This compound should be classified as a solid or liquid organic hazardous waste . Due to the presence of fluorine, some institutional Environmental Health & Safety (EHS) offices may require it to be segregated into a halogenated organic waste stream . Always consult your local EHS guidelines for specific segregation requirements.[7][8]

  • Incompatibilities: Avoid mixing this waste with strong oxidizing agents, strong acids, or strong bases in the same waste container.[2][3] Mixing incompatible wastes can lead to dangerous chemical reactions.[9][10]

Quantitative Hazard Summary
Hazard ClassificationGHS CodeDescriptionSource
Acute Toxicity, Oral H302Harmful if swallowed.[3][11]
Skin Irritation H315Causes skin irritation.[3]
Serious Eye Irritation H319Causes serious eye irritation.[3][11]
Specific Target Organ Toxicity H335May cause respiratory irritation.[3]

Part 3: Step-by-Step Disposal Procedures

The following protocols provide a systematic approach to managing waste generated from this compound. The core principle is containment and segregation. Never dispose of this chemical via sink drains or in the regular trash.[9][10]

Protocol 1: Disposal of Unused or Waste Solid Compound
  • Characterize the Waste: The waste must be classified as a solid organic hazardous waste.[5]

  • Package the Waste: Carefully transfer the solid waste into a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) or glass bottle with a secure cap).[5] The container must be in good condition, with no leaks or cracks.[9][12]

  • Label the Container: As soon as the first portion of waste is added, affix a "Hazardous Waste" label provided by your institution's EHS department.[7][12]

    • Clearly write the full chemical name: "this compound". Do not use abbreviations.[7]

    • List the approximate quantity or percentage of the constituent.[7]

    • Include the date of accumulation.[5]

  • Store and Arrange for Pickup: Keep the container tightly sealed except when adding waste.[7][9] Store it in a designated satellite accumulation area, segregated from incompatible materials and preferably in secondary containment (e.g., a plastic tub).[9][12] Follow your institution's specific procedures to request a hazardous waste pickup from EHS.[7][9]

Protocol 2: Disposal of Contaminated Labware and Debris
  • Segregation: Any labware (e.g., weighing boats, spatulas), disposable gloves, or absorbent paper contaminated with the compound must be treated as hazardous waste.[4][5]

  • Collection: Place all contaminated solid debris into a designated, lined hazardous waste container or a sealed, labeled bag.[5]

  • Labeling: Clearly label the container or bag as "Hazardous Waste" and specify the contents (e.g., "Debris contaminated with this compound").[5]

Protocol 3: Decontamination of Empty Containers

Empty chemical containers must be decontaminated to prevent environmental contamination before they can be disposed of as non-hazardous waste.[13]

  • Initial Rinse (Hazardous Waste):

    • Select a suitable organic solvent in which the compound is soluble (e.g., acetone, ethyl acetate).

    • Rinse the empty container with a small amount of the chosen solvent.

    • Crucially, this first rinseate is considered hazardous waste and must be collected.[6] Pour the rinseate into your designated liquid hazardous waste container.

  • Subsequent Rinses:

    • Perform at least two additional rinses with the solvent. This is often referred to as "triple rinsing".[13]

    • Institutional policies may vary, but it is best practice to collect all rinses as hazardous waste to ensure thorough decontamination.[6]

  • Final Disposal of Container:

    • Allow the fully rinsed container to air dry completely in a well-ventilated area, such as at the back of a fume hood.

    • Once completely dry, deface or remove the original label.[4]

    • The clean, dry container can then typically be disposed of in the regular laboratory glassware or plastic recycling stream, as per your institution's guidelines.[4]

Part 4: Waste Management Workflow

The following diagram provides a clear, logical workflow for managing waste streams associated with this compound.

G cluster_waste_type 1. Identify Waste Type cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream cluster_container Empty Container Stream cluster_final 2. Final Disposal Pathway start Waste Generated Containing This compound q_waste_type What is the physical form? start->q_waste_type solid_waste Unused/Waste Solid Compound q_waste_type->solid_waste Solid Compound debris_waste Contaminated Debris (Gloves, Wipes, Weighing Paper) q_waste_type->debris_waste Contaminated Debris liquid_waste Solutions or Reaction Mixtures q_waste_type->liquid_waste Liquid/Solution empty_container Empty Reagent Bottle q_waste_type->empty_container Empty Container package_solid Package in a sealed, compatible container. solid_waste->package_solid debris_waste->package_solid label_waste Label container with 'Hazardous Waste' and full chemical name. package_solid->label_waste collect_liquid Collect in a sealed, compatible liquid waste container. liquid_waste->collect_liquid rinse_waste Container Rinseate rinse_waste->collect_liquid collect_liquid->label_waste triple_rinse Triple rinse with appropriate solvent. empty_container->triple_rinse triple_rinse->rinse_waste Collect Rinseate dispose_container Deface label and dispose of clean container in appropriate lab glass/plastic recycling. triple_rinse->dispose_container store_waste Store in designated Satellite Accumulation Area. label_waste->store_waste ehs_pickup Arrange for EHS Pickup. store_waste->ehs_pickup

Caption: Disposal decision workflow for this compound waste streams.

Part 5: Emergency Procedures for Spills

In the event of a spill, prompt and correct action is critical.

  • Small Spills (within a fume hood):

    • Wearing appropriate PPE, contain the spill using a chemical absorbent pad or an inert material like vermiculite or sand.[4]

    • Carefully collect the absorbed material into a sealable bag or container.

    • Label the container as "Hazardous Waste" with the chemical name and dispose of it according to the solid waste protocol.[4]

    • Decontaminate the spill area with a suitable solvent and collect the cleaning materials for disposal as hazardous waste.[4]

  • Large Spills (or any spill outside a fume hood):

    • Evacuate the immediate area.

    • Alert others in the vicinity.

    • Follow your institution's specific emergency procedures for chemical spills, which typically involves contacting the EHS office immediately.[9]

By adhering to these detailed procedures, you ensure the safe management of this compound waste, protecting yourself, your colleagues, and the environment. Always remember that your institution's EHS department is your primary resource for guidance on chemical safety and waste disposal.[7][10]

References

  • Hazardous Chemical Waste Management Guidelines. (n.d.). Columbia University Research. Retrieved from [Link]

  • Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth Policy Portal. Retrieved from [Link]

  • Chemical Waste Management Reference Guide. (n.d.). The Ohio State University Environmental Health and Safety. Retrieved from [Link]

  • Section 2.0 Safe Disposal of Hazardous Chemical Waste. (n.d.). University of Kansas Environmental Health and Safety. Retrieved from [Link]

  • How To Safely Dispose of Boric Acid. (n.d.). Lab Alley. Retrieved from [Link]

  • Chemical and Hazardous Waste. (n.d.). Harvard Environmental Health and Safety. Retrieved from [Link]

  • This compound. (n.d.). 1PlusChem. Retrieved from [Link]

  • 5-Acetylthiophene-2-boronic acid MIDA ester. (2014). Organic Syntheses, 91, 1-13. Retrieved from [Link]

  • Preparation of MIDA Anhydride and Reaction with Boronic Acids. (2014). Organic Syntheses, 91, 1. Retrieved from [Link]

  • 3-Fluorophenylboronic acid. (n.d.). PubChem. Retrieved from [Link]

Sources

Operational Guide: Personal Protective Equipment and Safe Handling of 3-Fluorophenylboronic Acid MIDA Ester

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed operational framework for the safe handling and disposal of 3-Fluorophenylboronic acid MIDA ester. As a Senior Application Scientist, this document moves beyond a simple checklist to instill a deep understanding of the chemical's nature, ensuring that safety protocols are not just followed, but understood. The N-methyliminodiacetic acid (MIDA) ligand provides remarkable stability to the boronic acid, making it a versatile reagent in modern synthesis. However, this stability is conditional, and a thorough understanding of its reactivity is paramount for ensuring laboratory safety.

Hazard Assessment and Chemical Profile: Understanding the "Why"

While specific safety data for this compound is not extensively documented, a robust safety protocol can be developed by analyzing the parent boronic acid and structurally similar MIDA esters. The foundational principle of MIDA boronate chemistry is the reversible protection of the boronic acid's reactive sp2-hybridized boron center.[1] Chelation with the MIDA ligand forms a more stable sp3-hybridized center, rendering the compound bench-top stable and compatible with a wide range of reaction conditions.[1][2]

The critical point of vulnerability is hydrolysis. The protective MIDA group can be cleaved under mild aqueous basic, neutral, or acidic conditions to regenerate the parent boronic acid in situ.[3] Therefore, all handling and disposal procedures must be designed to manage the potential hazards of both the MIDA ester and its more reactive, un-protected parent compound, 3-Fluorophenylboronic acid.

Table 1: Hazard Profile of Related Compounds

Hazard Statement Classification Source Compound Rationale for Precaution
Harmful if swallowed Acute Toxicity, Oral (Category 4) 4-Iodophenylboronic acid MIDA ester, 3-Fluorophenylboronic acid Assumed risk due to structural similarity and data on the parent acid.[4][5]
Causes skin irritation Skin Corrosion/Irritation (Category 2) 4-Iodophenylboronic acid MIDA ester Direct data from a similar MIDA ester indicates risk of skin irritation.[4]
Causes serious eye irritation Serious Eye Damage/Irritation (Category 2A) 4-Iodophenylboronic acid MIDA ester Direct data from a similar MIDA ester indicates significant risk to eyes.[4]
May cause respiratory irritation Specific Target Organ Toxicity, Single Exposure (Category 3) 4-Iodophenylboronic acid MIDA ester Inhalation of dust can irritate the respiratory tract.[4]

| Causes severe skin burns and eye damage | Skin Corrosion/Irritation (Category 1B) | 3-Fluorophenylboronic acid (Parent Compound) | The un-protected boronic acid poses a significant corrosive risk.[5] This hazard may manifest during hydrolysis. |

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is mandatory. The primary defense is the use of engineering controls, supplemented by carefully selected personal gear.

Primary Engineering Control: The Chemical Fume Hood

All manipulations of this compound, including weighing, transfers, and preparation of solutions, must be conducted within a certified chemical fume hood.[6] This is the most critical step in preventing respiratory exposure to airborne particulates.

Eye and Face Protection
  • Minimum Requirement: ANSI Z87.1-compliant chemical splash goggles must be worn at all times.

  • Enhanced Precaution: When handling larger quantities (>5g) or when there is a risk of splashing (e.g., during rapid mixing or transfers), a full-face shield should be worn over the chemical splash goggles.[7]

Hand Protection
  • Glove Type: Nitrile gloves provide adequate protection for incidental contact.[6]

  • Protocol: Double-gloving is strongly recommended.[6] This practice significantly reduces the risk of exposure during glove removal. The outer glove is removed after the handling procedure is complete, leaving a clean inner glove for subsequent operations. Contaminated gloves must be disposed of immediately as hazardous solid waste.[4]

Body and Foot Protection
  • A flame-resistant lab coat must be worn and fully fastened.

  • Full-length pants and closed-toe, closed-heel shoes are required to protect the skin from potential spills.[6]

Respiratory Protection

For standard laboratory operations within a fume hood, a respirator is not typically required. However, in situations where the fume hood is not available or in the event of a large spill, respiratory protection is essential. A NIOSH-approved respirator with a P95 or P100 particulate filter is recommended for nuisance dust exposures.[4]

Table 2: Summary of Mandatory PPE

Protection Area Specification Rationale
Engineering Control Certified Chemical Fume Hood Primary method to prevent inhalation of chemical dust.
Eye/Face Chemical Splash Goggles (ANSI Z87.1) Protects against dust, splashes, and eye irritation.[4]
Face Shield (in addition to goggles) Required for large quantities or splash-prone operations.[7]
Hands Double-layered Nitrile Gloves Prevents skin irritation and systemic exposure.[6] Facilitates safe doffing.
Body Flame-Resistant Lab Coat (fully fastened) Protects skin and clothing from contamination.

| Feet | Closed-toe, closed-heel shoes | Prevents exposure from spills. |

Operational and Disposal Plans

Meticulous planning of the entire workflow, from acquisition to disposal, is a hallmark of a safe laboratory environment.

Step-by-Step Handling Protocol
  • Preparation: Designate a specific area within the fume hood for the procedure. Cover the work surface with absorbent, disposable bench paper.

  • Don PPE: Before handling the chemical container, put on all required PPE as detailed in Section 2.

  • Weighing: If possible, weigh the solid directly into the reaction vessel within the fume hood to minimize transfers. Use a spatula to gently transfer the solid, avoiding any actions that could generate dust.

  • Dissolution: Add solvent slowly to the solid to prevent splashing.

  • Post-Handling: After the transfer is complete, decontaminate the spatula and any other equipment with an appropriate solvent. Place all contaminated disposable materials (e.g., weighing paper, bench liner, outer gloves) into a designated solid hazardous waste container.[6]

Spill Management
  • Small Spills (within the fume hood):

    • Ensure PPE is worn.

    • Cover the spill with an inert absorbent material (e.g., vermiculite, sand).

    • Carefully sweep the absorbed material into a designated hazardous waste container.[6]

    • Wipe the area with a solvent-wetted cloth, and dispose of the cloth as hazardous waste.

  • Large Spills (or spills outside a fume hood):

    • Evacuate the immediate area.

    • Alert laboratory personnel and follow your institution's emergency procedures for chemical spills.[6]

Waste Disposal Plan

Due to the potential for hydrolysis, all waste streams must be considered hazardous.

  • Solid Waste: Collect all contaminated disposables, including gloves, absorbent pads, and weighing paper, in a clearly labeled, sealed container designated for solid hazardous chemical waste.[6]

  • Liquid Waste: Collect all solutions containing the MIDA ester in a dedicated, sealed, and properly vented container for liquid hazardous waste.[6] The container must be made of a compatible material.

  • Labeling: All waste containers must be labeled "Hazardous Waste" and clearly list "this compound" and any solvents used.[6]

Visualization: Safe Handling Workflow

The following diagram illustrates the critical steps and decision points in the safe handling workflow for this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase (in Fume Hood) cluster_cleanup Cleanup & Disposal Phase Prep 1. Assess Hazards & Review Protocol Don_PPE 2. Don Full PPE (Double Gloves, Goggles, Lab Coat) Prep->Don_PPE Setup 3. Prepare Fume Hood Work Area Don_PPE->Setup Weigh 4. Weigh Compound Setup->Weigh Transfer 5. Perform Reaction/ Transfer Weigh->Transfer Decon 6. Decontaminate Equipment Transfer->Decon Spill Spill? Transfer->Spill Waste_Solid 7a. Segregate Solid Waste (Gloves, Paper) Decon->Waste_Solid Waste_Liquid 7b. Segregate Liquid Waste (Solutions) Decon->Waste_Liquid Doff_PPE 8. Doff PPE Correctly Spill->Decon No Spill_Response Execute Spill Management Protocol Spill->Spill_Response Yes

Caption: Workflow for the safe handling of this compound.

References

  • This compound. (n.d.). 1PlusChem. Retrieved from [Link]

  • Kelly, A., Chen, P. J., Klubnick, J., Blair, D. J., & Burke, M. D. (2020). A Mild and Simple Method for Making MIDA Boronates. ChemRxiv. Retrieved from [Link]

  • Preparation of MIDA Anhydride and Reaction with Boronic Acids. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Personal Protective Equipment. (2025, September 12). US EPA. Retrieved from [Link]

  • MIDA- and TIDA-Boronates Stabilize α-Radicals Through B-N Hyperconjugation. (2023, October 2). Angewandte Chemie. Retrieved from [Link]

  • Recent advances in the synthesis and reactivity of MIDA boronates. (2020). Chemical Communications. Retrieved from [Link]

  • Personal Protective Equipment (PPE). (n.d.). CHEMM. Retrieved from [Link]

  • 3-Fluorophenylboronic acid. (n.d.). PubChem. Retrieved from [Link]

  • Recommended PPE to handle chemicals. (n.d.). Bernardo Ecenarro. Retrieved from [Link]

  • A Mild and Simple Method for Making MIDA Boronates. (2020, April 3). ChemRxiv. Retrieved from [Link]

  • MIDA boronates are hydrolysed fast and slow by two different mechanisms. (2017, January 25). Nature Communications. Retrieved from [Link]

  • Your Guide to Personal Protective Equipment for Chemicals. (2026, January 8). NextSDS. Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.